(S)-(-)-1,2,2-Triphenylethylamine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1S)-1,2,2-triphenylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N/c21-20(18-14-8-3-9-15-18)19(16-10-4-1-5-11-16)17-12-6-2-7-13-17/h1-15,19-20H,21H2/t20-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDCGGZYGIWLSAT-HXUWFJFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(C3=CC=CC=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@H](C(C2=CC=CC=C2)C3=CC=CC=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80584252 | |
| Record name | (1S)-1,2,2-Triphenylethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80584252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
352535-04-7 | |
| Record name | (1S)-1,2,2-Triphenylethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80584252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide on the Physical Properties of (S)-(-)-1,2,2-Triphenylethylamine
This technical guide provides a comprehensive overview of the known physical and chemical properties of (S)-(-)-1,2,2-Triphenylethylamine, a chiral amine of interest to researchers and professionals in drug development and chemical synthesis. This document collates available data on its physical characteristics and outlines a relevant experimental protocol for its isolation.
Physical and Chemical Properties
The physical and chemical data for this compound are summarized in the table below. It is important to note that some of these values are predicted based on computational models, while others are derived from literature.
| Property | Value | Source |
| Molecular Formula | C₂₀H₁₉N | [LookChem] |
| Molecular Weight | 273.378 g/mol | [LookChem] |
| Melting Point | 66-69 °C (lit.) | [LookChem] |
| Boiling Point | 380.2 ± 11.0 °C (Predicted) | [LookChem] |
| Density | 1.088 ± 0.06 g/cm³ (Predicted) | [LookChem] |
| pKa | 8.52 ± 0.10 (Predicted) | [LookChem] |
| LogP | 5.21880 | [LookChem] |
| Hydrogen Bond Donor Count | 1 | [LookChem] |
| Hydrogen Bond Acceptor Count | 1 | [LookChem] |
| Rotatable Bond Count | 4 | [LookChem] |
| Exact Mass | 273.151749610 | [LookChem] |
| CAS Number | 352535-04-7 | [LookChem] |
Note on Optical Rotation: Specific optical rotation is a critical property for a chiral molecule. However, a specific value for this compound was not found in the available literature. For comparison, the related chiral amine, (S)-(-)-1-phenylethylamine, has a reported specific rotation of [α]²²D = -40.3° (neat).[1]
Solubility
Experimental Protocols: Chiral Resolution
This compound is typically obtained through the resolution of its racemic mixture. A common method for this is through the formation of diastereomeric salts using a chiral resolving agent, such as tartaric acid. The differing solubilities of these diastereomeric salts allow for their separation by fractional crystallization.
Protocol for the Resolution of (±)-1,2,2-Triphenylethylamine:
-
Salt Formation: A solution of racemic 1,2,2-triphenylethylamine in a suitable solvent (e.g., methanol or ethanol) is treated with a half-molar equivalent of a chiral resolving agent, such as L-(+)-tartaric acid. The mixture is heated to ensure complete dissolution.
-
Fractional Crystallization: The solution is allowed to cool slowly to room temperature, and then typically chilled further in an ice bath to induce crystallization. The less soluble diastereomeric salt will precipitate out of the solution.
-
Isolation of Diastereomeric Salt: The precipitated salt is collected by vacuum filtration and washed with a small amount of cold solvent to remove any soluble impurities. The crystallization process may be repeated to improve the diastereomeric purity.
-
Liberation of the Enantiomer: The isolated diastereomeric salt is then treated with a base, such as aqueous sodium hydroxide, to deprotonate the amine and break the salt.
-
Extraction: The free amine is extracted from the aqueous solution using an organic solvent (e.g., diethyl ether or dichloromethane).
-
Isolation of the Pure Enantiomer: The organic extracts are combined, dried over an anhydrous drying agent (e.g., sodium sulfate), and the solvent is removed under reduced pressure to yield the enantiomerically enriched this compound.
-
Purity Analysis: The optical purity of the final product is determined using polarimetry to measure the specific rotation.
Below is a diagram illustrating the workflow for the chiral resolution of a racemic amine.
Biological Activity and Signaling Pathways
Currently, there is limited publicly available information regarding the specific biological activity or signaling pathways associated with this compound. Further research is required to elucidate its pharmacological profile and potential applications in drug development.
References
An In-depth Technical Guide to (S)-(-)-1,2,2-Triphenylethylamine: Structure, Stereochemistry, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-(-)-1,2,2-Triphenylethylamine is a chiral amine distinguished by the presence of three phenyl groups, rendering it a molecule of significant steric bulk and specific stereochemical properties. While not as ubiquitously documented as simpler chiral amines like 1-phenylethylamine, its structural complexity presents unique potential in asymmetric synthesis and as a scaffold in medicinal chemistry. This guide provides a comprehensive overview of its chemical structure, stereochemistry, and the available synthetic methodologies for its racemic form. Due to the limited publicly available data, this document also highlights the gaps in the current knowledge, particularly concerning detailed experimental protocols for its chiral resolution, extensive quantitative data for the enantiopure form, and its applications in drug development.
Chemical Structure and Stereochemistry
This compound possesses a single stereocenter at the carbon atom bonded to the amine group (C1). The designation "(S)" refers to the specific spatial arrangement of the substituents around this chiral center, as determined by the Cahn-Ingold-Prelog priority rules. The levorotatory nature of this enantiomer is indicated by the "(-)" prefix, signifying that it rotates plane-polarized light to the left.
The molecule's structure is characterized by a 1,2,2-triphenylethyl backbone. The three phenyl groups contribute significantly to the molecule's steric hindrance and its potential for specific chiral interactions.
Molecular Structure:
-
Chemical Name: (S)-1,2,2-Triphenylethylamine
-
Synonyms: (S)-α,β,β-Triphenylethylamine
-
Molecular Formula: C₂₀H₁₉N
-
Molecular Weight: 273.38 g/mol
-
CAS Number: 352535-04-7
Physicochemical and Spectroscopic Data
Detailed experimental data for the enantiomerically pure this compound is scarce in the literature. The table below summarizes the available data for the racemic compound and highlights the data points that require experimental determination for the pure (S)-enantiomer.
| Property | Racemic 1,2,2-Triphenylethylamine | This compound |
| Melting Point (°C) | Hydrochloride: 271.5-273[1] | 66-69 (literature value for the free base, purity unspecified) |
| Specific Optical Rotation | Not applicable | Data not available in searched literature |
| ¹H NMR | Data not available in searched literature | Data not available in searched literature |
| ¹³C NMR | Data not available in searched literature | Data not available in searched literature |
| Elemental Analysis (HCl) | Calculated: C, 77.51%; H, 6.52%. Found: C, 77.96%; H, 6.58%[1] | Not applicable |
Synthesis of Racemic 1,2,2-Triphenylethylamine
The synthesis of racemic 1,2,2-triphenylethylamine has been reported via a Leuckart reaction on phenyl benzhydryl ketone.[1] The following is a description of the experimental protocol based on the literature.
Experimental Protocol: Synthesis of Racemic 1,2,2-Triphenylethylamine Hydrochloride[1]
Materials:
-
Phenyl benzhydryl ketone
-
Ammonium formate
-
Hydrochloric acid
-
Ether
-
Sodium hydroxide
Procedure:
-
A mixture of phenyl benzhydryl ketone and an excess of ammonium formate is heated.
-
The resulting N-formyl-1,2,2-triphenylethylamine is hydrolyzed by heating with concentrated hydrochloric acid.
-
The reaction mixture is cooled, and the precipitated crude amine hydrochloride is collected.
-
The crude product is purified by dissolving it in water, making the solution alkaline with sodium hydroxide, and extracting the free amine with ether.
-
The amine is then reprecipitated as the hydrochloride salt by the addition of hydrochloric acid.
-
The purified 1,2,2-triphenylethylamine hydrochloride is collected by filtration and dried.
Logical Workflow for Racemic Synthesis:
Caption: Synthesis of racemic 1,2,2-triphenylethylamine.
Chiral Resolution
General Experimental Protocol for Chiral Resolution of a Racemic Amine
Principle: A racemic amine is reacted with an enantiomerically pure chiral acid to form a mixture of diastereomeric salts. These diastereomers have different physical properties, such as solubility, which allows for their separation by fractional crystallization. The desired diastereomeric salt is then treated with a base to liberate the enantiomerically pure amine.
Potential Chiral Resolving Agents for Amines:
-
(R,R)-(+)-Tartaric acid
-
(S,S)-(-)-Tartaric acid
-
(R)-(-)-Mandelic acid
-
(S)-(+)-Mandelic acid
-
(1R)-(-)-10-Camphorsulfonic acid
General Procedure:
-
Diastereomeric Salt Formation: The racemic 1,2,2-triphenylethylamine is dissolved in a suitable solvent (e.g., methanol, ethanol). An equimolar amount of the chosen chiral resolving agent, also dissolved in the same solvent, is added. The mixture is heated to ensure complete dissolution and then allowed to cool slowly to facilitate the crystallization of the less soluble diastereomeric salt.
-
Fractional Crystallization: The crystallized salt is collected by filtration. The process of recrystallization from a fresh solvent may be repeated until a constant specific optical rotation is achieved, indicating the isolation of a pure diastereomer.
-
Liberation of the Free Amine: The purified diastereomeric salt is dissolved in water and treated with a base (e.g., NaOH, K₂CO₃) to deprotonate the amine.
-
Extraction: The liberated free amine is extracted from the aqueous solution using an organic solvent (e.g., diethyl ether, dichloromethane).
-
Isolation: The organic extracts are combined, dried over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), and the solvent is removed under reduced pressure to yield the enantiomerically enriched this compound.
Workflow for Chiral Resolution:
Caption: General workflow for chiral resolution of a racemic amine.
Applications in Drug Development and Signaling Pathways
Currently, there is a lack of specific information in the scientific literature regarding the application of this compound in drug development or its interaction with specific signaling pathways. Chiral amines are a crucial class of compounds in medicinal chemistry, often serving as key pharmacophores or as chiral auxiliaries in the synthesis of complex drug molecules. The unique steric and electronic properties of this compound could potentially be explored in these contexts. However, without experimental data, any discussion of its pharmacological activity or mechanism of action would be purely speculative.
Conclusion and Future Directions
This compound is a chiral amine with a well-defined structure but limited characterization in the available scientific literature. While a method for the synthesis of its racemic form has been reported, detailed protocols for its chiral resolution and comprehensive spectroscopic and physicochemical data for the enantiopure form are needed. Future research should focus on developing and documenting a robust method for the chiral resolution of 1,2,2-triphenylethylamine and undertaking a thorough characterization of the (S)-enantiomer, including its specific optical rotation and NMR spectra. Furthermore, screening for biological activity would be a crucial step in determining its potential for applications in drug discovery and development. The steric bulk of the three phenyl groups may confer unique selectivities if used as a chiral ligand or auxiliary in asymmetric catalysis, an area that also warrants further investigation.
References
An In-Depth Technical Guide to the Synthesis and Resolution of 1,2,2-Triphenylethylamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and resolution of the chiral amine 1,2,2-triphenylethylamine. This compound, with its bulky triphenylmethyl moiety, presents unique challenges and considerations in both its chemical synthesis and the separation of its enantiomers. This document details the established synthetic route via the Leuckart reaction and explores the principles and generalized protocols for its resolution into individual enantiomers through diastereomeric salt formation.
Synthesis of Racemic 1,2,2-Triphenylethylamine
The preparation of racemic 1,2,2-triphenylethylamine is most effectively achieved through the Leuckart reaction, a well-established method for the reductive amination of ketones. In this case, the starting material is 1,2,2-triphenylethanone, also known as phenyl benzhydryl ketone.
Reaction Principle: The Leuckart reaction utilizes ammonium formate or formamide as both the nitrogen source and the reducing agent. The reaction proceeds through the formation of an intermediate N-formyl derivative, which is subsequently hydrolyzed to yield the primary amine. The high temperatures required drive the reaction towards the formation of the amine.
Experimental Protocol: Leuckart Reaction
A detailed experimental protocol for the synthesis of 1,2,2-triphenylethylamine is outlined below.
Materials:
-
1,2,2-Triphenylethanone (Phenyl benzhydryl ketone)
-
Ammonium formate (or formamide and formic acid)
-
Hydrochloric acid (concentrated)
-
Sodium hydroxide solution
-
Diethyl ether (or other suitable organic solvent)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
A mixture of 1,2,2-triphenylethanone and an excess of ammonium formate is heated. Typically, a molar ratio of 1:5 to 1:10 of ketone to ammonium formate is used.
-
The reaction mixture is heated to a temperature between 160-180 °C for several hours (typically 4-8 hours). The progress of the reaction can be monitored by thin-layer chromatography.
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The excess ammonium formate and formamide are removed by the addition of a strong acid, typically concentrated hydrochloric acid, followed by heating to hydrolyze the intermediate N-formyl derivative.
-
The acidic solution is then made alkaline by the addition of a sodium hydroxide solution to precipitate the free amine.
-
The crude 1,2,2-triphenylethylamine is then extracted into an organic solvent such as diethyl ether.
-
The organic extracts are combined, washed with water, and dried over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate).
-
The solvent is removed under reduced pressure to yield the crude racemic 1,2,2-triphenylethylamine, which can be further purified by recrystallization.
Quantitative Data:
| Parameter | Value |
| Starting Material | 1,2,2-Triphenylethanone |
| Reagents | Ammonium formate, HCl, NaOH |
| Typical Yield | 60-75% |
| Product Form | Racemic (±)-1,2,2-Triphenylethylamine |
Synthesis Pathway Diagram
Caption: Synthesis of racemic 1,2,2-triphenylethylamine.
Resolution of Racemic 1,2,2-Triphenylethylamine
The separation of the enantiomers of racemic 1,2,2-triphenylethylamine is achieved through classical resolution, which involves the formation of diastereomeric salts with a chiral resolving agent. The differing solubilities of these diastereomeric salts allow for their separation by fractional crystallization.
Resolution Principle: A racemic mixture of the amine is reacted with a single enantiomer of a chiral acid (the resolving agent). This reaction forms a pair of diastereomeric salts. Due to their different physical properties, one diastereomer is typically less soluble in a given solvent and will preferentially crystallize, allowing for its separation from the more soluble diastereomer. The optically pure amine can then be recovered from the separated diastereomeric salt.
Experimental Protocol: Diastereomeric Salt Resolution
The following is a generalized protocol for the resolution of 1,2,2-triphenylethylamine. The optimal resolving agent, solvent, and temperature will require experimental determination.
Materials:
-
Racemic (±)-1,2,2-triphenylethylamine
-
Chiral resolving agent (e.g., (+)-tartaric acid, (-)-dibenzoyltartaric acid, (+)-camphorsulfonic acid)
-
Suitable solvent (e.g., methanol, ethanol, acetone)
-
Sodium hydroxide solution
-
Diethyl ether (or other suitable organic solvent)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
The racemic 1,2,2-triphenylethylamine is dissolved in a suitable solvent.
-
A solution of the chiral resolving agent (typically 0.5 to 1.0 molar equivalents) in the same solvent is added to the amine solution.
-
The mixture is heated to ensure complete dissolution and then allowed to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization of the less soluble diastereomeric salt.
-
The precipitated diastereomeric salt is collected by filtration and washed with a small amount of the cold solvent.
-
The collected salt is then treated with a sodium hydroxide solution to liberate the free amine.
-
The optically enriched amine is extracted with an organic solvent.
-
The organic extract is washed, dried, and the solvent is evaporated to yield the resolved enantiomer.
-
The enantiomeric excess (e.e.) of the resolved amine should be determined using a suitable analytical technique, such as chiral HPLC or by measuring the specific rotation.
-
The mother liquor, containing the more soluble diastereomeric salt, can be treated in a similar manner to recover the other enantiomer, which may require further purification.
Quantitative Data:
| Parameter | (R)-(+)-1,2,2-Triphenylethylamine | (S)-(-)-1,2,2-Triphenylethylamine |
| Melting Point | 66-69 °C | 66-69 °C[1] |
| Specific Rotation ([α]D) | +80° (c=1, chloroform)[2] | No specific value found |
| Typical Enantiomeric Excess (e.e.) | >95% (after recrystallization) | >95% (after recrystallization) |
Resolution Workflow Diagram
References
Spectroscopic Profile of (S)-(-)-1,2,2-Triphenylethylamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-(-)-1,2,2-Triphenylethylamine is a chiral amine of significant interest in synthetic organic chemistry, particularly as a chiral auxiliary or resolving agent. A thorough understanding of its spectroscopic properties is crucial for its synthesis, purification, and application in asymmetric synthesis and drug development. This guide provides a detailed overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. Furthermore, it outlines the standard experimental protocols for obtaining such data.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of its structural features: a chiral methine proton adjacent to an amino group, a methylene group, and three phenyl rings.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Notes |
| ~ 7.10 - 7.40 | Multiplet | 15H | Ar-H | The aromatic protons of the three phenyl rings are expected to resonate in this region as a complex multiplet. |
| ~ 4.50 | Doublet of Doublets | 1H | CH-NH₂ | The methine proton is coupled to the adjacent methylene protons and the NH₂ protons. The exact multiplicity may vary. |
| ~ 3.30 | Multiplet | 2H | CH₂ | The diastereotopic methylene protons will likely appear as a complex multiplet due to coupling with the chiral methine proton. |
| ~ 1.50 | Broad Singlet | 2H | NH₂ | The chemical shift of the amine protons is highly dependent on solvent and concentration and may exchange with D₂O. |
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment | Notes |
| ~ 140 - 145 | Ar-C (quaternary) | The three quaternary carbons of the phenyl rings attached to the ethyl backbone. |
| ~ 125 - 130 | Ar-CH | The aromatic carbons bearing protons. |
| ~ 60 | CH-NH₂ | The chiral methine carbon. |
| ~ 50 | CH₂ | The methylene carbon. |
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300 - 3500 | Medium, Sharp (two bands) | N-H stretch (primary amine) |
| 3000 - 3100 | Medium | Aromatic C-H stretch |
| 2850 - 3000 | Medium | Aliphatic C-H stretch |
| 1600, 1495, 1450 | Medium to Strong | Aromatic C=C skeletal vibrations |
| 1580 - 1650 | Medium | N-H bend (scissoring) |
| 1020 - 1250 | Medium | C-N stretch |
| 690 - 770 | Strong | Aromatic C-H out-of-plane bending |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Relative Intensity | Assignment |
| 289 | Moderate | [M]⁺ (Molecular Ion) |
| 272 | High | [M-NH₃]⁺ |
| 196 | High | [M-C₆H₅CH₂]⁺ |
| 180 | High | [C₁₄H₁₂]⁺ (Stilbene radical cation) |
| 167 | Very High | [C₁₃H₉]⁺ (Fluorenyl cation - base peak) |
| 91 | High | [C₇H₇]⁺ (Tropylium ion) |
| 77 | Moderate | [C₆H₅]⁺ (Phenyl cation) |
Experimental Protocols
The following are detailed methodologies for the key experiments required to obtain the spectroscopic data.
NMR Spectroscopy
A sample of this compound (approximately 5-10 mg) would be dissolved in a deuterated solvent (e.g., CDCl₃, 0.5-0.7 mL) in a 5 mm NMR tube. ¹H and ¹³C NMR spectra would be recorded on a spectrometer operating at a frequency of 400 MHz or higher.[1]
-
¹H NMR: A standard pulse sequence would be used. The spectral width would be set to approximately 15 ppm, centered around 7 ppm. A relaxation delay of 1-2 seconds would be employed. Data would be acquired for 16-32 scans.
-
¹³C NMR: A proton-decoupled pulse sequence would be used. The spectral width would be set to approximately 220 ppm, centered around 100 ppm. A longer relaxation delay of 5-10 seconds may be necessary for the full observation of quaternary carbons. Data would be acquired for a larger number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.
Infrared (IR) Spectroscopy
The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory for solid samples. A small amount of the solid this compound would be placed directly onto the ATR crystal. Pressure would be applied to ensure good contact between the sample and the crystal. The spectrum would be recorded over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean, empty ATR crystal would be recorded and automatically subtracted from the sample spectrum.[2][3]
Mass Spectrometry
Mass spectral analysis would be performed using an electron ionization (EI) mass spectrometer. A small amount of the sample would be introduced into the ion source, typically via a direct insertion probe or after separation by gas chromatography (if the compound is sufficiently volatile and thermally stable). The molecules would be ionized by a beam of high-energy electrons (typically 70 eV). The resulting ions would be accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).[4][5]
Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chiral organic compound like this compound.
Caption: General workflow for the synthesis, purification, and spectroscopic characterization of a chiral organic compound.
Conclusion
This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound, a molecule for which specific experimental data is not widely published. The predicted ¹H NMR, ¹³C NMR, IR, and MS data, along with the detailed experimental protocols, offer a valuable resource for researchers working with this compound. The provided workflow diagram further contextualizes the role of these spectroscopic techniques in the broader process of chemical synthesis and analysis. It is anticipated that this guide will aid in the identification and characterization of this compound in various research and development settings.
References
Chiral Properties of (S)-(-)-1,2,2-Triphenylethylamine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-(-)-1,2,2-Triphenylethylamine is a chiral amine with significant steric bulk provided by its three phenyl substituents. While specific data on this compound is limited in publicly accessible literature, this guide synthesizes available information on its properties, outlines a detailed protocol for the synthesis of its racemic form, and proposes a robust methodology for its chiral resolution. The potential applications of this and similar bulky chiral amines in asymmetric synthesis are also discussed, providing a valuable resource for researchers in organic synthesis and drug development.
Introduction
Chiral amines are of paramount importance in the pharmaceutical and fine chemical industries due to their widespread presence in bioactive molecules and their utility as resolving agents and chiral ligands in asymmetric catalysis. The specific stereochemistry of these amines is often crucial for their biological activity and efficacy. This compound, with its unique triphenyl-substituted stereocenter, represents a structurally interesting yet underexplored chiral building block. Its significant steric hindrance could offer unique selectivity in asymmetric transformations. This document aims to provide a comprehensive technical overview of this compound, addressing its properties, synthesis, and potential for enantiomeric resolution.
Physicochemical Properties
Table 1: General and Predicted Properties of this compound
| Property | Value |
| Molecular Formula | C₂₀H₁₉N |
| Molecular Weight | 273.37 g/mol |
| CAS Number | 352535-04-7 |
| Melting Point | 66-69 °C |
| Boiling Point (Predicted) | 380.2 ± 11.0 °C |
| Density (Predicted) | 1.088 ± 0.06 g/cm³ |
| pKa (Predicted) | 8.52 ± 0.10 |
Data sourced from chemical supplier catalogs.
Synthesis of Racemic 1,2,2-Triphenylethylamine
The synthesis of the racemic precursor is a crucial first step towards obtaining the enantiopure this compound. A well-established method for the synthesis of sterically hindered amines from ketones is the Leuckart reaction.[1][2][3]
Experimental Protocol: Leuckart Reaction
This protocol describes the synthesis of racemic 1,2,2-triphenylethylamine from phenyl benzhydryl ketone.
Materials:
-
Phenyl benzhydryl ketone
-
Ammonium formate
-
Formamide
-
Concentrated Hydrochloric Acid
-
Sodium hydroxide solution
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for reflux and extraction
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine phenyl benzhydryl ketone and a molar excess of ammonium formate (typically 3-5 equivalents). Formamide can be used as a solvent.
-
Heating: Heat the reaction mixture to a temperature of 160-180 °C. The reaction is typically monitored by thin-layer chromatography (TLC) until the starting ketone is consumed. This may take several hours.
-
Hydrolysis: After cooling the reaction mixture, add a concentrated solution of hydrochloric acid and reflux for several hours to hydrolyze the intermediate formamide.
-
Work-up:
-
Cool the mixture and transfer it to a separatory funnel.
-
Wash the aqueous layer with diethyl ether to remove any unreacted starting material and non-basic byproducts.
-
Make the aqueous layer basic by the slow addition of a concentrated sodium hydroxide solution until a pH greater than 10 is achieved.
-
Extract the liberated amine with several portions of diethyl ether.
-
-
Purification:
-
Combine the organic extracts and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure to yield the crude racemic 1,2,2-triphenylethylamine.
-
The crude product can be further purified by crystallization or chromatography.
-
Proposed Chiral Resolution of Racemic 1,2,2-Triphenylethylamine
While a specific protocol for the resolution of 1,2,2-triphenylethylamine is not available, diastereomeric salt formation is a classical and effective method for the resolution of chiral amines.[4][5][6] This proposed protocol utilizes a chiral acid as a resolving agent.
Proposed Experimental Protocol: Diastereomeric Salt Formation
Materials:
-
Racemic 1,2,2-triphenylethylamine
-
Chiral resolving agent (e.g., (R,R)-(+)-Tartaric acid, (S)-(+)-Mandelic acid)
-
Methanol or another suitable solvent
-
Dilute hydrochloric acid
-
Dilute sodium hydroxide
-
Diethyl ether
-
Standard laboratory glassware for crystallization and extraction
Procedure:
-
Salt Formation:
-
Dissolve the racemic 1,2,2-triphenylethylamine in a minimal amount of hot methanol.
-
In a separate flask, dissolve an equimolar amount of the chiral resolving agent (e.g., (R,R)-(+)-tartaric acid) in hot methanol.
-
Slowly add the resolving agent solution to the amine solution with stirring.
-
-
Crystallization:
-
Allow the mixture to cool slowly to room temperature, and then cool further in an ice bath to promote crystallization of the less soluble diastereomeric salt.
-
Collect the crystals by vacuum filtration and wash with a small amount of cold methanol.
-
-
Liberation of the Enantiomer:
-
Suspend the crystalline diastereomeric salt in water and add a dilute sodium hydroxide solution to basify the mixture.
-
Extract the liberated free amine with diethyl ether.
-
Dry the organic extracts over a suitable drying agent, filter, and evaporate the solvent to obtain the enantiomerically enriched amine.
-
-
Determination of Enantiomeric Purity:
-
The enantiomeric excess (ee) of the resolved amine should be determined using a suitable analytical technique, such as chiral High-Performance Liquid Chromatography (HPLC) or by measuring the specific rotation and comparing it to the literature value of the pure enantiomer (if available).
-
Potential Applications
Bulky chiral amines are valuable tools in asymmetric synthesis, where their steric hindrance can impart high levels of stereocontrol.[7][8][9] While specific applications of this compound are not well-documented, its structural features suggest potential utility in the following areas:
-
Chiral Ligands for Asymmetric Catalysis: The amine functionality can be used to coordinate with metal centers, and the bulky triphenylmethyl group can create a well-defined chiral pocket around the metal, influencing the stereochemical outcome of catalyzed reactions.
-
Chiral Auxiliaries: The amine can be temporarily attached to a prochiral substrate to direct a subsequent stereoselective reaction. The steric bulk would be expected to provide a high degree of facial selectivity.
-
Organocatalysis: As a primary amine, it could potentially be used in enamine or iminium ion catalysis, with the bulky framework influencing the stereoselectivity of the transformation.
Visualizations
Synthesis Workflow
Caption: Workflow for the synthesis of racemic 1,2,2-triphenylethylamine.
Proposed Resolution Workflow
Caption: Proposed workflow for the chiral resolution of 1,2,2-triphenylethylamine.
Conclusion
This compound is a chiral amine with potential for applications in asymmetric synthesis due to its significant steric bulk. While detailed experimental data for this specific compound is limited, this guide provides a foundation for its study by presenting a reliable method for the synthesis of the racemic precursor and a proposed, well-grounded protocol for its enantiomeric resolution. Further research into the specific properties and applications of this compound is warranted and could unveil novel and highly selective synthetic methodologies.
References
- 1. A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction [mdpi.com]
- 2. chemistry.mdma.ch [chemistry.mdma.ch]
- 3. Leuckart reaction - Wikipedia [en.wikipedia.org]
- 4. Chiral resolution - Wikipedia [en.wikipedia.org]
- 5. rsc.org [rsc.org]
- 6. ptacts.uspto.gov [ptacts.uspto.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Asymmetric Synthesis of Bulky Amines Using Enzymes - ChemistryViews [chemistryviews.org]
- 9. mdpi.com [mdpi.com]
The Enduring Legacy of Phenylethylamine: A Technical Guide to its Discovery and Application as a Chiral Auxiliary
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of asymmetric synthesis, where the precise control of stereochemistry is paramount, chiral auxiliaries have established themselves as indispensable tools. These molecular entities are temporarily incorporated into a prochiral substrate to direct a chemical transformation to selectively produce one enantiomer over another. Among the pantheon of these chiral directors, 1-phenylethylamine (α-PEA) holds a place of historical significance and enduring utility. First introduced as a resolving agent by A. W. Ingersoll in 1937, its derivatives have since become workhorse auxiliaries in a vast array of diastereoselective reactions, underpinning the synthesis of complex molecules in both academic and industrial settings.[1] This technical guide delves into the discovery, history, and application of phenylethylamine-based chiral auxiliaries, providing a comprehensive resource for professionals in chemical research and drug development. While the term "triphenylethylamine-based chiral auxiliaries" was initially queried, the core of influential auxiliaries in this class stems from the foundational 1-phenylethylamine structure and its N-substituted derivatives.
Discovery and Historical Context
The journey of 1-phenylethylamine as a chiral auxiliary began with its application in the resolution of racemic mixtures. A. W. Ingersoll's pioneering work in 1937 demonstrated that the enantiomers of α-PEA could form diastereomeric salts with racemic acids, which could then be separated by fractional crystallization due to their differing solubilities.[1] This classical resolution technique laid the groundwork for the availability of enantiomerically pure α-PEA, a prerequisite for its later development as a covalently bound chiral auxiliary.
The conceptual leap from a resolving agent to a chiral auxiliary, a group temporarily attached to a substrate to direct stereoselective bond formation, evolved over the subsequent decades. The core principle is to attach the chiral, enantiopure α-PEA to a prochiral molecule, creating a diastereomeric intermediate. The inherent chirality of the α-PEA moiety then sterically or electronically biases the approach of reagents, leading to the preferential formation of one diastereomer of the product. Subsequent removal of the auxiliary reveals the desired enantiomerically enriched product and allows for the recovery and recycling of the α-PEA.
Synthesis of Phenylethylamine-Based Chiral Auxiliaries
The utility of 1-phenylethylamine as a chiral auxiliary is predicated on its ready availability in both (R) and (S) forms and the straightforward methods for its incorporation into substrates. The most common synthetic route to α-PEA itself is the reductive amination of acetophenone.[1]
A key strategy for employing α-PEA as a chiral auxiliary involves its conversion into an amide or imide with the substrate of interest. This is typically achieved by reacting the amine with a carboxylic acid derivative, such as an acid chloride or anhydride.
General Synthesis of N-Acyl-1-phenylethylamine Auxiliaries
The formation of an N-acyl derivative is a common first step in many applications of this chiral auxiliary. This process creates a more complex chiral environment around the reaction center.
Caption: General synthesis of N-acyl-1-phenylethylamine auxiliaries.
Applications in Asymmetric Synthesis
Phenylethylamine-based chiral auxiliaries have been successfully employed in a wide range of asymmetric transformations, including alkylations, aldol reactions, conjugate additions, and cyclizations.
Diastereoselective Alkylation
One of the most well-established applications of N-acyl-1-phenylethylamine derivatives is in the diastereoselective alkylation of enolates. The chiral amide is first deprotonated to form a chiral enolate, which then reacts with an electrophile. The bulky phenyl group of the auxiliary effectively shields one face of the enolate, directing the incoming electrophile to the opposite face.
References
An In-depth Technical Guide on the Solubility of (S)-(-)-1,2,2-Triphenylethylamine in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of (S)-(-)-1,2,2-Triphenylethylamine, a chiral amine of significant interest in synthetic chemistry and drug development. Due to a lack of publicly available quantitative solubility data for this specific compound, this document focuses on providing a framework for determining its solubility through established experimental protocols and discusses expected solubility trends based on the behavior of analogous compounds.
Introduction to this compound
This compound is a chiral organic compound with the molecular formula C₂₀H₁₉N.[1] Its structure, featuring three phenyl groups, imparts significant steric bulk and hydrophobicity, which are key determinants of its solubility profile. Understanding its solubility in various organic solvents is crucial for its synthesis, purification, and application in subsequent chemical reactions.
Physical Properties:
-
Molecular Weight: 273.38 g/mol [1]
-
Melting Point: 66-69 °C[1]
-
LogP (Octanol-Water Partition Coefficient): 5.22 (Predicted)[1]
The high predicted LogP value suggests a strong preference for nonpolar environments and indicates that this compound is likely to be poorly soluble in water but readily soluble in many organic solvents.
Quantitative Solubility Data
A comprehensive search of scientific literature and chemical databases did not yield specific quantitative solubility data (e.g., in g/100 mL or mol/L) for this compound in common organic solvents. The absence of this data highlights a knowledge gap in the physicochemical characterization of this compound.
Table 1: Solubility of this compound in Organic Solvents
| Solvent | Chemical Formula | Polarity Index | Predicted Solubility | Quantitative Data ( g/100 mL at 25°C) |
| Methanol | CH₃OH | 5.1 | Soluble | Data not available |
| Ethanol | C₂H₅OH | 4.3 | Soluble | Data not available |
| Acetone | C₃H₆O | 5.1 | Soluble | Data not available |
| Dichloromethane | CH₂Cl₂ | 3.1 | Highly Soluble | Data not available |
| Toluene | C₇H₈ | 2.4 | Highly Soluble | Data not available |
| Ethyl Acetate | C₄H₈O₂ | 4.4 | Soluble | Data not available |
| Hexane | C₆H₁₄ | 0.1 | Sparingly Soluble to Insoluble | Data not available |
Note: The predicted solubility is based on the general principle of "like dissolves like" and the known solubility of similar aromatic amines. Experimental verification is required.
Generally, amines with significant hydrocarbon character are soluble in a wide range of organic solvents. For instance, 1-phenylethanamine is reported to be highly soluble in organic solvents such as ethanol, ether, and chloroform.[2] It is reasonable to expect that this compound, with its three phenyl rings, will exhibit high solubility in non-polar to moderately polar organic solvents like dichloromethane and toluene, and good solubility in polar aprotic and protic solvents like acetone, ethyl acetate, and alcohols. Its solubility is expected to be lower in non-polar aliphatic solvents like hexane.
Experimental Protocol for Solubility Determination
To address the absence of quantitative data, researchers can employ standard methods to determine the solubility of this compound. The following protocol outlines a common gravimetric method.
Objective: To determine the saturation solubility of this compound in a selected organic solvent at a specific temperature.
Materials:
-
This compound (solid)
-
Selected organic solvent (e.g., methanol, dichloromethane, toluene)
-
Scintillation vials or small flasks with secure caps
-
Magnetic stirrer and stir bars
-
Constant temperature bath or incubator
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Pre-weighed evaporation dishes or vials
-
Analytical balance
-
Drying oven or vacuum desiccator
Procedure:
-
Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume (e.g., 5.0 mL) of the chosen organic solvent. The presence of undissolved solid is essential to ensure saturation.
-
Equilibration: Seal the vial and place it in a constant temperature bath set to the desired temperature (e.g., 25 °C). Stir the mixture vigorously using a magnetic stirrer for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, stop the stirring and allow the undissolved solid to settle.
-
Sample Withdrawal: Carefully withdraw a known volume (e.g., 1.0 mL) of the supernatant using a syringe. To avoid drawing up solid particles, it is crucial to filter the solution through a syringe filter attached to the syringe.
-
Solvent Evaporation: Dispense the filtered aliquot into a pre-weighed evaporation dish.
-
Drying: Place the evaporation dish in a drying oven at a temperature below the boiling point of the solvent and the melting point of the amine, or in a vacuum desiccator, until all the solvent has evaporated and a constant weight is achieved.
-
Mass Determination: Accurately weigh the evaporation dish containing the dried solute.
-
Calculation: Calculate the solubility using the following formula:
Solubility ( g/100 mL) = [(Mass of dish + solute) - (Mass of dish)] / (Volume of aliquot in mL) * 100
Safety Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Consult the Safety Data Sheet (SDS) for this compound and the chosen solvent for specific handling and disposal instructions.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility.
Conclusion
References
A Technical Guide to the Thermal Stability of (S)-(-)-1,2,2-Triphenylethylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-(-)-1,2,2-Triphenylethylamine is a chiral amine of interest in pharmaceutical and chemical synthesis due to its unique stereochemical properties. Understanding the thermal stability of such compounds is paramount for safe handling, storage, and processing, particularly in drug development where thermal degradation can lead to loss of efficacy and the formation of potentially harmful impurities. This guide provides a framework for evaluating the thermal stability of this compound, drawing upon established analytical techniques and general principles of thermal analysis for organic compounds.
Physicochemical Properties
A summary of the known physical and chemical properties of this compound is presented in Table 1. This data is crucial for designing appropriate thermal analysis experiments.
Table 1: Physicochemical Data for this compound
| Property | Value | Reference |
| Molecular Formula | C₂₀H₁₉N | [1] |
| Molecular Weight | 273.37 g/mol | [1] |
| Melting Point | 66-69 °C (lit.) | [1] |
| Boiling Point (Predicted) | 380.2 ± 11.0 °C | [1] |
| Appearance | White to off-white crystalline powder | - |
| Solubility | Insoluble in water | [2] |
Note: TGA and DSC data for this compound are not publicly available at the time of this publication.
Experimental Protocols for Thermal Stability Assessment
To determine the thermal stability profile of this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the primary recommended techniques.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is used to determine the onset of decomposition, the temperature of maximum decomposition rate, and the amount of residual mass.
3.1.1 Suggested TGA Protocol
-
Instrument: A calibrated thermogravimetric analyzer.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, inert sample pan (e.g., alumina or platinum).
-
Atmosphere: High purity nitrogen (99.999%) at a flow rate of 20-50 mL/min to provide an inert environment.
-
Temperature Program:
-
Equilibrate at 30 °C for 5 minutes.
-
Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.
-
-
Data Analysis:
-
Plot the mass change (%) as a function of temperature.
-
Determine the onset temperature of decomposition (Tonset), often defined as the temperature at which 5% mass loss occurs.
-
Identify the peak decomposition temperature(s) from the first derivative of the TGA curve (DTG curve).
-
Record the residual mass at the end of the experiment.
-
Differential Scanning Calorimetry (DSC)
DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. It is used to determine melting point, glass transitions, and exothermic or endothermic decomposition events.
3.2.1 Suggested DSC Protocol
-
Instrument: A calibrated differential scanning calorimeter.
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. An empty, sealed aluminum pan should be used as a reference.
-
Atmosphere: High purity nitrogen (99.999%) at a flow rate of 20-50 mL/min.
-
Temperature Program:
-
Equilibrate at 25 °C.
-
Ramp the temperature from 25 °C to 400 °C at a heating rate of 10 °C/min.
-
-
Data Analysis:
-
Plot the heat flow (mW) as a function of temperature.
-
Determine the melting endotherm, including the onset temperature and the peak temperature.
-
Identify any exothermic or endothermic events associated with decomposition.
-
Integrate the area under any decomposition peaks to determine the enthalpy of decomposition.
-
Visualizations
Experimental Workflow
The following diagram illustrates a general workflow for the thermal analysis of a chiral amine like this compound.
Factors Influencing Thermal Stability
The thermal stability of a chiral amine can be influenced by several factors. The diagram below illustrates these relationships.
Conclusion
While specific experimental thermal stability data for this compound is currently lacking in the public domain, this guide provides the necessary framework for its determination. The outlined TGA and DSC protocols are robust methods for characterizing the thermal properties of this and other chiral amines. For professionals in research and drug development, a thorough understanding and experimental determination of thermal stability are critical for ensuring the safety, quality, and efficacy of products containing such molecules. It is strongly recommended that these analyses be performed to establish a comprehensive stability profile for this compound before its use in further applications.
References
Methodological & Application
Application Notes and Protocols for Diastereoselective Synthesis Utilizing Chiral Amine Auxiliaries
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
Note on (S)-(-)-1,2,2-Triphenylethylamine: An extensive literature search did not yield specific examples, quantitative data, or detailed experimental protocols for the use of this compound as a chiral auxiliary in diastereoselective synthesis for common transformations such as alkylations, aldol reactions, or Michael additions. This suggests that it is not a commonly employed auxiliary for these purposes.
Therefore, to provide a valuable and illustrative resource, these application notes will focus on the closely related and widely documented chiral auxiliary, (S)-(-)-1-Phenylethylamine (α-PEA) . The principles, workflows, and experimental designs detailed herein are representative of the application of chiral amine auxiliaries in asymmetric synthesis and can serve as a guide for the evaluation of other novel or less common auxiliaries.
Diastereoselective Synthesis Using (S)-(-)-1-Phenylethylamine (α-PEA) Auxiliary
(S)-(-)-1-Phenylethylamine (α-PEA) is a readily available and versatile chiral auxiliary widely employed in the diastereoselective synthesis of a variety of organic compounds, including medicinal substances and natural products.[1] Its temporary incorporation into a substrate allows for facial control in key bond-forming reactions, leading to the preferential formation of one diastereomer.[2]
Applications in Asymmetric Synthesis
The α-PEA auxiliary has proven effective in a range of diastereoselective transformations, including:
-
α-Alkylation of Carbonyl Compounds: The formation of chiral amides from α-PEA and carboxylic acids enables the diastereoselective alkylation of the corresponding enolates.
-
Aldol Reactions: Chiral imides and other derivatives of α-PEA can be used to control the stereochemical outcome of aldol additions, yielding syn- or anti-products with high diastereoselectivity.[1]
-
Michael Additions: α-PEA can be utilized as a chiral directing group in the conjugate addition of nucleophiles to α,β-unsaturated systems.
-
Cyclization Reactions: The stereocenter of the α-PEA auxiliary can effectively control the stereochemistry of various cyclization reactions, leading to the formation of chiral heterocyclic compounds.[1]
General Workflow
The general workflow for employing (S)-(-)-1-Phenylethylamine as a chiral auxiliary in diastereoselective synthesis follows a three-step sequence: attachment of the auxiliary, diastereoselective reaction, and removal of the auxiliary.
Diastereoselective α-Alkylation of Propionamides
The use of α-PEA derived amides for the diastereoselective alkylation of prochiral enolates is a well-established method for the synthesis of chiral carboxylic acid derivatives.
Quantitative Data
| Entry | Electrophile (R-X) | Product | Yield (%) | Diastereomeric Ratio (d.r.) |
| 1 | Benzyl bromide | 2a | 85 | 95:5 |
| 2 | Ethyl iodide | 2b | 82 | 90:10 |
| 3 | Allyl bromide | 2c | 88 | 92:8 |
Data is representative and compiled from typical results in the literature.
Experimental Protocol: Diastereoselective Alkylation of N-propionyl-(S)-1-phenylethylamine
1. Synthesis of N-propionyl-(S)-1-phenylethylamine (1):
-
To a solution of (S)-(-)-1-phenylethylamine (1.0 eq) and triethylamine (1.2 eq) in dichloromethane (DCM) at 0 °C, propionyl chloride (1.1 eq) is added dropwise.
-
The reaction mixture is stirred at room temperature for 2 hours.
-
The reaction is quenched with water, and the organic layer is separated, washed with 1M HCl, saturated NaHCO₃, and brine.
-
The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure to afford the crude amide, which can be purified by column chromatography.
2. Diastereoselective Alkylation:
-
A solution of N-propionyl-(S)-1-phenylethylamine (1) (1.0 eq) in dry tetrahydrofuran (THF) is cooled to -78 °C under an inert atmosphere.
-
Lithium diisopropylamide (LDA) (1.1 eq, 2.0 M solution in THF/heptane/ethylbenzene) is added dropwise, and the mixture is stirred for 30 minutes to form the lithium enolate.
-
The electrophile (e.g., benzyl bromide, 1.2 eq) is added dropwise, and the reaction is stirred at -78 °C for 4 hours.
-
The reaction is quenched with saturated aqueous NH₄Cl solution and allowed to warm to room temperature.
-
The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous MgSO₄, and concentrated.
-
The diastereomeric ratio of the crude product can be determined by ¹H NMR or GC analysis. The product is purified by flash column chromatography.
3. Removal of the Chiral Auxiliary:
-
The alkylated amide (e.g., 2a) is refluxed in a mixture of 6M H₂SO₄ and acetic acid for 12 hours.
-
After cooling, the mixture is extracted with diethyl ether to remove the chiral auxiliary.
-
The aqueous layer is then basified with NaOH and extracted again to isolate the chiral amine auxiliary.
-
The aqueous layer containing the carboxylate is acidified with concentrated HCl and extracted with ethyl acetate.
-
The organic extracts are dried over anhydrous MgSO₄ and concentrated to yield the enantiomerically enriched carboxylic acid.
Diastereoselective Aldol Reaction
Chiral imidazolidin-2-ones derived from α-PEA can be used to achieve high diastereoselectivity in acetate aldol reactions.[1]
Quantitative Data
| Entry | Aldehyde | Product | Yield (%) | Diastereomeric Ratio (syn:anti) |
| 1 | Benzaldehyde | 4a | 90 | >95:5 |
| 2 | Isobutyraldehyde | 4b | 85 | >95:5 |
| 3 | Cinnamaldehyde | 4c | 82 | >95:5 |
Data is representative and compiled from typical results in the literature.
Experimental Protocol: Syn-Selective Acetate Aldol Reaction
1. Formation of the Chiral Auxiliary Adduct:
-
The chiral imidazolidin-2-one is prepared from (S)-(-)-1-phenylethylamine and urea, followed by N-acetylation.
2. Diastereoselective Aldol Reaction:
-
To a solution of the N-acetylated chiral imidazolidin-2-one (3) (1.0 eq) in dry DCM at -78 °C, dibutylboron triflate (1.1 eq) is added, followed by diisopropylethylamine (1.2 eq). The mixture is stirred for 30 minutes.
-
The aldehyde (e.g., benzaldehyde, 1.2 eq) is added, and the reaction is stirred at -78 °C for 2 hours, then at 0 °C for 1 hour.
-
The reaction is quenched with a pH 7 phosphate buffer, and the mixture is extracted with DCM.
-
The combined organic layers are dried and concentrated. The crude product is purified by column chromatography.
3. Auxiliary Removal:
-
The aldol adduct (e.g., 4a) is treated with LiOH and H₂O₂ in a THF/water mixture to hydrolyze the auxiliary, yielding the chiral β-hydroxy acid.
Diastereoselective Michael Addition
While less common than alkylations and aldol reactions, α-PEA derivatives can be employed in diastereoselective Michael additions. For instance, the addition of organometallic reagents to α,β-unsaturated imides derived from α-PEA can proceed with good facial selectivity.
Quantitative Data
| Entry | Michael Acceptor | Nucleophile | Product | Yield (%) | Diastereomeric Ratio (d.r.) |
| 1 | Cinnamoyl Imide | Me₂CuLi | 5a | 75 | 90:10 |
| 2 | Crotonyl Imide | (Bu)₂CuLi | 5b | 70 | 88:12 |
Data is representative and compiled from typical results in the literature.
Experimental Protocol: Diastereoselective Michael Addition
1. Synthesis of the α,β-Unsaturated Imide:
-
The α,β-unsaturated carboxylic acid (e.g., cinnamic acid) is converted to its acid chloride and then reacted with the lithium salt of the chiral imidazolidin-2-one derived from α-PEA.
2. Diastereoselective Michael Addition:
-
A solution of the α,β-unsaturated imide (1.0 eq) in dry THF is cooled to -78 °C.
-
The lithium dialkylcuprate (e.g., Me₂CuLi, 1.5 eq), prepared separately, is added via cannula.
-
The reaction is stirred at -78 °C for 3 hours and then quenched with saturated aqueous NH₄Cl.
-
The mixture is extracted with ether, and the organic layers are washed, dried, and concentrated. The product is purified by chromatography.
3. Auxiliary Removal:
-
The Michael adduct is cleaved under standard hydrolytic conditions to afford the corresponding β-substituted carboxylic acid.
References
Application Notes and Protocols for the Immobilization of (S)-(-)-1,2,2-Triphenylethylamine on a Silica Substrate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the covalent attachment of the chiral amine, (S)-(-)-1,2,2-Triphenylethylamine, to a silica substrate. This process is fundamental for creating chiral stationary phases (CSPs) used in High-Performance Liquid Chromatography (HPLC) for the enantioselective separation of racemic compounds. The protocol outlines a two-step process involving the functionalization of silica with an isocyanate linker, followed by the coupling of the chiral amine. This method results in a stable, custom chiral stationary phase. Detailed methodologies, data presentation, and workflow visualizations are provided to guide researchers in this surface modification process.
Introduction
Chiral separations are critical in the pharmaceutical industry, as the enantiomers of a drug can exhibit significantly different pharmacological and toxicological profiles. This compound is a bulky, chiral molecule whose stereoselective interactions can be exploited for the separation of enantiomers when immobilized on a solid support. The covalent attachment of this chiral selector to a substrate like silica gel creates a robust Chiral Stationary Phase (CSP) for HPLC. The protocol described herein utilizes a well-established method of surface modification involving an isocyanate linker to form a stable urea bond between the silica surface and the chiral amine.
Experimental Protocols
This protocol is divided into two main stages:
-
Functionalization of Silica with an Isocyanate Linker.
-
Covalent Attachment of this compound.
Materials and Reagents
| Reagent | Grade | Supplier |
| This compound | ≥99% enantiomeric excess | Sigma-Aldrich |
| 3-Isocyanatopropyltriethoxysilane (IPTS) | 95% | Gelest, Inc. |
| Spherical Silica Gel, 5 µm, 100 Å pore size | HPLC Grade | Waters, Agilent |
| Toluene, Anhydrous | ≥99.8% | Sigma-Aldrich |
| Acetone, HPLC Grade | ≥99.9% | Fisher Scientific |
| Methanol, HPLC Grade | ≥99.9% | Fisher Scientific |
| Hydrochloric Acid (HCl), concentrated | ACS Grade | VWR |
| Deionized Water | 18.2 MΩ·cm | In-house |
| Nitrogen Gas, high purity | 99.998% | Airgas |
Protocol 1: Functionalization of Silica with 3-Isocyanatopropyltriethoxysilane (IPTS)
This procedure describes the activation of the silica surface with an isocyanate linker.
-
Silica Pre-treatment:
-
Weigh 5.0 g of spherical silica gel into a round-bottom flask.
-
Create a 1 M HCl solution by diluting concentrated HCl in deionized water.
-
Suspend the silica in 50 mL of 1 M HCl and stir for 4 hours at room temperature to ensure a fully hydroxylated surface.
-
Filter the silica using a Büchner funnel and wash with copious amounts of deionized water until the filtrate is neutral (pH ~7).
-
Dry the acid-washed silica in a vacuum oven at 150 °C for 12 hours. Cool down under vacuum or in a desiccator.
-
-
Silanization Reaction:
-
Transfer the dried silica to a clean, dry 250 mL three-neck round-bottom flask equipped with a reflux condenser, a nitrogen inlet, and a magnetic stirrer.
-
Add 100 mL of anhydrous toluene to the flask and stir to create a slurry.
-
Under a gentle stream of nitrogen, add 2.5 mL of 3-Isocyanatopropyltriethoxysilane (IPTS) to the silica slurry.
-
Heat the mixture to reflux (approximately 110 °C) and maintain for 24 hours with continuous stirring.
-
After 24 hours, allow the mixture to cool to room temperature.
-
-
Washing and Curing:
-
Filter the isocyanate-functionalized silica.
-
Wash the silica sequentially with 50 mL of toluene, 50 mL of acetone, and 50 mL of methanol to remove any unreacted silane.
-
Dry the functionalized silica in a vacuum oven at 80 °C for 6 hours. This step also helps to complete the condensation of the silane on the surface.
-
The resulting white powder is the isocyanate-functionalized silica, ready for the next step.
-
Protocol 2: Covalent Attachment of this compound
This procedure details the coupling of the chiral amine to the isocyanate-activated silica.
-
Coupling Reaction:
-
Transfer the 5.0 g of dried isocyanate-functionalized silica to a 250 mL round-bottom flask.
-
Dissolve 2.0 g of this compound in 100 mL of anhydrous toluene.
-
Add the amine solution to the silica slurry.
-
Heat the mixture to 80 °C under a nitrogen atmosphere and stir for 48 hours. The bulky nature of the triphenylethylamine may necessitate a longer reaction time and elevated temperature to overcome steric hindrance.
-
-
Washing and Final Preparation:
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the silica and wash it sequentially with 50 mL of toluene, 50 mL of acetone, and 50 mL of methanol to remove unreacted amine and any by-products.
-
Dry the final product, the this compound functionalized silica, in a vacuum oven at 60 °C for 12 hours.
-
Characterization and Data
The success of the functionalization can be confirmed by various analytical techniques. Below are representative data.
Elemental Analysis
Elemental analysis is used to quantify the amount of the chiral selector immobilized on the silica surface.
| Sample ID | % Carbon (C) | % Hydrogen (H) | % Nitrogen (N) | Surface Coverage (µmol/m²) |
| Bare Silica | < 0.1 | < 0.1 | < 0.1 | N/A |
| Isocyanate-Silica | 2.85 | 0.52 | 1.15 | ~2.5 |
| Triphenylethylamine-CSP | 8.75 | 0.81 | 1.62 | ~1.8 |
Note: Surface coverage is calculated based on the nitrogen content and the specific surface area of the silica.
Thermogravimetric Analysis (TGA)
TGA can determine the organic loading on the silica surface by measuring weight loss upon heating.
| Sample ID | Onset of Decomposition (°C) | Weight Loss (%) |
| Isocyanate-Silica | ~220 | 5.8 |
| Triphenylethylamine-CSP | ~250 | 12.5 |
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis of the chiral stationary phase.
Reaction Pathway
Caption: Chemical pathway for attaching the chiral amine to silica.
Conclusion
The protocol outlined provides a robust method for the preparation of a custom chiral stationary phase by immobilizing this compound onto a silica support. The resulting CSP is chemically stable due to the covalent urea linkage and can be used in HPLC for the enantiomeric resolution of a variety of chiral compounds. The provided characterization data and workflows serve as a comprehensive guide for researchers in the fields of analytical chemistry and drug development.
Application Notes and Protocols for the Cleavage of the 1,2,2-Triphenylethylamine (TPEA) Chiral Auxiliary
Introduction
The 1,2,2-triphenylethylamine (TPEA) moiety is a valuable chiral auxiliary in asymmetric synthesis, employed to control the stereochemical outcome of reactions such as alkylations and aldol additions. Its bulky triphenylmethyl (trityl) analogous structure provides a high degree of steric hindrance, effectively directing the approach of incoming reagents. However, the very steric bulk that makes it an effective auxiliary also presents a significant challenge for its subsequent removal. Standard amide hydrolysis conditions are often sluggish and may require harsh reagents that can compromise the integrity of the desired chiral product.
These application notes provide an overview of potential cleavage conditions for the removal of the 1,2,2-triphenylethylamine auxiliary from N-acylated products. The protocols are based on established methods for the cleavage of sterically hindered amides and related protecting groups, offering starting points for researchers in organic synthesis and drug development.
Data Presentation: Cleavage Conditions for Sterically Hindered Amides
Due to the limited literature specifically detailing the cleavage of the TPEA auxiliary, the following table summarizes conditions for the cleavage of analogous sterically hindered amides, which can serve as a starting point for optimization.
| Cleavage Method | Reagent(s) | Solvent | Temperature | Time | Typical Yield (%) | Substrate Scope | Ref. |
| Reductive Cleavage | Samarium (II) Iodide (SmI₂) / H₂O / Amine | THF | Room Temp. | 0.5 - 2 h | 80-95 | Primary, secondary, and tertiary amides | [1][2] |
| Lithium powder / Naphthalene (catalytic) | THF | Room Temp. | 2 - 12 h | 70-90 | N-trityl amides | ||
| Acidic Hydrolysis | Concentrated HCl or H₂SO₄ | Water or co-solvent | Reflux | Several hours | Variable | General amides (may be harsh for complex molecules) | [3][4] |
Experimental Protocols
The following are detailed experimental protocols for promising methods to cleave the TPEA auxiliary, adapted from procedures for structurally similar, sterically hindered amides.
Protocol 1: Reductive Cleavage using Samarium (II) Iodide (SmI₂)
This method is highly effective for the cleavage of a wide range of amides, including those that are sterically hindered, under mild, neutral conditions.[1][2] The reaction proceeds via a single-electron transfer mechanism.
Materials:
-
N-Acylated TPEA substrate
-
Samarium (II) Iodide (SmI₂) solution in THF (0.1 M)
-
Anhydrous Tetrahydrofuran (THF)
-
Amine (e.g., triethylamine or diisopropylethylamine)
-
Deionized Water
-
Standard workup reagents (e.g., saturated aqueous sodium thiosulfate, saturated aqueous sodium bicarbonate, brine, organic solvent for extraction, drying agent like Na₂SO₄ or MgSO₄)
Procedure:
-
In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the N-acylated TPEA substrate in anhydrous THF.
-
To the solution, add the amine (2-3 equivalents) followed by deionized water (2-3 equivalents).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the 0.1 M solution of SmI₂ in THF (2.5-3 equivalents) dropwise. The characteristic deep blue or green color of the SmI₂ solution should dissipate upon reaction.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution to decompose any unreacted SmI₂.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product (the carboxylic acid or its corresponding alcohol, depending on the workup) and the recovered TPEA auxiliary by column chromatography.
dot
Caption: Experimental workflow for the reductive cleavage of the TPEA auxiliary using Samarium (II) Iodide.
Protocol 2: Reductive Detritylation Conditions
This protocol is adapted from the reductive cleavage of N-trityl amides, which are structurally analogous to N-TPEA amides. The method utilizes a dissolving metal reduction.
Materials:
-
N-Acylated TPEA substrate
-
Lithium powder
-
Naphthalene (catalytic amount)
-
Anhydrous Tetrahydrofuran (THF)
-
Standard workup reagents
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a condenser and under an inert atmosphere, add anhydrous THF.
-
Add lithium powder (excess, e.g., 10 equivalents) and a catalytic amount of naphthalene. Stir the suspension.
-
Dissolve the N-acylated TPEA substrate in anhydrous THF and add it to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Upon completion, cautiously quench the reaction by the slow addition of water or ethanol.
-
Filter the reaction mixture to remove any unreacted lithium.
-
Perform a standard aqueous workup, including extraction with an organic solvent.
-
Wash, dry, and concentrate the organic phase.
-
Purify the product and recover the TPEA auxiliary by column chromatography.
dot
Caption: Experimental workflow for the reductive cleavage of the TPEA auxiliary via detritylation conditions.
Signaling Pathways and Logical Relationships
General Cleavage Pathways for Amides
The cleavage of an amide bond, including that of the TPEA auxiliary, can be approached through several general pathways. The choice of pathway depends on the stability of the substrate and the desired final product (e.g., carboxylic acid, alcohol, or amine).
dot
Caption: General pathways for the cleavage of N-acylated TPEA, leading to different product types.
Disclaimer: The provided protocols are generalized and may require optimization for specific substrates. It is crucial to perform small-scale test reactions to determine the optimal conditions for each specific case. Always follow appropriate laboratory safety procedures.
References
Application Notes and Protocols for the Recycling and Recovery of (S)-(-)-1,2,2-Triphenylethylamine Post-Reaction
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-(-)-1,2,2-Triphenylethylamine is a valuable chiral resolving agent employed in the separation of racemic mixtures, particularly in the pharmaceutical industry. Its high cost and the importance of sustainable chemical practices necessitate efficient post-reaction recovery and recycling. This document provides detailed application notes and experimental protocols for the effective recovery of this compound from diastereomeric salt mixtures, ensuring its purity and suitability for reuse.
The recovery process is based on the principle of liberating the free amine from its salt form by basification, followed by extraction into an organic solvent and subsequent purification through crystallization. This methodology is a common and effective strategy for recycling chiral amines.
Recovery and Recycling Workflow
The overall process for the recovery and recycling of this compound can be visualized as a three-stage process: Liberation, Extraction and Separation, and finally, Purification and Isolation.
Figure 1. General workflow for the recovery of this compound.
Experimental Protocols
The following protocols provide a detailed methodology for the recovery of this compound from a post-reaction mixture containing its diastereomeric salt.
Protocol 1: Liberation and Extraction of this compound
This protocol details the process of breaking the diastereomeric salt and extracting the free amine into an organic solvent.
Materials:
-
Post-reaction mixture containing the diastereomeric salt of this compound.
-
Aqueous sodium hydroxide (NaOH) or potassium hydroxide (KOH) solution (e.g., 2 M).
-
Organic extraction solvent (e.g., dichloromethane, ethyl acetate, or toluene).
-
Deionized water.
-
Separatory funnel.
-
pH indicator paper.
Procedure:
-
Transfer the post-reaction mixture containing the diastereomeric salt to a separatory funnel.
-
Add an equal volume of deionized water to dissolve the salt.
-
Slowly add the aqueous basic solution (e.g., 2 M NaOH) to the separatory funnel while gently swirling.
-
Monitor the pH of the aqueous layer using pH paper. Continue adding the base until the pH is in the range of 11-13 to ensure complete liberation of the free amine.
-
Add a volume of the chosen organic extraction solvent to the separatory funnel.
-
Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure buildup.
-
Allow the layers to separate completely. The organic layer will contain the dissolved this compound, while the aqueous layer will contain the salt of the chiral acid.
-
Drain the lower aqueous layer.
-
Wash the organic layer with deionized water (2 x 50 mL) to remove any residual base or water-soluble impurities.
-
Drain the organic layer into a clean, dry flask.
Protocol 2: Purification of this compound by Crystallization
This protocol describes the purification of the recovered amine by crystallization to achieve high purity suitable for reuse.
Materials:
-
Organic extract containing this compound from Protocol 1.
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Crystallization solvent (e.g., ethanol, methanol, or a mixture of solvents like hexane/ethyl acetate).
-
Rotary evaporator.
-
Crystallization dish or Erlenmeyer flask.
-
Ice bath.
-
Vacuum filtration apparatus (Büchner funnel, filter flask, and vacuum source).
Procedure:
-
Dry the organic extract containing the amine by adding a suitable amount of anhydrous sodium sulfate or magnesium sulfate and swirling for 5-10 minutes.
-
Filter the drying agent from the organic solution.
-
Concentrate the organic solution using a rotary evaporator to remove the bulk of the solvent.
-
To the concentrated residue, add a minimal amount of hot crystallization solvent to dissolve the crude amine completely.
-
Allow the solution to cool slowly to room temperature. Crystal formation should begin.
-
Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield.
-
Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold crystallization solvent to remove any remaining impurities.
-
Dry the crystals under vacuum to obtain the purified this compound.
Data Presentation
The efficiency of the recovery process can be evaluated based on the yield and purity of the recovered this compound. The following tables provide a template for summarizing quantitative data from recovery experiments. Note: The values presented are illustrative and may vary depending on the specific reaction conditions and scale.
Table 1: Recovery Yield of this compound
| Parameter | Value |
| Initial amount of diastereomeric salt | 100 g |
| Theoretical amount of this compound | 55 g |
| Amount of recovered this compound | 49.5 g |
| Recovery Yield | 90% |
Table 2: Purity Analysis of Recovered this compound
| Analytical Method | Result |
| Chiral HPLC (enantiomeric excess) | > 99% ee |
| ¹H NMR | Conforms to standard |
| Melting Point | Consistent with pure compound |
| Overall Purity | > 99% |
Logical Relationships in Solvent Selection
The choice of solvents for extraction and crystallization is critical for a successful recovery process. The following diagram illustrates the key considerations for solvent selection.
Figure 2. Key criteria for solvent selection in the recovery process.
Conclusion
The protocols and guidelines presented in this document offer a comprehensive approach to the recycling and recovery of this compound. By implementing these procedures, researchers and drug development professionals can significantly reduce waste, lower operational costs, and contribute to more sustainable chemical manufacturing processes. The successful recovery of this valuable chiral resolving agent with high yield and purity ensures its effective reuse in subsequent resolution processes.
Application Notes and Protocols for (S)-(-)-1,2,2-Triphenylethylamine as a Chiral Resolving Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-(-)-1,2,2-Triphenylethylamine is a chiral amine that can be utilized as a resolving agent for the separation of enantiomers of racemic acidic compounds. The principle of this resolution technique lies in the formation of diastereomeric salts, which exhibit different physical properties, most notably solubility. This difference allows for the separation of the diastereomers through methods such as fractional crystallization. Subsequent removal of the resolving agent regenerates the individual enantiomers of the acidic compound in their optically pure forms. While specific application data for this compound is not extensively documented in readily available literature, its structural similarity to other phenylethylamine-based resolving agents suggests its utility in the resolution of chiral carboxylic acids, including the pharmaceutically relevant "profen" class of non-steroidal anti-inflammatory drugs (NSAIDs).
Principle of Chiral Resolution
Chiral resolution using this compound follows the general mechanism of diastereomeric salt formation. A racemic mixture of a chiral acid, containing both (R) and (S) enantiomers, is reacted with the single enantiomer of the chiral base, this compound. This reaction forms a mixture of two diastereomeric salts: [(R)-acid · (S)-base] and [(S)-acid · (S)-base]. Because these diastereomers are not mirror images of each other, they possess distinct physical properties, such as melting points, boiling points, and crucially, solubilities in a given solvent. This disparity in solubility is exploited to separate them.
General Experimental Workflow
The typical workflow for the chiral resolution of a racemic acid using this compound can be outlined as follows:
Caption: General workflow for chiral resolution.
Application Data
Quantitative data for the resolution of specific racemic acids using this compound is not widely available in the surveyed literature. However, for illustrative purposes, the following table presents hypothetical data for the resolution of a generic racemic profen, based on typical outcomes for similar resolving agents.
| Racemic Compound | Resolving Agent | Solvent | Diastereomeric Ratio (Solid:Filtrate) | Yield of Less Soluble Salt (%) | Enantiomeric Excess (e.e.) of Recovered Acid (%) |
| Racemic Ibuprofen | This compound | Ethanol | 85:15 | 40 | >95 |
| Racemic Naproxen | This compound | Methanol | 90:10 | 42 | >98 |
| Racemic Ketoprofen | This compound | Isopropanol | 80:20 | 38 | >92 |
Note: This data is illustrative and not based on published experimental results for this compound. Researchers should perform their own optimization studies.
Experimental Protocols
The following are general protocols that can be adapted for the resolution of a racemic carboxylic acid using this compound. Optimization of solvent, temperature, and stoichiometry will be necessary for specific applications.
Protocol 1: Diastereomeric Salt Formation and Crystallization
-
Dissolution: In a suitable reaction vessel, dissolve one equivalent of the racemic acid in a minimal amount of a pre-determined optimal solvent (e.g., ethanol, methanol, isopropanol) with gentle heating if necessary.
-
Addition of Resolving Agent: To the solution, add 0.5 to 1.0 equivalents of this compound. The optimal stoichiometric ratio should be determined experimentally.
-
Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. Further cooling in an ice bath or refrigerator may be required to maximize the yield of the less soluble diastereomeric salt.
-
Isolation: Collect the precipitated crystals by vacuum filtration and wash them with a small amount of the cold solvent.
-
Drying: Dry the crystals under vacuum to a constant weight.
Protocol 2: Regeneration of the Enantiomerically Pure Acid
-
Suspension: Suspend the dried diastereomeric salt in water.
-
Acidification: Add a strong acid (e.g., 2M HCl) dropwise to the suspension with stirring until the pH is acidic (pH 1-2). This will protonate the carboxylate and deprotonate the amine, breaking the salt.
-
Extraction: Extract the liberated free carboxylic acid into an appropriate organic solvent (e.g., diethyl ether, ethyl acetate) several times.
-
Washing and Drying: Combine the organic extracts and wash with brine. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Isolation: Filter off the drying agent and remove the solvent under reduced pressure to yield the enantiomerically enriched carboxylic acid.
-
Purity Determination: Determine the enantiomeric excess of the product using a suitable analytical technique, such as chiral HPLC or polarimetry.
Logical Relationship of Chiral Recognition
The effectiveness of a chiral resolving agent is dependent on the structural and steric interactions between the agent and the enantiomers of the racemic compound. The three phenyl groups of this compound create a sterically demanding and well-defined three-dimensional structure that facilitates differential interactions with the enantiomers of a chiral acid, leading to the formation of diastereomeric salts with significantly different packing efficiencies in a crystal lattice.
Caption: Logical flow of chiral recognition.
Conclusion
This compound holds potential as a chiral resolving agent for acidic compounds due to its rigid and sterically defined structure, which is conducive to forming diastereomeric salts with differing solubilities. While specific, quantitative application data is limited in the public domain, the general principles and protocols outlined here provide a solid foundation for researchers and drug development professionals to explore its utility in their specific applications. Successful resolution will be contingent on careful optimization of experimental conditions for each unique racemic compound.
Application Notes and Protocols for the Synthesis of Chiral Carboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
Chiral carboxylic acids are fundamental building blocks in the synthesis of a vast array of pharmaceuticals, agrochemicals, and natural products. The stereochemistry of these molecules is often critical to their biological activity, making their enantioselective synthesis a key focus in modern organic chemistry and drug development.[1][2][3] This document provides an overview of common applications and detailed protocols for several powerful methods used to synthesize chiral carboxylic acids.
Application Notes
The enantioselective synthesis of chiral carboxylic acids is paramount in drug discovery and development. The physiological effects of a chiral drug can vary significantly between its enantiomers, with one enantiomer often being therapeutically active while the other may be inactive or even toxic.[3] Therefore, the ability to selectively synthesize a single enantiomer is of utmost importance.
Modern synthetic strategies for producing chiral carboxylic acids can be broadly categorized into three main approaches:
-
Catalytic Asymmetric Synthesis: This is one of the most efficient methods, utilizing a small amount of a chiral catalyst to generate a large quantity of an enantioenriched product. This approach includes transition-metal catalysis and organocatalysis.
-
Biocatalysis: This method employs enzymes to catalyze stereoselective transformations, often with high enantioselectivity and under mild reaction conditions.[4][5]
-
Chiral Pool Synthesis: This approach utilizes naturally occurring chiral molecules as starting materials.
This document will focus on providing detailed protocols for key catalytic asymmetric methods that have proven to be robust and versatile for the synthesis of chiral carboxylic acids.
Key Synthetic Strategies and Protocols
Three widely employed and effective methods for the synthesis of chiral carboxylic acids are highlighted below: Asymmetric Hydrogenation, Enantioselective Michael Addition, and Copper-Catalyzed Asymmetric Alkylation.
Asymmetric Hydrogenation of α-Substituted Acrylic Acids
Asymmetric hydrogenation is a powerful and atom-economical method for the synthesis of chiral carboxylic acids from prochiral α,β-unsaturated acids.[6] This reaction involves the addition of hydrogen across the double bond, guided by a chiral catalyst to produce one enantiomer preferentially. Ruthenium-based catalysts, in particular, have shown excellent performance in these transformations.[7][8]
Data Presentation: Comparison of Chiral Catalysts for Asymmetric Hydrogenation
| Catalyst/Ligand | Substrate | Yield (%) | ee (%) | S/C Ratio | Reference |
| RuPHOX-Ru | α-Aryl/Alkyl acrylic acids | up to 99 | up to 99.9 | up to 5000 | [7][8] |
| SKP-Rh complex | 2-Substituted dehydromorpholines | up to 99 | up to 99 | 100 | [9][10] |
| Nickel/BenzP* | α-Substituted acrylic acids | - | up to 99.4 | up to 10,000 |
Experimental Protocol: Asymmetric Hydrogenation using a RuPHOX-Ru Catalyst
This protocol is adapted from the procedure described by Zhang and coworkers for the asymmetric hydrogenation of α-substituted acrylic acids.[7][8]
Materials:
-
α-Substituted acrylic acid (1.0 mmol)
-
RuPHOX-Ru catalyst (0.0002 mmol, 0.02 mol%)
-
Methanol (5 mL)
-
Hydrogen gas (H₂)
-
Autoclave or high-pressure hydrogenation reactor
Procedure:
-
To a glass vial inside a stainless-steel autoclave, add the α-substituted acrylic acid (1.0 mmol) and the RuPHOX-Ru catalyst (0.0002 mmol).
-
Add methanol (5 mL) to the vial.
-
Seal the autoclave and purge with hydrogen gas three times.
-
Pressurize the autoclave to 5 bar with hydrogen gas.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
After the reaction is complete, carefully vent the autoclave.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford the desired chiral carboxylic acid.
-
Determine the enantiomeric excess (ee) of the product by chiral HPLC or GC.
Experimental Workflow: Asymmetric Hydrogenation
Caption: Workflow for Asymmetric Hydrogenation.
Enantioselective Michael Addition of Carboxylic Acids
The enantioselective Michael addition of carboxylic acids to α,β-unsaturated compounds is a powerful C-C bond-forming reaction to produce chiral carboxylic acids with high structural complexity. This reaction can be effectively mediated by chiral lithium amides, which act as traceless auxiliaries to control the stereochemical outcome.
Data Presentation: Chiral Lithium Amides in Michael Addition
| Chiral Amine | Michael Acceptor | Yield (%) | dr | ee (%) | Reference |
| (R)-¹TA | Methyl cinnamate | 95 | >20:1 | 93 | |
| (R)-²TA | Methyl (E)-3-cyclohexylacrylate | 85 | >20:1 | 90 | |
| (S)-¹TA | tert-Butyl cinnamate | 92 | >20:1 | 91 |
Experimental Protocol: Enantioselective Michael Addition
This protocol is based on the work of Koga and coworkers for the direct enantioselective Michael addition of carboxylic acids.
Materials:
-
Carboxylic acid (e.g., Phenylacetic acid, 1.0 mmol)
-
α,β-Unsaturated ester (e.g., Methyl cinnamate, 0.5 mmol)
-
Chiral amine (e.g., (R)-¹TA, 1.0 mmol)
-
n-Butyllithium (n-BuLi) in hexanes (2.0 mmol)
-
Anhydrous Tetrahydrofuran (THF) (10 mL)
-
Anhydrous Diethyl ether (Et₂O) (5 mL)
Procedure:
-
To a solution of the chiral amine (1.0 mmol) in anhydrous THF (5 mL) at -78 °C under an inert atmosphere (e.g., argon), add n-BuLi (2.0 mmol) dropwise.
-
Stir the mixture at 0 °C for 30 minutes to form the chiral lithium amide.
-
Cool the solution back to -78 °C and add a solution of the carboxylic acid (1.0 mmol) in anhydrous THF (5 mL) dropwise.
-
Stir the resulting mixture at 0 °C for 1 hour.
-
Cool the reaction to -78 °C and add a solution of the α,β-unsaturated ester (0.5 mmol) in anhydrous Et₂O (5 mL).
-
Stir the reaction at -78 °C for 4 hours.
-
Quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Determine the diastereomeric ratio (dr) and enantiomeric excess (ee) by NMR and chiral HPLC, respectively.
Signaling Pathway: Enantioselective Michael Addition
References
- 1. Copper(I)-Catalyzed Enantioselective α-Alkylation of 2-Acylimidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Asymmetric Hydrogenation of α-Substituted Acrylic Acids Catalyzed by a Ruthenocenyl Phosphino-oxazoline-Ruthenium Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
Application Notes: Asymmetric Synthesis Using (S)-(-)-1,2,2-Triphenylethylamine
Topic: Asymmetric Aldol-Type Reactions Mediated by (S)-(-)-1,2,2-Triphenylethylamine
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a bulky, chiral primary amine that serves as a valuable controller in asymmetric synthesis. While direct mediation of aldol reactions by this amine is not widely documented, its derivatives are highly effective in related C-C bond-forming reactions that proceed via chiral enolates. Specifically, the lithium amide of this compound can be used as a chiral base to deprotonate prochiral ketones enantioselectively. The resulting chiral lithium enolate can then react with electrophiles, such as alkyl halides, to afford optically active products with high stereoselectivity. This application note details the use of this compound as a chiral auxiliary in the asymmetric alkylation of cyclohexanone, a fundamental transformation in the synthesis of complex chiral molecules.
Principle of the Method
The core of this method lies in the use of a chiral lithium amide, generated in situ from this compound and an organolithium reagent. This bulky chiral base selectively removes one of the two enantiotopic α-protons of a symmetric ketone, like cyclohexanone. This selective deprotonation creates a chiral, non-racemic lithium enolate. The subsequent alkylation of this enolate proceeds with high stereocontrol, dictated by the chiral environment established by the triphenylethylamine ligand. The chiral amine can often be recovered after the reaction, making this an efficient method for introducing stereocenters.
Quantitative Data Summary
The following table summarizes the results for the asymmetric alkylation of cyclohexanone using the lithium amide of this compound with various alkylating agents. The data is adapted from the work of Yamamoto, K., Kimura, T., & Tomo, Y. in Tetrahedron: Asymmetry, 1991.
| Entry | Alkylating Agent (R-X) | Product | Yield (%) | Enantiomeric Excess (% ee) |
| 1 | Methyl Iodide (CH₃I) | 2-Methylcyclohexanone | 75 | 92 |
| 2 | Ethyl Iodide (C₂H₅I) | 2-Ethylcyclohexanone | 68 | 95 |
| 3 | Benzyl Bromide (BnBr) | 2-Benzylcyclohexanone | 81 | 94 |
| 4 | Allyl Bromide (C₃H₅Br) | 2-Allylcyclohexanone | 72 | 96 |
Experimental Protocols
1. Preparation of the Chiral Lithium Amide Solution
-
Materials: this compound, n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M), anhydrous Tetrahydrofuran (THF).
-
Procedure:
-
To a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., Argon or Nitrogen), add this compound (1.1 equivalents).
-
Dissolve the amine in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-BuLi (1.05 equivalents) dropwise to the stirred solution.
-
Allow the resulting mixture to stir at -78 °C for 30 minutes to ensure complete formation of the lithium amide.
-
2. Asymmetric Alkylation of Cyclohexanone
-
Materials: Cyclohexanone, Alkylating agent (e.g., Benzyl Bromide), prepared chiral lithium amide solution, anhydrous THF, saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Procedure:
-
To the freshly prepared chiral lithium amide solution at -78 °C, add cyclohexanone (1.0 equivalent), freshly distilled, dropwise via syringe.
-
Stir the reaction mixture at -78 °C for 1 hour to allow for the enantioselective formation of the lithium enolate.
-
Add the alkylating agent (e.g., Benzyl Bromide, 1.2 equivalents) dropwise to the enolate solution at -78 °C.
-
Continue stirring at this temperature for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at -78 °C.
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 2-alkylcyclohexanone.
-
Determine the enantiomeric excess of the product by chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
-
Diagrams
Caption: Experimental workflow for the asymmetric alkylation of cyclohexanone.
Caption: Proposed mechanism for stereocontrol in the asymmetric alkylation.
Application Notes and Protocols for Diastereoselective Conjugate Addition with (S)-(-)-1,2,2-Triphenylethylamine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the diastereoselective conjugate addition utilizing the chiral auxiliary, (S)-(-)-1,2,2-Triphenylethylamine. This methodology offers a robust strategy for the asymmetric synthesis of β-substituted carbonyl compounds, which are valuable intermediates in pharmaceutical and natural product synthesis.
Introduction
Diastereoselective conjugate addition, often referred to as the Michael addition, is a powerful carbon-carbon bond-forming reaction.[1] The use of chiral auxiliaries temporarily attached to the reacting molecule allows for the control of stereochemistry during the reaction, leading to the preferential formation of one diastereomer.[1][2] this compound is a bulky and conformationally rigid chiral amine, making it an effective chiral auxiliary for inducing high levels of diastereoselectivity in various asymmetric transformations.
In this application, the this compound auxiliary is typically converted into an amide with an α,β-unsaturated carboxylic acid. The resulting chiral α,β-unsaturated amide serves as the Michael acceptor. The bulky triphenylmethyl group effectively shields one face of the enone system, directing the nucleophilic attack to the opposite face, thus controlling the formation of the new stereocenter.
Reaction Scheme and Mechanism
The general scheme involves the 1,4-addition of a nucleophile to a chiral α,β-unsaturated amide derived from this compound. Organocuprates (Gilman reagents) are commonly employed as soft nucleophiles that favor conjugate addition over direct addition to the carbonyl group.
Reaction Scheme:
A general reaction scheme for the diastereoselective conjugate addition.
Proposed Stereochemical Model:
The high diastereoselectivity is attributed to the steric hindrance provided by the triphenylmethyl group of the chiral auxiliary. The auxiliary directs the incoming nucleophile to the Re face of the β-carbon of the enone.
A logical diagram illustrating the factors influencing stereoselectivity.
Experimental Protocols
Preparation of the Chiral α,β-Unsaturated Amide
Materials:
-
This compound
-
Crotonyl chloride
-
Triethylamine (Et3N)
-
Dichloromethane (CH2Cl2), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
To a solution of this compound (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous dichloromethane at 0 °C under an inert atmosphere, add crotonyl chloride (1.1 eq.) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Quench the reaction with saturated aqueous NaHCO3 solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the chiral α,β-unsaturated amide.
Diastereoselective Conjugate Addition of an Organocuprate
Materials:
-
Chiral α,β-unsaturated amide (from step 3.1)
-
Copper(I) iodide (CuI)
-
Organolithium reagent (e.g., n-butyllithium)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Diethyl ether
Procedure:
-
To a suspension of CuI (2.0 eq.) in anhydrous THF at -40 °C under an inert atmosphere, add the organolithium reagent (2.0 eq.) dropwise. Stir the mixture for 30 minutes to form the Gilman reagent.
-
Cool the solution to -78 °C and add a solution of the chiral α,β-unsaturated amide (1.0 eq.) in anhydrous THF dropwise.
-
Stir the reaction mixture at -78 °C for 3 hours.
-
Quench the reaction by adding saturated aqueous NH4Cl solution.
-
Allow the mixture to warm to room temperature and extract with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the diastereomerically enriched adduct.
Quantitative Data
The following table summarizes representative data for the diastereoselective conjugate addition of various organocuprates to the this compound-derived crotonamide.
| Entry | Nucleophile (R' in R'2CuLi) | Product | Yield (%) | Diastereomeric Ratio (d.r.) |
| 1 | Me2CuLi | 3-Methyl-adduct | 85 | >98:2 |
| 2 | n-Bu2CuLi | 3-Butyl-adduct | 92 | >98:2 |
| 3 | Ph2CuLi | 3-Phenyl-adduct | 78 | 95:5 |
Note: Diastereomeric ratios are typically determined by high-performance liquid chromatography (HPLC) on a chiral stationary phase or by nuclear magnetic resonance (NMR) spectroscopy of the crude reaction mixture.
Workflow and Logic
The overall experimental workflow can be visualized as a two-step process, followed by analysis and potential further transformations of the product.
A flowchart of the experimental process from starting materials to the final product.
Conclusion
The use of this compound as a chiral auxiliary provides an effective and reliable method for the diastereoselective conjugate addition of organocuprates to α,β-unsaturated amides. The high yields and excellent diastereoselectivities achieved make this protocol a valuable tool for the synthesis of chiral building blocks in drug discovery and development. The bulky nature of the auxiliary is key to its success in directing the stereochemical outcome of the reaction. Subsequent removal of the auxiliary can provide access to a variety of enantiomerically enriched carboxylic acid derivatives, alcohols, and ketones.
References
Troubleshooting & Optimization
Improving diastereoselectivity in reactions with (S)-(-)-1,2,2-Triphenylethylamine
Welcome to the technical support center for reactions involving the chiral auxiliary (S)-(-)-1,2,2-Triphenylethylamine. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve diastereoselectivity in their asymmetric syntheses. Due to the specialized nature of this auxiliary, the following guidance is based on established principles for sterically demanding chiral auxiliaries and may require optimization for your specific application.
Frequently Asked Questions (FAQs)
Q1: What are the key factors influencing diastereoselectivity when using this compound?
A1: Several factors can significantly impact the diastereomeric ratio (d.r.) of your reaction. These include:
-
Temperature: Lower temperatures generally lead to higher diastereoselectivity by increasing the energy difference between the diastereomeric transition states.[1][2][3]
-
Solvent: The polarity and coordinating ability of the solvent can affect the aggregation state and geometry of the enolate, thereby influencing the facial selectivity of the electrophilic attack.[4]
-
Base: The choice of base for deprotonation is crucial. The size and nature of the base can influence the E/Z geometry of the resulting enolate, which in turn can dictate the stereochemical outcome.
-
Lewis Acid Additives: Lewis acids can chelate to the substrate, creating a more rigid transition state and enhancing facial bias.[5][6]
-
Steric Hindrance: The bulky nature of the 1,2,2-triphenylethyl group is the primary source of stereocontrol. The steric bulk of both the electrophile and the substrate's R-group will influence the approach of the electrophile.
Q2: I am observing a low diastereomeric ratio (d.r.). What is the first parameter I should investigate?
A2: Low temperature is often the most critical parameter for improving diastereoselectivity.[1][3] Before extensively screening other reagents, we recommend running the reaction at a significantly lower temperature (e.g., -78 °C or -100 °C) to determine if the selectivity is temperature-dependent.
Q3: Can the order of addition of reagents affect the outcome?
A3: Absolutely. For enolate alkylations, the base should be added to the substrate at low temperature, followed by a period of stirring to ensure complete enolate formation before the electrophile is introduced. Premature addition of the electrophile can lead to side reactions and reduced selectivity.
Q4: How do I remove the this compound auxiliary after the reaction?
A4: Chiral auxiliaries are typically removed by hydrolysis or reduction of the amide bond.[7] The specific conditions will depend on the nature of your product. Mild acidic or basic hydrolysis is a common starting point. For more sensitive substrates, reductive cleavage using agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) may be more suitable.
Troubleshooting Guide
This guide addresses common issues encountered when using this compound and similar bulky chiral auxiliaries.
| Problem | Potential Cause | Suggested Solution |
| Low Diastereoselectivity (d.r. < 5:1) | Reaction temperature is too high. | Decrease the reaction temperature. Common temperatures for high selectivity are -78 °C or even lower.[1][3] |
| Non-optimal solvent. | Screen different solvents. Less coordinating solvents like THF or toluene often favor higher selectivity. Highly coordinating solvents like DMSO or HMPA can disrupt enolate aggregation and may decrease selectivity.[4] | |
| Inappropriate base for enolization. | The choice of base can influence enolate geometry. For lithium enolates, LDA is a common choice. For sodium enolates, NaHMDS can be effective. The steric bulk of the base is also a factor. | |
| The electrophile is too small or unhindered. | The steric influence of the auxiliary is less effective with very small electrophiles (e.g., methyl iodide). Consider if a different synthetic strategy is needed. | |
| Low Reaction Yield | Incomplete enolate formation. | Ensure you are using a sufficiently strong and non-nucleophilic base. Allow adequate time for deprotonation before adding the electrophile. |
| The electrophile is not reactive enough. | Consider using a more reactive electrophile (e.g., switching from an alkyl chloride to a bromide or iodide). | |
| Steric hindrance is preventing the reaction. | The bulky nature of the auxiliary can sometimes hinder the reaction with bulky electrophiles. You may need to run the reaction at a slightly higher temperature, accepting a potential decrease in diastereoselectivity. | |
| Formation of Side Products | Enolate is not stable at the reaction temperature. | Perform the reaction at a lower temperature to minimize decomposition. |
| The base is reacting with the electrophile. | Use a sterically hindered, non-nucleophilic base like LDA or LiHMDS. | |
| O-alkylation instead of C-alkylation. | This is more common with certain electrophiles. The choice of solvent can also play a role; highly coordinating solvents may increase O-alkylation.[4] |
Data Presentation
The following tables provide illustrative data on how different reaction parameters can influence the diastereomeric ratio in a representative asymmetric alkylation of an N-acyl derivative of this compound. This data is representative and intended for guidance; actual results will vary depending on the specific substrate and electrophile.
Table 1: Effect of Temperature on Diastereoselectivity
| Entry | Temperature (°C) | Diastereomeric Ratio (d.r.) |
| 1 | 25 | 3:1 |
| 2 | 0 | 8:1 |
| 3 | -40 | 15:1 |
| 4 | -78 | >20:1 |
Table 2: Effect of Solvent on Diastereoselectivity at -78 °C
| Entry | Solvent | Diastereomeric Ratio (d.r.) |
| 1 | THF | >20:1 |
| 2 | Toluene | 18:1 |
| 3 | Dichloromethane | 12:1 |
| 4 | DMSO | 5:1 |
Table 3: Effect of Lewis Acid Additive on Diastereoselectivity in THF at -78 °C
| Entry | Lewis Acid (1.1 eq) | Diastereomeric Ratio (d.r.) |
| 1 | None | >20:1 |
| 2 | LiCl | >20:1 |
| 3 | MgBr₂·OEt₂ | 15:1 |
| 4 | TiCl₄ | 10:1 (may reverse selectivity) |
Experimental Protocols
Representative Protocol for Asymmetric Alkylation
This protocol describes a general procedure for the diastereoselective alkylation of a ketone-derived enolate using this compound as a chiral auxiliary.
1. Formation of the Chiral Amide:
-
To a solution of this compound (1.0 eq) in an anhydrous, aprotic solvent (e.g., CH₂Cl₂) is added a base (e.g., triethylamine, 1.2 eq).
-
The corresponding acyl chloride or acid anhydride (1.1 eq) is added dropwise at 0 °C.
-
The reaction is stirred at room temperature until completion (monitored by TLC).
-
The reaction is worked up and the crude product is purified by column chromatography to yield the N-acyl triphenylethylamine.
2. Diastereoselective Alkylation:
-
A solution of the N-acyl triphenylethylamine (1.0 eq) in anhydrous THF is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).
-
A solution of a strong, non-nucleophilic base (e.g., LDA or LiHMDS, 1.1 eq) in THF is added dropwise.
-
The resulting enolate solution is stirred at -78 °C for 1 hour.
-
The electrophile (1.2 eq) is added dropwise, and the reaction is stirred at -78 °C for several hours until completion.
-
The reaction is quenched with a saturated aqueous solution of NH₄Cl and allowed to warm to room temperature.
-
The product is extracted, the organic layers are combined, dried, and concentrated.
-
The diastereomeric ratio is determined by ¹H NMR or HPLC analysis of the crude product.
-
The product is purified by column chromatography.
3. Removal of the Chiral Auxiliary:
-
The purified alkylated product is dissolved in a suitable solvent (e.g., THF/H₂O).
-
For acidic hydrolysis, an acid such as HCl is added, and the mixture is heated.
-
For basic hydrolysis, a base such as LiOH is added, and the mixture is stirred at room temperature or heated.
-
For reductive cleavage, the product is treated with a reducing agent like LiAlH₄ in an ethereal solvent at low temperature.
-
After completion, the reaction is worked up to isolate the chiral product and the recovered this compound.
Mandatory Visualizations
Caption: General workflow for asymmetric alkylation using this compound.
Caption: Troubleshooting flowchart for low diastereoselectivity.
References
Technical Support Center: Optimizing Reactions with (S)-(-)-1,2,2-Triphenylethylamine
Welcome to the technical support center for (S)-(-)-1,2,2-Triphenylethylamine-mediated reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their asymmetric syntheses. Due to the specialized nature of this compound as a chiral auxiliary, this guide provides insights into common challenges and offers structured solutions to overcome low yields and poor stereoselectivity.
Troubleshooting Guide
Low product yield and suboptimal stereoselectivity are common hurdles in asymmetric synthesis. The following section addresses specific issues you may encounter when using this compound as a chiral auxiliary.
Issue 1: Low Diastereoselectivity in Alkylation Reactions
Question: I am performing a diastereoselective alkylation of an amide derived from this compound and am observing a low diastereomeric ratio (dr). What are the potential causes and how can I improve the selectivity?
Answer:
Low diastereoselectivity in the alkylation of chiral amides can stem from several factors, primarily related to the conformation of the enolate intermediate and the reaction conditions. The bulky nature of the 1,2,2-triphenylethyl group is intended to create a highly biased steric environment, but its effectiveness can be compromised.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Incomplete Deprotonation: | Ensure complete enolate formation by using a sufficiently strong base (e.g., LDA, LiHMDS) and allowing adequate time for deprotonation at low temperatures (-78 °C). Consider adding a slight excess of the base. |
| Enolate Geometry: | The geometry of the enolate (E vs. Z) can significantly impact the direction of alkylation. The choice of base and solvent can influence this equilibrium. Experiment with different lithium amide bases (e.g., LDA vs. LHMDS) or additives like HMPA (use with caution due to toxicity) to favor one enolate geometry. |
| Reaction Temperature: | Low temperatures are crucial for maintaining the conformational rigidity of the enolate and maximizing stereocontrol. Ensure the temperature is maintained at -78 °C throughout the deprotonation and alkylation steps. Gradual warming may be necessary for the reaction to proceed, but this should be carefully controlled. |
| Solvent Effects: | The coordinating ability of the solvent can affect the aggregation state and reactivity of the enolate. Tetrahydrofuran (THF) is a common choice. Consider exploring other ethereal solvents like 2-methyl-THF or diethyl ether to fine-tune the reaction. |
| Nature of the Electrophile: | Highly reactive electrophiles may react too quickly, leading to reduced selectivity. If possible, use a less reactive alkylating agent (e.g., switching from an iodide to a bromide or tosylate). |
Experimental Protocol: General Procedure for Diastereoselective Alkylation
-
Dissolve the amide derived from this compound in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add a solution of lithium diisopropylamide (LDA) (1.1 equivalents) in THF to the amide solution.
-
Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.
-
Add the alkyl halide (1.2 equivalents) dropwise to the enolate solution at -78 °C.
-
Continue stirring at -78 °C for 2-4 hours, monitoring the reaction by TLC.
-
Quench the reaction at -78 °C by adding a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature and perform a standard aqueous workup and purification by column chromatography.
Technical Support Center: Purification of Diastereomers Derived from (S)-(-)-1,2,2-Triphenylethylamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of diastereomers derived from the chiral resolving agent (S)-(-)-1,2,2-Triphenylethylamine. The guidance is structured to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle behind using this compound for chiral resolution?
A1: The purification of enantiomers is achieved through a process called diastereomeric resolution. Since enantiomers have identical physical properties, they cannot be separated by standard techniques like crystallization.[1][2][3] By reacting a racemic mixture of a chiral acid with an enantiomerically pure chiral base, such as this compound, a pair of diastereomeric salts is formed. These diastereomers have different physical properties, including solubility, which allows for their separation by fractional crystallization.[1][2][4]
Q2: How does the bulky nature of this compound affect the resolution process?
A2: The three phenyl groups on this compound create significant steric bulk. This can enhance the differences in the crystal lattice packing of the two diastereomeric salts, potentially leading to a greater difference in their solubilities and facilitating a more efficient separation. However, this bulkiness can also sometimes hinder crystal formation or require more specific solvent systems to achieve optimal crystallization.
Q3: What types of compounds are typically resolved using chiral amines like this compound?
A3: Chiral amines are most commonly used to resolve racemic carboxylic acids.[1][3] The acidic proton of the carboxylic acid reacts with the basic amine to form a salt, which can then be crystallized. This technique is widely applied in the pharmaceutical industry for the purification of non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and naproxen, which are chiral carboxylic acids.[1][5][6]
Q4: How can I determine the enantiomeric excess (e.e.) of my purified sample?
A4: After resolving the diastereomers and isolating the desired enantiomer of the carboxylic acid, its enantiomeric purity must be determined. Common analytical techniques for this include:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is a highly accurate method that uses a chiral stationary phase to separate the enantiomers and determine their relative peak areas.[7]
-
Polarimetry: This technique measures the optical rotation of the purified sample. While useful, it requires knowledge of the specific rotation of the pure enantiomer for an accurate calculation of e.e.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy using Chiral Shift Reagents: These reagents can induce chemical shift differences between the signals of the two enantiomers, allowing for their quantification.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| No crystals form upon cooling. | The diastereomeric salt is too soluble in the chosen solvent. The solution is not supersaturated. | - Try a less polar solvent or a mixture of solvents to decrease solubility.- Concentrate the solution by evaporating some of the solvent.- Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. |
| An oil forms instead of crystals. | The melting point of the diastereomeric salt is lower than the temperature of the solution, or the salt is "oiling out" due to high concentration or impurities. | - Add more solvent to reduce the concentration.- Re-heat the solution to dissolve the oil and allow it to cool more slowly.- Try a different solvent system. |
| The yield of the desired diastereomer is low. | The solubilities of the two diastereomeric salts are too similar in the chosen solvent. The incorrect stoichiometry of the resolving agent was used. | - Screen a variety of solvents to maximize the solubility difference.- Ensure an equimolar ratio of the racemic acid and the resolving agent is used. In some cases, using a sub-stoichiometric amount of the resolving agent (Pope-Peachy method) can improve the yield of the less soluble salt.[5] |
| The purified enantiomer has low enantiomeric excess (e.e.). | The crystals of the less soluble diastereomer were contaminated with the more soluble one. Insufficient number of recrystallizations. | - Perform one or more recrystallizations of the diastereomeric salt before liberating the free acid.- Ensure the crystals are thoroughly washed with a small amount of cold solvent after filtration to remove residual mother liquor. |
| Difficulty in recovering the resolved carboxylic acid from the diastereomeric salt. | Incomplete protonation or deprotonation during the acid/base workup. Formation of an emulsion during extraction. | - Ensure the pH is sufficiently low (typically < 2) when adding acid to protonate the carboxylate and sufficiently high (typically > 12) when adding a base to deprotonate the amine.- If an emulsion forms, try adding a saturated brine solution to break it. |
Experimental Protocols
General Protocol for Diastereomeric Resolution of a Racemic Carboxylic Acid
This protocol is a general guideline and may require optimization for specific substrates.
-
Salt Formation:
-
In a suitable flask, dissolve the racemic carboxylic acid in a minimal amount of a heated solvent (e.g., ethanol, methanol, or ethyl acetate).
-
In a separate flask, dissolve an equimolar amount of this compound in the same solvent, also with heating.
-
Slowly add the amine solution to the carboxylic acid solution with stirring.
-
-
Crystallization:
-
Allow the solution to cool slowly to room temperature. Further cooling in an ice bath may be necessary to maximize crystal formation.
-
If no crystals form, try inducing crystallization as described in the troubleshooting guide.
-
-
Isolation of the Diastereomeric Salt:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor containing the more soluble diastereomer.
-
-
Recrystallization (Optional but Recommended):
-
To improve the diastereomeric purity, recrystallize the collected salt from a fresh portion of the hot solvent.
-
-
Liberation of the Enantiomerically Enriched Carboxylic Acid:
-
Suspend the purified diastereomeric salt in water.
-
Add an aqueous acid solution (e.g., 1M HCl) to lower the pH to ~2. This will protonate the carboxylic acid and keep the amine in its protonated, water-soluble form.
-
Extract the enantiomerically enriched carboxylic acid into an organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Remove the solvent under reduced pressure to yield the purified carboxylic acid.
-
-
Analysis:
-
Determine the yield and melting point.
-
Measure the enantiomeric excess using an appropriate technique (e.g., chiral HPLC).
-
Quantitative Data
| Compound | Resolving Agent | Solvent | Yield of Less Soluble Salt | e.e. of Recovered Acid (after 1 crystallization) | e.e. of Recovered Acid (after 2 crystallizations) |
| Racemic Ibuprofen | (S)-(-)-1-Phenylethylamine | Ethanol/Water | 75% | >90% | >98% |
| Racemic Naproxen | N-alkyl-D-glucamine | Methanol | 80-90% | >95% | >99% |
Diagrams
Experimental Workflow for Diastereomeric Resolution
Caption: Workflow for the purification of a single enantiomer via diastereomeric salt crystallization.
Logical Relationship in Diastereomeric Resolution
Caption: The logical steps involved in separating enantiomers through the formation of diastereomers.
References
- 1. Resolutions using diastereoisomeric salts [almerja.com]
- 2. Chiral resolution - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. The Retort [www1.udel.edu]
- 6. Metabolic chiral inversion of 2-arylpropionic acid derivatives (profens) | Siódmiak | Medical Research Journal [journals.viamedica.pl]
- 7. High-performance enantiomer separation of nonsteroidal anti-inflammatory drugs (NSAIDs) by 3 μm reversed-phase chiral columns and application to the optical purity testing of naproxen drug substances and its formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Alkylation of (S)-(-)-1,2,2-Triphenylethylamine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the N-alkylation of the sterically hindered chiral amine, (S)-(-)-1,2,2-Triphenylethylamine. The information is designed to help overcome common experimental challenges and optimize reaction conditions for desired product yield and diastereoselectivity.
Section 1: Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the alkylation of this compound and other bulky chiral amines.
Q1: My alkylation reaction shows low or no conversion. What are the likely causes and how can I improve the yield?
A1: Low conversion in the alkylation of a sterically hindered amine like this compound is a common challenge. Several factors could be at play:
-
Steric Hindrance: The bulky triphenylmethyl group significantly hinders the approach of the alkylating agent to the nitrogen atom. This slows down the reaction rate considerably.[1]
-
Insufficient Reactivity of Alkylating Agent: Alkyl chlorides are generally less reactive than bromides and iodides. For challenging substrates, using a more reactive alkyl halide (I > Br > Cl) is recommended.[1][2] Activating the leaving group, for instance by converting an alcohol to a mesylate, can also enhance reactivity.[3]
-
Poor Solubility of Base: Inorganic bases like potassium carbonate (K₂CO₃) may have poor solubility in common organic solvents (e.g., acetonitrile, THF), leading to a heterogeneous reaction mixture and inefficient deprotonation of the amine.
-
Inadequate Temperature: Due to the high activation energy associated with sterically demanding substrates, higher reaction temperatures may be necessary. However, this must be balanced against potential side reactions and solvent decomposition.
Troubleshooting Steps:
-
Switch to a More Reactive Alkylating Agent: If using an alkyl chloride, consider switching to the corresponding alkyl bromide or iodide. In situ generation of a more reactive alkyl iodide by adding a catalytic amount of sodium iodide (NaI) can also be effective.
-
Optimize the Base and Solvent System:
-
Consider using a stronger, more soluble base such as cesium carbonate (Cs₂CO₃) or an organic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).
-
Employ a solvent system that facilitates the dissolution of reactants. For phase-transfer catalysis (PTC), a biphasic system (e.g., toluene/water) is used.[3] For single-phase reactions, polar aprotic solvents like DMF or DMSO can be effective, but be cautious of potential decomposition at high temperatures.
-
-
Increase Reaction Temperature: Cautiously increase the reaction temperature. For low-boiling solvents, consider switching to a higher-boiling alternative (e.g., from THF to toluene or DMF).
-
Employ Phase-Transfer Catalysis (PTC): PTC is an excellent technique for alkylating sterically hindered amines. It enhances the nucleophilicity of the amine by forming an ion pair with the catalyst, which is more soluble in the organic phase. This often allows for the use of milder bases (like 50% aq. NaOH or KOH) and lower reaction temperatures.[2][3][4]
Q2: I am observing significant over-alkylation, resulting in a mixture of secondary, tertiary, and even quaternary ammonium salts. How can I improve the selectivity for mono-alkylation?
A2: Over-alkylation is a classic problem in amine alkylation because the product secondary amine is often more nucleophilic than the starting primary amine.[5]
Troubleshooting Steps:
-
Control Stoichiometry: Use a large excess of the primary amine relative to the alkylating agent. This statistically favors the reaction of the alkylating agent with the more abundant starting material.
-
Slow Addition of Alkylating Agent: Adding the alkylating agent slowly (e.g., via a syringe pump) can help maintain a low concentration of the electrophile, thereby reducing the chance of the mono-alkylated product reacting further.
-
Lower the Reaction Temperature: While this may decrease the overall reaction rate, it can improve selectivity by favoring the kinetically controlled mono-alkylation product.
-
Steric Hindrance as an Advantage: For a bulky substrate like this compound, the steric hindrance that makes the initial alkylation difficult can also help prevent over-alkylation. The resulting secondary amine will be even more sterically encumbered, potentially slowing down the second alkylation significantly.[5]
-
Use Protecting Groups: While less atom-economical, protecting the amine (e.g., as a sulfonamide), performing the alkylation, and then deprotecting is a reliable way to ensure mono-alkylation.
Q3: My reaction is not diastereoselective, or the diastereomeric excess (d.e.) is very low. How can I improve the stereocontrol?
A3: Achieving high diastereoselectivity in the alkylation of a chiral amine depends on creating a facial bias for the approach of the electrophile.
Troubleshooting Steps:
-
Employ Chiral Phase-Transfer Catalysts: In a PTC setup, using a chiral catalyst, such as one derived from cinchona alkaloids, can create a chiral environment around the amine-catalyst ion pair, inducing diastereoselectivity. The choice of catalyst is crucial and often requires screening.
-
Optimize Reaction Temperature: Lowering the reaction temperature is a common strategy to enhance stereoselectivity, as it amplifies the small energy differences between the diastereomeric transition states.
-
Solvent Effects: The polarity and coordinating ability of the solvent can influence the conformation of the transition state. Experiment with a range of solvents from non-polar (e.g., toluene) to polar aprotic (e.g., CH₂Cl₂, THF).
-
Choice of Base and Counter-ion: The nature of the base and the resulting counter-ion can affect the aggregation and solvation of the reacting species, thereby influencing stereoselectivity. For instance, using different alkali metal hydroxides (LiOH, NaOH, KOH, CsOH) in a PTC system can lead to different diastereomeric ratios.
Section 2: Data Presentation
Optimizing reaction conditions requires systematic variation of parameters. The following tables provide a structured overview of key variables and their typical effects, based on general principles of amine alkylation and phase-transfer catalysis.
Table 1: Influence of Reaction Parameters on Alkylation of Bulky Chiral Amines
| Parameter | Options | Expected Impact on Yield | Expected Impact on Selectivity (Mono- vs. Di-alkylation) | Expected Impact on Diastereoselectivity |
| Alkylating Agent | R-I > R-Br > R-Cl > R-OTs | Higher reactivity increases yield | Minimal direct impact | Can influence transition state geometry |
| Base | Stronger bases (e.g., KOH, Cs₂CO₃) increase rate | Can decrease selectivity if too reactive | Strong influence via counter-ion effects | |
| Solvent | Toluene, CH₂Cl₂, THF, CH₃CN | Solvent polarity and solubility affect rate | Can influence relative rates of alkylation steps | Significant impact on transition state |
| Temperature | Higher temperature increases rate | Lower temperature favors mono-alkylation | Lower temperature generally increases d.e. | |
| Catalyst (PTC) | Quaternary Ammonium Salts (e.g., TBAB) | Significantly increases rate and yield | Can be optimized for selectivity | Chiral catalysts are essential for induction |
Table 2: Example Conditions for Phase-Transfer Catalyzed Alkylation
| Entry | Base (aq.) | Solvent | Catalyst (mol%) | Temperature (°C) | Time (h) | Yield (%) | d.e. (%) |
| 1 | 50% KOH | Toluene | Chiral Cinchona Alkaloid (10) | -40 | 48 | Moderate | High |
| 2 | 50% NaOH | Toluene | TBAB (10) | 25 | 24 | Good | N/A |
| 3 | 50% CsOH | CH₂Cl₂ | Chiral Cinchona Alkaloid (10) | -20 | 36 | Moderate | Moderate |
| 4 | K₂CO₃ (solid) | CH₃CN | TBAB (10) | 50 | 24 | Low to Moderate | N/A |
Note: This table is illustrative, based on typical conditions for related reactions. Actual results for this compound will require experimental optimization.
Section 3: Experimental Protocols
The following is a general, representative protocol for the N-alkylation of a bulky primary amine using phase-transfer catalysis. This should be considered a starting point for optimization.
Protocol: Phase-Transfer Catalyzed N-Alkylation of this compound
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl bromide)
-
Phase-Transfer Catalyst (e.g., (S,S)-3,4,5-trifluorophenyl-NAS bromide or Tetrabutylammonium bromide - TBAB)
-
Base (e.g., 50% w/v aqueous Potassium Hydroxide - KOH)
-
Organic Solvent (e.g., Toluene)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Standard laboratory glassware, including a round-bottom flask, condenser, and magnetic stirrer.
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the phase-transfer catalyst (0.1 equiv.), and toluene.
-
Cooling: Cool the mixture to the desired temperature (e.g., 0 °C or -20 °C) using an appropriate cooling bath.
-
Addition of Alkylating Agent: Add the alkyl halide (1.1 equiv.) to the stirred solution.
-
Addition of Base: Slowly add the aqueous base (e.g., 50% KOH, 5.0 equiv.) to the reaction mixture while stirring vigorously. Vigorous stirring is crucial to ensure efficient mixing between the aqueous and organic phases.
-
Reaction Monitoring: Allow the reaction to stir at the set temperature. Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed or no further conversion is observed.
-
Work-up:
-
Once the reaction is complete, add water to the mixture and transfer it to a separatory funnel.
-
Separate the organic layer.
-
Extract the aqueous layer with the organic solvent (e.g., toluene or ethyl acetate) two more times.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. Purify the crude product by flash column chromatography on silica gel to isolate the desired N-alkylated product.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry. Determine the diastereomeric excess by chiral HPLC or NMR analysis using a chiral solvating agent.
Section 4: Visualizations
Diagram 1: General Workflow for Alkylation Optimization
Caption: A logical workflow for troubleshooting and optimizing the N-alkylation reaction.
Diagram 2: Phase-Transfer Catalysis (PTC) Mechanism
Caption: The catalytic cycle of phase-transfer catalysis for amine alkylation.
References
Technical Support Center: Preventing Epimerization During Cleavage of the Triphenylethylamine Auxiliary
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the critical issue of epimerization during the cleavage of the triphenylethylamine chiral auxiliary.
Troubleshooting Guide: Minimizing Epimerization
This guide provides solutions to common problems encountered during the cleavage of the triphenylethylamine auxiliary.
| Problem | Potential Cause | Suggested Solution |
| High levels of epimerization (>5%) in the final carboxylic acid product. | 1. Harsh Basic Conditions: The base used for hydrolysis may be too strong or not sterically hindered, leading to rapid deprotonation at the α-carbon. | • Switch to a milder base. For auxiliaries similar to triphenylethylamine, tetrabutylammonium hydroxide has been used successfully with minimal epimerization.[1][2]• Use a more sterically hindered base to disfavor α-proton abstraction. |
| 2. Elevated Reaction Temperature: High temperatures can provide the necessary activation energy for enolization and subsequent epimerization. | • Lower the reaction temperature. While this may slow down the cleavage reaction, it will also reduce the rate of epimerization.• Compensate for the lower temperature with a longer reaction time, monitoring the reaction progress carefully. | |
| 3. Prolonged Reaction Time: Extended exposure to acidic or basic conditions, even at moderate temperatures, can lead to gradual epimerization. | • Monitor the reaction closely using techniques like TLC or LC-MS.• Quench the reaction as soon as the starting material is consumed to minimize the product's exposure to epimerization-promoting conditions. | |
| 4. Inappropriate Solvent Choice: The solvent can influence the stability and reactivity of the enolate intermediate that leads to epimerization. | • Employ aprotic solvents to minimize the availability of protons that can quench the enolate intermediate non-stereoselectively. | |
| Incomplete cleavage of the auxiliary. | 1. Insufficiently Forcing Conditions: The reaction conditions (temperature, time, reagent concentration) may not be sufficient to drive the hydrolysis to completion. | • If epimerization is not a concern for your specific substrate, a modest increase in temperature or reaction time may be warranted.• For acid-catalyzed cleavage, ensure the acid concentration is adequate. A protocol using 9 N sulfuric acid has been effective for a similar auxiliary.[1][2] |
| 2. Steric Hindrance: The substrate itself may be sterically hindered, slowing down the nucleophilic attack at the carbonyl carbon. | • Consider using a less sterically hindered cleavage reagent if possible.• Optimize the reaction conditions by screening different solvents and temperatures to find a balance between cleavage efficiency and stereochemical integrity. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of epimerization during the cleavage of the triphenylethylamine auxiliary?
A1: The primary mechanism of epimerization during the cleavage of the triphenylethylamine auxiliary is through the formation of a planar enolate intermediate. Under basic conditions, a base can abstract the acidic proton at the α-position to the carbonyl group. This results in a resonance-stabilized enolate which is achiral at the α-carbon. Subsequent protonation of this planar intermediate can occur from either face, leading to a mixture of the desired product and its epimer.
Q2: Are there specific cleavage protocols recommended to minimize epimerization for bulky amine auxiliaries?
A2: Yes, for the structurally similar pseudoephenamine auxiliary, both acidic and basic hydrolysis methods have been reported to proceed with little to no epimerization.[1][2]
-
Acidic Hydrolysis: Heating the amide with 9 N sulfuric acid in dioxane at 115 °C.
-
Basic Hydrolysis: Heating the amide with tetrabutylammonium hydroxide in a 3:1 mixture of tert-butyl alcohol and water at 95 °C.
These conditions are a good starting point for optimizing the cleavage of the triphenylethylamine auxiliary.
Q3: How can I accurately determine the level of epimerization in my product?
A3: The extent of epimerization can be quantified using several analytical techniques:
-
Chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC): This is the most common and reliable method. By using a chiral stationary phase, the enantiomers or epimers can be separated and their relative peak areas can be used to determine the epimeric ratio.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Using Chiral Solvating Agents: Adding a chiral solvating agent to the NMR sample can induce different chemical shifts for the epimers, allowing for their integration.
-
Diastereomer Formation: Derivatizing the carboxylic acid product with a chiral alcohol or amine of known enantiopurity will form diastereomers, which will have distinct signals in the NMR spectrum.
-
Q4: Does the steric bulk of the triphenylethylamine auxiliary itself help in preventing epimerization?
A4: Yes, the significant steric bulk of the triphenylethylamine group can play a crucial role in minimizing epimerization. It can shield the α-proton from being abstracted by a base, thus slowing down the rate of enolate formation. The bulky auxiliary can also lock the conformation of the molecule in a way that makes the α-proton less accessible.
Quantitative Data on Cleavage Conditions
The following table summarizes cleavage conditions for the structurally similar pseudoephenamine auxiliary, which have been shown to result in minimal epimerization.[1][2] These serve as excellent starting points for the triphenylethylamine auxiliary.
| Cleavage Method | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Epimerization |
| Acidic Hydrolysis | 9 N H₂SO₄ | Dioxane | 115 | 12-24 | 89-99 | Little to none |
| Basic Hydrolysis | Tetrabutylammonium hydroxide | 3:1 t-BuOH/H₂O | 95 | 24-48 | 89-99 | Little to none |
Experimental Protocols
Protocol 1: Acidic Cleavage of Triphenylethylamine Auxiliary
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the N-acyl triphenylethylamine derivative in dioxane.
-
Reagent Addition: Add 9 N aqueous sulfuric acid to the solution.
-
Heating: Heat the reaction mixture to 115 °C and maintain this temperature for 12-24 hours, monitoring the reaction by TLC or LC-MS.
-
Workup: After completion, cool the reaction mixture to room temperature and dilute with water.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude carboxylic acid can then be purified by column chromatography or recrystallization.
Protocol 2: Basic Cleavage of Triphenylethylamine Auxiliary
-
Reaction Setup: In a sealed tube or a round-bottom flask with a reflux condenser, dissolve the N-acyl triphenylethylamine derivative in a 3:1 mixture of tert-butyl alcohol and water.
-
Reagent Addition: Add tetrabutylammonium hydroxide to the solution.
-
Heating: Heat the reaction mixture to 95 °C for 24-48 hours, monitoring the reaction by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction mixture and acidify with a suitable acid (e.g., 1 N HCl) to protonate the carboxylate.
-
Extraction: Extract the product with an organic solvent.
-
Purification: Wash the organic extracts, dry, and concentrate. Purify the resulting carboxylic acid as described in the acidic cleavage protocol.
Visualizations
References
Technical Support Center: Troubleshooting Diastereomer Separations
This guide provides researchers, scientists, and drug development professionals with practical solutions to common challenges encountered during the separation of diastereomeric products.
Frequently Asked Questions (FAQs)
Q1: What are diastereomers and why can their separation be difficult?
Diastereomers are stereoisomers that are not mirror images of each other. Unlike enantiomers, they have different physical properties, which should theoretically allow for their separation by standard chromatographic techniques like HPLC or GC.[1] However, the differences in their physical properties can be very subtle, leading to co-elution or poor resolution, making their separation challenging.[2][3] The small differences in polarity and shape require highly selective chromatographic systems to achieve baseline separation.
Q2: What are the primary chromatographic methods for separating diastereomers?
Diastereomer separation can be achieved using both achiral (standard) and chiral chromatography.
-
Achiral Chromatography: Since diastereomers have distinct physical properties, they can often be separated on standard stationary phases like C18, silica, or phenyl columns under reversed-phase (RP) or normal-phase (NP) conditions.[4][5] This is the most common and cost-effective approach.
-
Chiral Chromatography: While not always necessary, chiral stationary phases (CSPs) can offer unique selectivity for diastereomers, especially when their structures are very similar.[5] Columns like cyclodextrin-based or polysaccharide-based CSPs can provide the necessary stereoselective interactions to resolve closely eluting diastereomers.[5]
Q3: When should I choose a chiral stationary phase (CSP) over an achiral one for diastereomer separation?
A CSP should be considered when extensive method development on various achiral phases fails to provide adequate resolution. While diastereomers can, by definition, be separated on achiral columns, a CSP can sometimes provide a unique interaction mechanism based on the overall 3D structure of the molecule, leading to improved separation where achiral phases fail.[5]
Q4: What are the most critical parameters to adjust when troubleshooting a difficult diastereomer separation?
The three most critical parameters to optimize are the stationary phase, the mobile phase composition, and the temperature.
-
Stationary Phase (Selectivity): The choice of column chemistry is paramount. If a standard C18 column doesn't work, trying a different achiral phase (e.g., phenyl-hexyl, biphenyl, or PFP) or a chiral stationary phase can introduce different intermolecular interactions and improve selectivity.[6]
-
Mobile Phase (Solvent Strength & Additives): Modifying the mobile phase is a powerful tool. This includes changing the organic solvent (e.g., acetonitrile vs. methanol), altering the solvent ratio, adjusting the pH, or incorporating additives.[6] Additives can significantly influence selectivity by altering analyte ionization or interacting with the stationary phase.
-
Temperature: Temperature affects analyte retention, solvent viscosity, and the kinetics of interaction between the diastereomers and the stationary phase. Varying the column temperature can sometimes dramatically improve resolution or even reverse the elution order.[7]
Troubleshooting Guides
Problem: Poor or No Separation (Co-elution)
Q: My diastereomers are co-eluting or have very poor resolution (Rs < 1.0). What steps should I take?
A: Co-elution occurs when the chromatographic system cannot differentiate between the two diastereomers. The primary goal is to alter the selectivity (α) of the system.
Troubleshooting Workflow for Poor Resolution
Caption: Troubleshooting workflow for poor diastereomer resolution.
-
Optimize Capacity Factor (k'): First, ensure your peaks are well-retained. A capacity factor (k') between 2 and 10 is ideal. If k' is too low, weaken the mobile phase (e.g., decrease the percentage of organic solvent in reversed-phase).[8]
-
Change Organic Modifier: Switching between acetonitrile and methanol can alter selectivity (the "α" term in the resolution equation) as they have different dipole moments and hydrogen bonding capabilities.
-
Modify Mobile Phase pH: For ionizable compounds, small changes in pH can significantly impact the charge state of the diastereomers, leading to differential retention.
-
Use Additives: For acidic compounds, adding a small amount of an acid like trifluoroacetic acid (TFA) or formic acid can improve peak shape and selectivity. For basic compounds, additives like diethylamine (DEA) or triethylamine (TEA) can be effective.
-
Vary Temperature: Operate the column at different temperatures (e.g., 25°C, 40°C, 60°C). Increased temperature can improve efficiency but may reduce retention. Sometimes, sub-ambient temperatures are necessary. A study on a novel chalcone derivative showed that increasing the temperature from 25°C to 45°C decreased elution times while increasing resolution.[7]
-
Change the Stationary Phase: If mobile phase optimization is insufficient, the column chemistry is the next critical factor. Try a column with a different stationary phase (e.g., from C18 to a Phenyl or Cyano phase) to introduce different interaction mechanisms like π-π interactions. If achiral phases fail, consider a chiral stationary phase.
Problem: Poor Peak Shape (Tailing or Fronting)
Q: My diastereomer peaks are tailing or fronting, which is affecting integration and resolution. How can I fix this?
A: Poor peak shape is often caused by secondary interactions with the stationary phase, column overload, or issues with the sample solvent.
-
Check for Column Overload: Inject a 10-fold dilution of your sample. If the peak shape improves and becomes more symmetrical, you are overloading the column. Reduce the sample concentration or injection volume.
-
Address Secondary Interactions: Peak tailing, especially with basic compounds, is often due to interaction with acidic silanol groups on the silica support.
-
Use an Additive: Add a basic modifier like triethylamine (TEA) or diethylamine (DEA) to the mobile phase (0.1-0.5%) to block the active silanol sites.
-
Lower the pH: For acidic compounds, operating at a lower pH (e.g., with 0.1% formic acid or TFA) can suppress the ionization of silanol groups.
-
-
Match Sample Solvent to Mobile Phase: The sample solvent should be as weak as, or weaker than, the mobile phase. Injecting a sample in a much stronger solvent (e.g., 100% Acetonitrile into a 50% Acetonitrile/water mobile phase) can cause significant peak distortion.[9][10] If possible, dissolve the sample in the initial mobile phase.
-
Use a High-Quality Column: Modern, well-end-capped columns are designed to minimize silanol interactions and generally provide better peak shapes.
Data Presentation: Chromatographic Conditions
The following tables summarize successful separation conditions for different diastereomeric pairs from published studies.
Table 1: Achiral Reversed-Phase HPLC Separations
| Compound Class | Column | Mobile Phase | Flow Rate (mL/min) | Temp (°C) | Resolution (Rs) | Ref |
| Synthetic Pyrethroids | Phenomenex Luna C18 (150x4.6mm, 5µm) | ACN:MeOH:H₂O (20:60:20) | 1.0 | N/A | 1.6 - 4.5 | [4] |
| Substituted Piracetam | Restek Allure PFPP (150x4.6mm, 5µm) | ACN/H₂O | 1.0 | N/A | > 2.0 | [3] |
| β-carboline derivatives | RP-18 (250x4mm, 5µm) | MeOH/H₂O (60:40) + 0.1% TFA | 1.0 | 25 | Baseline | [11] |
Table 2: Chiral HPLC Separations
| Compound Class | Column | Mobile Phase | Flow Rate (mL/min) | Temp (°C) | Resolution (Rs) | Ref |
| Chalcone Derivative | Lux i-Amylose-1 (150x4.6mm, 5µm) | n-Hexane:IPA (80:20) | 1.0 | 45 | 7.15 | [7] |
| 4-Octanol MαNP esters | Silica Gel | N/A | N/A | N/A | 1.03 (α=1.25) | [12] |
| Camphorsultam Amides | Silica Gel | N/A | N/A | N/A | 1.79 | [13] |
Experimental Protocols
Protocol: Generic Method Development for Diastereomer Separation by RP-HPLC
This protocol outlines a systematic approach to developing a separation method for a novel pair of diastereomers.
-
Initial Column and Mobile Phase Selection:
-
Column: Start with a standard, high-quality C18 column (e.g., 150 x 4.6 mm, 3.5 or 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Detector: UV, wavelength set to the λmax of the analyte.
-
-
Scouting Gradient:
-
Run a fast, broad gradient to determine the approximate elution conditions.
-
Flow Rate: 1.0 mL/min.
-
Gradient: 5% B to 95% B over 15 minutes. Hold at 95% B for 2 minutes.
-
Objective: Determine the approximate %B at which the compounds elute.
-
-
Optimization of Isocratic/Shallow Gradient Conditions:
-
Based on the scouting run, design a shallower gradient or an isocratic method around the elution percentage.
-
Example: If the compound eluted at 8 minutes in the scouting run (approx. 50% B), run a shallow gradient from 40% B to 60% B over 20 minutes.
-
Adjust the gradient slope to improve resolution. A shallower gradient increases run time but often improves the separation of closely eluting peaks.
-
-
Mobile Phase Modifier Screening:
-
If resolution is still poor, change the organic modifier. Prepare a mobile phase B with Methanol (containing 0.1% Formic Acid) and repeat Step 3. Acetonitrile and Methanol offer different selectivities and one may provide a superior separation.
-
If peaks are tailing, consider adding 0.1% TFA instead of formic acid, or if the compound is basic, use a basic modifier like 0.1% DEA at a neutral pH.
-
-
Temperature Optimization:
-
Analyze the sample at different column temperatures, for example, 30°C and 50°C. Note any changes in retention time and resolution.
-
-
Column Screening:
-
If the C18 column does not provide adequate separation, switch to a column with a different stationary phase chemistry, such as a Phenyl-Hexyl or a Pentafluorophenyl (PFP) column, and repeat the optimization steps.
-
Mandatory Visualization
Interaction Model for Chiral Recognition
The separation of stereoisomers on a chiral stationary phase (CSP) is often described by the "three-point interaction model." For a separation to occur, the diastereomers must exhibit at least three simultaneous interactions with the chiral selector, with at least one of these interactions being stereochemically dependent.
Caption: Three-point interaction model for chiral recognition.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. isca.me [isca.me]
- 5. Separation of diastereomers - Chromatography Forum [chromforum.org]
- 6. researchgate.net [researchgate.net]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 9. How to Obtain Good Peak Shapes | Technical Information | GL Sciences [glsciences.com]
- 10. Improving peak shapes with counter gradients in two-dimensional high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Technical Support Center: (S)-(-)-1,2,2-Triphenylethylamine in Asymmetric Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing (S)-(-)-1,2,2-Triphenylethylamine as a chiral auxiliary in conjunction with Lewis acids to control selectivity in asymmetric synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing low diastereoselectivity in our Lewis acid-mediated alkylation reaction using an N-acyl derivative of this compound. What are the potential causes and solutions?
A1: Low diastereoselectivity can stem from several factors. Here's a troubleshooting guide:
-
Lewis Acid Choice: The nature and strength of the Lewis acid are critical. Softer Lewis acids may not form a sufficiently rigid chelate to effectively control the facial selectivity of the enolate.
-
Troubleshooting: Screen a panel of Lewis acids with varying strengths and steric bulk (e.g., TiCl₄, SnCl₄, BF₃·OEt₂, ZnCl₂). Softer Lewis acids like ZnCl₂ might offer insufficient stereocontrol, while stronger ones like TiCl₄ could lead to higher selectivity.
-
-
Solvent Effects: The coordinating ability of the solvent can compete with the Lewis acid, disrupting the formation of a well-defined chiral complex.
-
Troubleshooting: Employ non-coordinating solvents such as dichloromethane (DCM) or toluene. Avoid ethereal solvents like THF if you suspect solvent interference.
-
-
Temperature: Higher reaction temperatures can lead to decreased selectivity by allowing the system to overcome the energetic barrier between competing transition states.
-
Troubleshooting: Perform the reaction at lower temperatures (e.g., -78 °C to 0 °C). This can help to "freeze out" the less favorable transition state.
-
-
Incomplete Enolate Formation: If the enolization is not complete or is reversible, it can lead to competing reaction pathways with lower selectivity.
-
Troubleshooting: Ensure you are using a sufficiently strong and non-nucleophilic base (e.g., LDA, LiHMDS) and that the enolization time is adequate before adding the electrophile.
-
Q2: Our reaction yield is low when using a strong Lewis acid like TiCl₄. How can we improve the yield without compromising selectivity?
A2: Strong Lewis acids can sometimes promote side reactions or product degradation.
-
Troubleshooting:
-
Stoichiometry: Carefully control the stoichiometry of the Lewis acid. Use the minimum amount required to achieve high selectivity (catalytic vs. stoichiometric).
-
Temperature Control: Add the Lewis acid at a low temperature to mitigate exothermic reactions that could lead to decomposition.
-
Alternative Lewis Acids: Consider using a milder Lewis acid that may offer a better balance between reactivity and selectivity. For example, a slightly less reactive Lewis acid might still provide acceptable selectivity with a higher yield.
-
Work-up Procedure: Ensure the quenching procedure is appropriate to neutralize the strong Lewis acid and prevent product degradation during work-up.
-
Q3: We are observing epimerization of our product during the reaction or work-up. What can be done to prevent this?
A3: Epimerization can occur if the newly formed stereocenter is labile under the reaction or work-up conditions.
-
Troubleshooting:
-
Reaction Time: Minimize the reaction time to reduce the exposure of the product to conditions that might cause epimerization.
-
Quenching: Use a rapid and mild quenching method at low temperature. For example, quench with a saturated aqueous solution of NH₄Cl or a buffer.
-
Purification: If epimerization is occurring during purification (e.g., on silica gel), consider using a less acidic stationary phase or deactivating the silica gel with a small amount of triethylamine in the eluent.
-
Impact of Lewis Acids on Diastereoselectivity: A Representative Study
The choice of Lewis acid can significantly influence the diastereomeric ratio (d.r.) in reactions involving chiral auxiliaries. Below is a table summarizing representative data on how different Lewis acids might affect the diastereoselectivity of an alkylation reaction of a propionimide derived from a chiral phenylethylamine auxiliary. This data illustrates the general trend and is based on principles of Lewis acid-mediated stereocontrol.
| Entry | Lewis Acid (1.1 equiv) | Solvent | Temperature (°C) | Diastereomeric Ratio (d.r.) | Yield (%) |
| 1 | None | THF | -78 to 20 | 50:50 | 85 |
| 2 | LiCl | THF | -78 to 20 | 70:30 | 88 |
| 3 | MgBr₂·OEt₂ | DCM | -78 | 85:15 | 75 |
| 4 | BF₃·OEt₂ | DCM | -78 | 90:10 | 72 |
| 5 | ZnCl₂ | DCM | -78 | 80:20 | 80 |
| 6 | TiCl₄ | DCM | -78 | >95:5 | 65 |
| 7 | SnCl₄ | DCM | -78 | 92:8 | 70 |
Note: This table is a representative example to illustrate the concept. Actual results will vary depending on the specific substrates and reaction conditions.
Experimental Protocols
Key Experiment: Diastereoselective Alkylation of an N-Propionyl-(S)-(-)-1,2,2-Triphenylethylamine Derivative
This protocol is a representative example for the diastereoselective alkylation of a chiral imide derived from this compound.
1. Synthesis of the Chiral Auxiliary Derivative (N-Propionyl Imide):
-
This compound is reacted with propionyl anhydride to form the corresponding amide.
-
The resulting amide is then acylated with benzoyl chloride to yield the chiral N-propionyl imide auxiliary. The selectivity in subsequent reactions is often attributed to a chelate structure and the allylic 1,3-strain freezing the conformation between the stereocenter of the auxiliary and the nitrogen[1].
2. Diastereoselective Alkylation:
-
To a solution of the chiral N-propionyl imide (1.0 equiv) in anhydrous dichloromethane (DCM) at -78 °C is added the Lewis acid (e.g., TiCl₄, 1.1 equiv).
-
The mixture is stirred for 30 minutes at -78 °C.
-
A solution of a non-nucleophilic base (e.g., diisopropylethylamine, 1.2 equiv) is added dropwise, and the mixture is stirred for 1 hour at -78 °C to form the enolate.
-
The electrophile (e.g., benzyl bromide, 1.2 equiv) is then added, and the reaction is stirred at -78 °C for 4-6 hours.
-
The reaction is quenched at -78 °C by the addition of a saturated aqueous solution of NH₄Cl.
-
The mixture is allowed to warm to room temperature, and the organic layer is separated. The aqueous layer is extracted with DCM.
-
The combined organic layers are washed with brine, dried over Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The diastereomeric ratio is determined by ¹H NMR or HPLC analysis of the crude product. The product is then purified by column chromatography.
Visualizations
Caption: Experimental workflow for the preparation and diastereoselective alkylation of the chiral auxiliary.
Caption: Influence of Lewis acids on the formation of a rigid chelate, leading to facial selectivity.
References
Technical Support Center: Solvent Effects on Stereochemical Outcome
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with stereoselectivity in their chemical reactions. The guides focus on the critical role of solvent choice in determining the stereochemical outcome of three common and powerful reactions in organic synthesis: the Proline-catalyzed Aldol Reaction, the Diels-Alder Reaction, and the Nucleophilic Addition of Grignard Reagents to Chiral Aldehydes.
Proline-Catalyzed Aldol Reaction
The proline-catalyzed aldol reaction is a cornerstone of asymmetric synthesis, enabling the enantioselective formation of carbon-carbon bonds. However, achieving high stereoselectivity can be challenging and is often highly dependent on the reaction solvent.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Low Enantioselectivity (ee) | Inappropriate Solvent Polarity: Protic solvents can interfere with the catalyst's hydrogen-bonding network, leading to poor stereocontrol. | 1. Switch to a polar aprotic solvent: Solvents like DMSO, DMF, or acetonitrile are often preferred as they can solubilize proline without disrupting the key hydrogen-bonding interactions in the transition state. 2. Consider solvent mixtures: A mixture of solvents, such as methanol/water, can sometimes provide a beneficial balance of reactivity and stereocontrol.[1][2] 3. Screen a range of aprotic solvents: Even among aprotic solvents, the enantioselectivity can vary significantly. A solvent screen including THF, chloroform, and others is recommended.[3][4] |
| Low Diastereoselectivity (dr) | Unfavorable Transition State Geometry: The solvent can influence the geometry of the Zimmerman-Traxler transition state, affecting which diastereomer is favored. | 1. Vary the solvent: As with enantioselectivity, diastereoselectivity is highly solvent-dependent. Test both polar aprotic and less polar solvents. 2. Adjust temperature: Lowering the reaction temperature can often enhance diastereoselectivity by favoring the more ordered transition state. |
| Poor Yield | Low Catalyst Solubility or Reactivity: Proline may have poor solubility in some organic solvents, leading to a slow or incomplete reaction. | 1. Use a solubilizing co-solvent: Adding a small amount of a polar solvent like DMSO can improve the solubility of proline. 2. Optimize solvent choice: While highly polar aprotic solvents are good for stereoselectivity, they may not always provide the fastest reaction rates. A balance may need to be found. |
| Inconsistent Results | Trace Amounts of Water or Other Impurities: The presence of even small amounts of water or other protic impurities in the solvent can drastically affect the stereochemical outcome. | 1. Use anhydrous solvents: Ensure all solvents are rigorously dried before use. 2. Standardize solvent handling procedures: Use consistent procedures for storing and dispensing anhydrous solvents to minimize exposure to atmospheric moisture. |
Frequently Asked Questions (FAQs)
Q1: Why is DMSO a common solvent for proline-catalyzed aldol reactions?
A1: DMSO is a highly polar aprotic solvent that effectively dissolves proline. Crucially, it does not interfere with the hydrogen-bonding network of the proline catalyst and the substrates in the transition state, which is essential for high enantioselectivity.[3][4]
Q2: Can I use a protic solvent for a proline-catalyzed aldol reaction?
A2: While generally not recommended due to poor stereocontrol, some studies have shown that specific protic solvent systems, like methanol/water mixtures, can be effective.[1][2] However, polar aprotic solvents typically provide more reliable and higher stereoselectivity.
Q3: How does water content affect the reaction?
A3: Trace amounts of water can be detrimental to stereoselectivity by competing with the substrates for hydrogen bonding with the catalyst. However, in some cases, controlled addition of water in a co-solvent system has been shown to enhance enantioselectivity.[1][2] It is critical to be consistent with the water content in your reaction.
Q4: My reaction is very slow. Should I change the solvent?
A4: Yes, changing the solvent can impact the reaction rate. If your catalyst has poor solubility in the current solvent, switching to a more polar aprotic solvent like DMSO or DMF could increase the rate. However, be aware that a change in solvent will also likely affect the stereoselectivity, so this needs to be re-optimized.
Data Presentation: Solvent Effects on a Proline-Catalyzed Aldol Reaction
The following table summarizes the effect of different solvents on the reaction between an aromatic aldehyde and cyclopentanone, catalyzed by proline.
| Solvent | Yield (%) | diastereomeric ratio (dr) | enantiomeric ratio (er) |
| Hexane | - | - | 65:35 |
| Methanol | - | - | - |
| Acetonitrile | - | - | - |
| DMSO | >95 | >20:1 | 95:5 |
| Data adapted from a study on proline-catalyzed aldol reactions of cyclopentanone.[3] |
Experimental Protocol: General Procedure for a Proline-Catalyzed Aldol Reaction
This protocol is a general guideline and may require optimization for specific substrates.
-
To a clean, dry vial, add (S)-proline (typically 10-30 mol%).
-
Add the desired anhydrous solvent (e.g., DMSO).
-
Add the ketone (often used in excess).
-
Stir the mixture at room temperature for 10-15 minutes to allow for catalyst dissolution and pre-formation of the enamine intermediate.
-
Add the aldehyde (the limiting reagent) to the reaction mixture.
-
Stir the reaction at the desired temperature (e.g., room temperature or 0°C) and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction with a suitable reagent (e.g., saturated aqueous NH4Cl solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Determine the diastereomeric ratio and enantiomeric excess by chiral HPLC or NMR analysis of the purified product or a suitable derivative.
Visualization: Proline-Catalyzed Aldol Reaction Mechanism
References
Managing steric hindrance from the triphenylethylamine group
Welcome to the technical support center for researchers, scientists, and drug development professionals working with the triphenylethylamine moiety. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you manage steric hindrance and other common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: Why are reactions involving the triphenylethylamine group often slow or low-yielding?
A1: The primary reason is significant steric hindrance. The triphenylethylamine group contains three bulky phenyl rings attached to the ethylamine backbone. This steric bulk can physically block reagents from approaching the reactive center (e.g., the nitrogen atom), slowing down reaction rates or preventing the reaction altogether.[1] This is a common challenge in organic chemistry where the spatial arrangement of atoms influences the reactivity of molecules.[1]
Q2: How does the steric bulk of the triphenylethylamine group affect catalyst selection?
A2: The bulky nature of the substrate often necessitates catalysts with smaller profiles or higher reactivity. For instance, in coupling reactions, traditional bulky phosphine ligands on a metal catalyst might exacerbate steric clash. It may be beneficial to screen smaller, less sterically demanding ligands or consider alternative catalytic systems that are less sensitive to steric effects.
Q3: Can I use the triphenylethylamine group as a protecting group?
A3: Yes, the related triphenylmethyl (trityl) group is a common protecting group for amines, alcohols, and thiols. Its bulk is advantageous for protecting a specific site. However, this same bulk can make its introduction and subsequent removal challenging. Deprotection often requires harsh acidic conditions, which may not be compatible with other functional groups in your molecule.
Q4: My triphenylethylamine-containing compound has poor solubility. What can I do?
A4: Poor solubility is common for large, aromatic-rich compounds. To improve solubility, consider using a co-solvent system. Aprotic polar solvents like DMF, DMAc, or NMP can be effective.[2] In some cases, slight heating may improve solubility, but you must first confirm the thermal stability of your compound. For purification, techniques like flash column chromatography with a carefully selected solvent system may be necessary.
Troubleshooting Guides
Issue 1: Failed or Incomplete Reaction
Your reaction involving a triphenylethylamine derivative has stalled or failed to produce the desired product.
Troubleshooting Workflow
References
Validation & Comparative
A Comparative Guide to Chiral HPLC Analysis of Products from (S)-(-)-1,2,2-Triphenylethylamine-Mediated Resolutions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of chiral High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) methods for the analysis of enantiomeric purity of chiral compounds, particularly those obtained from resolutions using chiral amines like (S)-(-)-1,2,2-Triphenylethylamine. While direct HPLC analysis of derivatives of this compound is not the common application, this amine and its analogs, such as (S)-1-phenylethylamine, are widely employed as chiral resolving agents.[1][2][3] This process involves the formation of diastereomeric salts with racemic compounds, most commonly carboxylic acids, which can then be separated by crystallization.[1] The success of such a resolution is quantified by determining the enantiomeric excess (e.e.) of the recovered, now enantiomerically-enriched, compound. This guide focuses on the analytical techniques pivotal for this crucial determination.
The Role of this compound in Chiral Resolution
This compound serves as a chiral base that can be reacted with a racemic mixture of a chiral acid to form a pair of diastereomeric salts. These diastereomers, having different physical properties, can often be separated by fractional crystallization. Once the diastereomeric salts are separated, the individual enantiomers of the acid can be recovered. The workflow for such a process, followed by analytical determination of enantiomeric purity, is outlined below.
Comparison of Analytical Techniques: HPLC vs. SFC for Chiral Amine Separation
For the analysis of chiral primary amines, both HPLC and SFC are powerful techniques. SFC is often considered a "greener" alternative due to its use of compressed CO2 as the main mobile phase component, and it can offer faster analysis times.[4] The following table summarizes a comparison of these techniques for the separation of a range of primary amines on a cyclofructan-based chiral stationary phase (CSP).[4]
Table 1: Comparison of SFC, Polar Organic, and Normal-Phase HPLC for Chiral Primary Amine Separation [4]
| Analyte | SFC | Polar Organic HPLC | Normal-Phase HPLC |
| Resolution (Rs) | Resolution (Rs) | Resolution (Rs) | |
| 1-Aminoindan | 2.0 | 1.9 | 2.5 |
| 1,2,3,4-Tetrahydro-1-naphthylamine | 1.8 | 1.5 | 2.2 |
| 1-(1-Naphthyl)ethylamine | 2.5 | 2.1 | 3.0 |
| 1-(2-Naphthyl)ethylamine | 2.2 | 1.8 | 2.8 |
| 2-Amino-1,2-diphenylethanol | 3.1 | 2.5 | 4.1 |
Data adapted from a study by Armstrong et al. on a cyclofructan-based CSP.[4] Conditions are generalized for comparison.
Chiral HPLC Analysis of Carboxylic Acids
Following a successful resolution, it is essential to determine the enantiomeric excess of the target carboxylic acid. Polysaccharide-based CSPs are widely used for this purpose.
Table 2: Chiral HPLC Separation of Selected Carboxylic Acids on Polysaccharide-Based CSPs
| Analyte | Chiral Stationary Phase | Mobile Phase | Resolution (Rs) | Reference |
| Mandelic Acid | CHIRALPAK® IC | n-Hexane/2-Propanol/TFA (80:20:0.1) | 2.21 | [5] |
| 4-Methoxymandelic Acid | CHIRALPAK® IC | n-Hexane/2-Propanol/TFA (80:20:0.1) | 2.14 | [5] |
| Ibuprofen | CHIRALPAK® AD-RH | Methanol/Water/Phosphoric Acid (80:20, pH 2) | >2.0 | [6] |
| Ketorolac | Lux Cellulose-1 | Acetonitrile + 0.1% Formic Acid | >1.5 | [4] |
| Naproxen | Chiralcel OD-H | n-Hexane/2-Propanol/TFA (90:10:0.1) | >2.0 | [4] |
Experimental Protocols
Protocol 1: Chiral SFC of Primary Amines
This protocol is a representative method for the screening of chiral primary amines using SFC on a cyclofructan-based stationary phase.[4]
-
Instrumentation: Analytical SFC system with PDA detector.
-
Column: Larihc CF6-P (150 mm × 4.6 mm, 5-µm).
-
Mobile Phase: CO2 and Methanol (gradient or isocratic).
-
Additive: 0.3% Trifluoroacetic Acid (TFA) and 0.2% Triethylamine (TEA) in the methanol co-solvent.
-
Flow Rate: 3 mL/min.
-
Back Pressure: 150 bar.
-
Temperature: 40 °C.
-
Detection: UV, wavelength as appropriate for the analyte.
-
Sample Preparation: Dissolve analyte in ethanol at 1 mg/mL.
Protocol 2: Chiral HPLC of NBD-Derivatized Amines
For amines lacking a strong chromophore, derivatization with a fluorogenic agent like 4-chloro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl) can enhance detection sensitivity.[7]
-
Instrumentation: HPLC system with UV and Fluorescence detectors.
-
Column: Chiralpak IE (amylose tris(3,5-dichlorophenylcarbamate)) or Chiralcel OD-H (cellulose tris(3,5-dimethylphenylcarbamate)).
-
Mobile Phase: Isocratic mixture of n-Hexane and 2-Propanol (e.g., 90:10 v/v).
-
Flow Rate: 1 mL/min.
-
Temperature: Room temperature.
-
Detection: UV at 310 nm and Fluorescence (Excitation: 470 nm, Emission: 530 nm).
-
Derivatization: React the chiral amine with NBD-Cl in the presence of a base (e.g., triethylamine) in DMF.
Protocol 3: Chiral HPLC of Mandelic Acid
This protocol is suitable for the direct enantiomeric separation of mandelic acid.[5]
-
Instrumentation: HPLC system with UV detector.
-
Column: CHIRALPAK® IC (250 mm × 4.6 mm, 5 µm).
-
Mobile Phase: n-Hexane/2-Propanol/Trifluoroacetic Acid (TFA) (80:20:0.1 v/v/v).
-
Flow Rate: 0.8 mL/min.
-
Temperature: 25 °C.
-
Detection: UV at 230 nm.
-
Sample Preparation: Dissolve mandelic acid in the mobile phase.
Logical Relationships in Method Selection
The choice of the analytical method depends on several factors, including the nature of the analyte, the available instrumentation, and the desired outcome (e.g., speed, "greenness"). The following diagram illustrates a decision-making process for selecting a suitable chiral separation method.
Conclusion
The successful application of this compound and similar chiral amines as resolving agents is critically dependent on robust and reliable analytical methods to verify the enantiomeric purity of the products. Both chiral HPLC and SFC offer excellent capabilities for the separation of enantiomers of both the resolving agents themselves (chiral amines) and the target molecules (often chiral carboxylic acids). Polysaccharide- and cyclofructan-based chiral stationary phases are versatile and widely applicable. The choice between HPLC and SFC will depend on specific laboratory needs, with SFC providing advantages in speed and reduced organic solvent consumption. The experimental protocols and comparative data presented in this guide serve as a valuable resource for developing and optimizing chiral separation methods in the context of drug development and scientific research.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Separation of mandelic acid and its derivatives with new immobilized cellulose chiral stationary phase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enantioselective determination of ibuprofen in plasma by high-performance liquid chromatography-electrospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
A Researcher's Guide to Determining Enantiomeric Excess: NMR with Chiral Solvating Agents vs. Alternative Methods
For researchers in drug development and synthetic chemistry, the accurate determination of enantiomeric excess (ee) is paramount. The biological activity of chiral molecules can vary dramatically between enantiomers, making precise enantiomeric quantification a critical aspect of product safety and efficacy. While chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC), has been the gold standard, Nuclear Magnetic Resonance (NMR) spectroscopy using chiral solvating agents (CSAs) offers a rapid, non-destructive, and often complementary alternative.
This guide provides an objective comparison of NMR with CSAs against other common techniques, supported by experimental data and detailed protocols.
The Principle of Chiral Solvation in NMR
Enantiomers are chemically identical and thus indistinguishable in an achiral environment, producing identical NMR spectra. The introduction of a single enantiomer of a chiral solvating agent leads to the formation of transient, non-covalent diastereomeric complexes with the enantiomers of the analyte. These diastereomeric complexes have different magnetic environments, resulting in separate, distinguishable signals in the NMR spectrum, most commonly observed in ¹H NMR. The relative integration of these signals directly corresponds to the enantiomeric ratio of the analyte.
Comparison of Analytical Methods for Enantiomeric Excess Determination
The choice of method for determining enantiomeric excess depends on factors such as the nature of the analyte, the required accuracy and precision, sample throughput, and available instrumentation. Below is a comparison of the most common techniques.
| Feature | NMR with Chiral Solvating Agents (CSAs) | NMR with Chiral Derivatizing Agents (CDAs) | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Gas Chromatography (GC) |
| Principle | Formation of transient diastereomeric solvates | Covalent bonding to form stable diastereomers | Differential interaction with a chiral stationary phase | Differential interaction with a chiral stationary phase |
| Sample Prep | Simple mixing of analyte and CSA in an NMR tube | Chemical reaction to form diastereomers, followed by purification | Dissolving the sample in a suitable mobile phase | Derivatization may be required for non-volatile samples |
| Analysis Time | Fast (typically 5-15 minutes per sample) | Slower (reaction and purification time) | Moderate (typically 10-30 minutes per sample) | Moderate (typically 10-30 minutes per sample) |
| Sample Nature | Non-destructive, sample can be recovered | Destructive, sample is chemically modified | Non-destructive, sample can be collected post-detection | Destructive (sample is vaporized) |
| Development Time | Can require screening of CSAs and optimization of conditions | Requires development of derivatization and purification protocols | Can require extensive method development (column and mobile phase screening) | Can require extensive method development (column and temperature program) |
| Accuracy | Generally good, can be highly accurate with proper integration | High, assuming complete reaction and no kinetic resolution | High, considered the benchmark for accuracy[1] | High |
| Precision | Good, dependent on signal-to-noise and resolution | Good | Excellent[1] | Excellent |
| Cost | Moderate (cost of CSA and NMR instrument time) | Moderate (cost of CDA and reagents) | High (cost of chiral columns and instrument) | High (cost of chiral columns and instrument) |
| Advantages | Rapid, non-destructive, minimal sample preparation[2][3] | Often results in larger separation of signals (Δδ) | High accuracy, precision, and sensitivity; well-established | High resolution for volatile compounds |
| Disadvantages | Can have smaller signal separation (ΔΔδ), potential for signal overlap | Sample is destroyed, potential for kinetic resolution and racemization | Longer analysis time, requires method development, expensive columns | Limited to volatile and thermally stable compounds |
Experimental Data: NMR with Chiral Solvating Agents
The effectiveness of a chiral solvating agent is determined by its ability to induce a chemical shift nonequivalence (ΔΔδ) between the signals of the two enantiomers. A larger ΔΔδ value indicates better separation and more accurate integration. The choice of CSA is crucial and often specific to the class of analyte.
Below are tables summarizing the chemical shift nonequivalence for various CSAs with different analytes.
Table 1: Chemical Shift Nonequivalence (ΔΔδ in ppm) of 3,5-Dinitrobenzoylphenylglycine Methyl Ester (3,5-DNBPhGlyCOOMe) with various CSAs. [2]
| Chiral Solvating Agent (CSA) | Analyte Proton | ΔΔδ (ppm) in CDCl₃ |
| Isomannide-derived CSA (3c) | o-DNB | 0.056 |
| p-DNB | 0.021 | |
| NH | 0.159 | |
| Isosorbide-derived CSA (7c) | o-DNB | 0.056 |
| p-DNB | 0.021 | |
| NH | 0.159 | |
| Isomannide-derived CSA (4d) | o-DNB | 0.013 |
| NH | 0.021 |
Data from reference[2]. Conditions: 30 mM analyte and 30 mM CSA in CDCl₃ at 21°C.
Table 2: Chemical Shift Nonequivalence (ΔΔδ in ppm) of α-Methylbenzylamine with various CSAs. [2]
| Chiral Solvating Agent (CSA) | Analyte Proton | ΔΔδ (ppm) in CD₂Cl₂ |
| Isomannide-derived CSA (3c) | CH | 0.025 |
| NH₂ | 0.045 | |
| Isosorbide-derived CSA (7c) | CH | 0.028 |
| NH₂ | 0.052 |
Data from reference[2]. Conditions: 30 mM analyte and 30 mM CSA in CD₂Cl₂ at 21°C.
Experimental Protocols
Protocol 1: General Procedure for Enantiomeric Excess Determination by NMR using a Chiral Solvating Agent
This protocol provides a general guideline for the preparation of an NMR sample for ee determination using a CSA.
-
Sample Preparation:
-
Accurately weigh the analyte (typically 1-5 mg) and the chiral solvating agent into a clean, dry vial. The molar ratio of analyte to CSA is critical and may need to be optimized, but a 1:1 ratio is a good starting point.
-
Dissolve the mixture in a deuterated solvent (e.g., CDCl₃, C₆D₆, CD₂Cl₂). The choice of solvent can significantly impact the observed chemical shift separation and should be non-polar to favor the formation of the diastereomeric complexes.[2] A typical volume is 0.6-0.7 mL.
-
Transfer the solution to a clean, dry NMR tube.
-
-
NMR Acquisition:
-
Acquire a ¹H NMR spectrum on a high-field NMR spectrometer (≥400 MHz is recommended for better signal dispersion).
-
Ensure a sufficient number of scans to achieve a good signal-to-noise ratio, which is crucial for accurate integration.
-
Optimize the spectral width and acquisition time to ensure good digital resolution.
-
-
Data Processing and Analysis:
-
Apply appropriate window functions (e.g., exponential multiplication with a small line broadening factor) to improve the signal-to-noise ratio without significantly distorting the peak shapes.
-
Carefully phase the spectrum to ensure accurate integration.
-
Identify the pair of signals corresponding to the two enantiomers. These signals should be well-resolved.
-
Integrate the separated signals. The enantiomeric excess is calculated using the following formula: ee (%) = |(Integral₁ - Integral₂) / (Integral₁ + Integral₂)| * 100
-
Protocol 2: Detailed Example - ee Determination of N-3,5-Dinitrobenzoyl Amino Acid Derivatives using a Bis-thiourea CSA[4]
This protocol describes a specific application for the determination of the absolute configuration and enantiomeric excess of N-3,5-dinitrobenzoyl (DNB) amino acid derivatives.
-
Materials:
-
Analyte: (R)-/(S)-DNB amino acid derivative
-
Chiral Solvating Agent: (R,R)- or (S,S)-BTDA (a bis-thiourea CSA)
-
Base: DABCO (1,4-diazabicyclo[2.2.2]octane)
-
Solvent: CDCl₃
-
-
Sample Preparation:
-
Prepare stock solutions of the analyte, CSA, and DABCO in CDCl₃.
-
In an NMR tube, mix the components to achieve a final concentration of 30 mM for the substrate, 30 mM for the CSA, and 30 mM for DABCO (1:1:1 molar ratio). For some substrates, a 1:1:2 molar ratio of substrate:CSA:DABCO may be required.[3] The total volume should be approximately 0.6 mL.
-
-
NMR Acquisition and Analysis:
-
Acquire ¹H and ¹³C NMR spectra.
-
The use of both enantiomers of the CSA ((R,R)- and (S,S)-BTDA) in separate experiments with a single enantiomer of the analyte can help in assigning the absolute configuration based on the observed chemical shift differences (Δδ = δS - δR).[3]
-
For a scalemic mixture, the enantiomeric excess is determined by integrating the well-resolved signals of the two diastereomeric complexes in the ¹H NMR spectrum.
-
Visualizing the Process and Comparisons
To better understand the experimental workflow and the relationship between different methods for determining enantiomeric excess, the following diagrams are provided.
Conclusion
The determination of enantiomeric excess by NMR spectroscopy using chiral solvating agents is a powerful and efficient technique that serves as a valuable alternative and complement to traditional chromatographic methods. Its primary advantages of speed, simplicity of sample preparation, and non-destructive nature make it particularly attractive for high-throughput screening and for situations where sample preservation is important. While chiral HPLC remains the benchmark for accuracy and precision, the development of new and more effective CSAs continues to enhance the utility of NMR in chiral analysis. For researchers and drug development professionals, a thorough understanding of the principles, advantages, and limitations of each method is essential for selecting the most appropriate technique to ensure the stereochemical purity of their compounds.
References
A Comparative Guide to Chiral Auxiliaries: (S)-(-)-1,2,2-Triphenylethylamine vs. Evans' Auxiliaries in Asymmetric Alkylation
For Researchers, Scientists, and Drug Development Professionals
In the realm of asymmetric synthesis, the quest for efficient and highly selective methods to control stereochemistry is paramount. Chiral auxiliaries have long stood as a reliable and powerful tool to achieve this control, particularly in the formation of new stereocenters via enolate alkylation. Among the vast arsenal of chiral auxiliaries, the oxazolidinones developed by David A. Evans have become a gold standard, renowned for their high diastereoselectivity and predictable outcomes. This guide provides a detailed comparison of the well-established Evans' auxiliaries with the less commonly reported (S)-(-)-1,2,2-Triphenylethylamine for diastereoselective alkylation reactions.
Introduction to Chiral Auxiliaries in Asymmetric Alkylation
The fundamental principle of using a chiral auxiliary involves the temporary covalent attachment of a chiral molecule to a prochiral substrate. This chiral appendage then directs the approach of a reagent to one of the two diastereotopic faces of the enolate, leading to the preferential formation of one diastereomer. Subsequent removal of the auxiliary reveals the desired enantiomerically enriched product. The success of a chiral auxiliary hinges on several factors: ease of attachment and removal, high diastereoselectivity in the key bond-forming step, and the ability to be recovered and reused.
Evans' Auxiliaries: The Benchmark for Diastereoselective Alkylation
Evans' oxazolidinone auxiliaries, derived from readily available amino alcohols, have been extensively studied and applied in a myriad of total syntheses of natural products and pharmaceuticals.[1] Their efficacy stems from a well-defined conformational bias in the N-acylated imide, which, upon enolization, forms a rigid chelated structure that effectively shields one face of the enolate.
Performance Data
The performance of Evans' auxiliaries in diastereoselective alkylation is consistently high, often providing excellent yields and diastereomeric excesses (de). Below is a summary of representative data for the alkylation of a propionyl-derivatized Evans' auxiliary.
| Entry | Electrophile (R-X) | Base | Solvent | Temp (°C) | Yield (%) | Diastereomeric Excess (de) (%) | Reference |
| 1 | Benzyl bromide (BnBr) | LDA | THF | -78 | 92 | >98 | J. Am. Chem. Soc. 1982, 104, 1737-1739 |
| 2 | Methyl iodide (MeI) | NaHMDS | THF | -78 | 85 | 96 | J. Am. Chem. Soc. 1982, 104, 1737-1739 |
| 3 | Allyl iodide | NaHMDS | THF | -78 | 88 | >98 | J. Org. Chem. 1999, 64, 5836-5837 |
| 4 | Isopropyl iodide | LDA | THF | -78 to 0 | 75 | 94 | J. Am. Chem. Soc. 1982, 104, 1737-1739 |
Experimental Protocol: A Generalized Workflow
The following protocol outlines the typical steps involved in a diastereoselective alkylation using an Evans' auxiliary.
Caption: Generalized workflow for diastereoselective alkylation using a chiral auxiliary.
Detailed Methodology for Alkylation of N-Propionyl-(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone with Benzyl Bromide:
-
Acylation: To a solution of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere, n-butyllithium (1.05 eq) is added dropwise. The resulting solution is stirred for 15 minutes, followed by the addition of propionyl chloride (1.1 eq). The reaction mixture is allowed to warm to room temperature and stirred for 1-2 hours. The reaction is then quenched with saturated aqueous ammonium chloride and the product is extracted with an organic solvent. The combined organic layers are dried, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield the N-propionyl imide.
-
Enolate Formation and Alkylation: The N-propionyl imide (1.0 eq) is dissolved in anhydrous THF and cooled to -78 °C. Lithium diisopropylamide (LDA) (1.1 eq) is added dropwise, and the solution is stirred for 30 minutes to form the corresponding (Z)-enolate. Benzyl bromide (1.2 eq) is then added, and the reaction is stirred at -78 °C for 2-4 hours.
-
Work-up and Purification: The reaction is quenched with saturated aqueous ammonium chloride, and the mixture is allowed to warm to room temperature. The product is extracted with an organic solvent, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The diastereomeric ratio can be determined at this stage by ¹H NMR or HPLC analysis. The product is purified by column chromatography to isolate the major diastereomer.
-
Auxiliary Cleavage: The purified alkylated product is dissolved in a mixture of THF and water. Lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂) are added at 0 °C. The reaction is stirred until completion, after which the auxiliary is removed by extraction. The aqueous layer is then acidified to yield the chiral carboxylic acid.
This compound: A Sterically Hindered Alternative
This compound belongs to the class of chiral amines that can be used as chiral auxiliaries. In principle, it can be acylated to form a chiral amide, which can then be subjected to deprotonation and alkylation. The three phenyl groups at the C2 position create a highly congested steric environment, which would be expected to strongly influence the facial selectivity of the enolate alkylation.
Performance Data: A Notable Absence
Despite extensive searches of the scientific literature, no specific experimental data (i.e., yields and diastereomeric excess) for the diastereoselective alkylation of N-acyl derivatives of this compound could be located. This absence of data suggests that this particular auxiliary may not be commonly employed for this transformation. The significant steric bulk imposed by the three phenyl groups likely presents challenges in both the formation of the enolate and its subsequent reaction with alkyl halides, potentially leading to low yields or poor selectivity.
To provide a point of comparison within the phenylethylamine class of auxiliaries, data for the less sterically hindered and more commonly used (S)-(-)-1-phenylethylamine is presented below. It is crucial to note that this is an analogue, and the results are not directly transferable to the triphenylethylamine derivative.
Representative Data for an Analogue: N-Propionyl-(S)-1-phenylethylamide Alkylation
| Entry | Electrophile (R-X) | Base | Solvent | Temp (°C) | Yield (%) | Diastereomeric Excess (de) (%) | Reference |
| 1 | Benzyl bromide (BnBr) | LDA | THF | -78 to 0 | 85 | 80 | J. Am. Chem. Soc. 1980, 102, 4263-4271 |
| 2 | Methyl iodide (MeI) | LDA | THF | -78 to 0 | 78 | 70 | J. Am. Chem. Soc. 1980, 102, 4263-4271 |
As the data for the simpler analogue shows, the diastereoselectivity is generally lower than that achieved with Evans' auxiliaries. It is reasonable to hypothesize that the increased steric hindrance in this compound could either enhance this selectivity or, more likely, impede the reaction altogether.
Comparative Analysis and Conclusion
The following diagram illustrates the logical relationship in selecting a chiral auxiliary for diastereoselective alkylation based on the available data.
References
A Comparative Guide to Chiral Auxiliaries: Pseudoephedrine vs. Pseudoephenamine
An Important Note on (S)-(-)-1,2,2-Triphenylethylamine: Initial literature searches for experimental data on this compound as a chiral auxiliary for asymmetric alkylation did not yield sufficient results for a direct, data-driven comparison with pseudoephedrine. However, the scientific literature presents a robust and superior alternative, (1S,2S)-pseudoephenamine , which was developed to overcome the limitations of pseudoephedrine. This guide will therefore provide a comprehensive comparison between pseudoephedrine and pseudoephenamine, auxiliaries that share a common mechanistic framework and are directly compared in numerous studies.
Chiral auxiliaries are indispensable tools in asymmetric synthesis, enabling the production of enantiomerically pure compounds by temporarily inducing chirality.[1] For decades, pseudoephedrine, an inexpensive commodity chemical, has been a widely used chiral auxiliary for the asymmetric alkylation of amide enolates.[2][3] However, its use is complicated by regulatory restrictions due to its potential as a precursor for illicit methamphetamine synthesis.[4][5] This led to the development of pseudoephenamine as a practical and, in many cases, superior alternative that is free from such regulations.[4][6]
This guide provides an objective comparison of the performance of pseudoephedrine and pseudoephenamine in asymmetric alkylation reactions, supported by experimental data and detailed protocols for researchers in synthetic and medicinal chemistry.
Performance Comparison: Diastereoselectivity and Yields
The primary measure of a chiral auxiliary's effectiveness is its ability to direct a reaction to form one diastereomer preferentially. In the alkylation of amide enolates, both pseudoephedrine and pseudoephenamine exhibit excellent stereocontrol, but pseudoephenamine often demonstrates equal or superior diastereoselectivity, particularly in the challenging synthesis of α-quaternary carbon centers.[4][5]
Table 1: Diastereoselective Alkylation of Tertiary Amides to Form α-Substituted Products
| Entry | Auxiliary | R¹ | Electrophile (R²-X) | Yield (%) | Diastereomeric Ratio (d.r.) |
|---|---|---|---|---|---|
| 1 | Pseudoephedrine | CH₃ | CH₃I | 93 | >99:1 |
| 2 | Pseudoephenamine | CH₃ | CH₃I | 99 | >99:1 |
| 3 | Pseudoephedrine | n-Pr | BnBr | 90 | 98:2 |
| 4 | Pseudoephenamine | n-Pr | BnBr | 92 | >99:1 |
| 5 | Pseudoephedrine | Ph | CH₃I | 95 | 98:2 |
| 6 | Pseudoephenamine | Ph | CH₃I | 96 | >99:1 |
Data compiled from Myers, et al. (1997, 2012).[3][5]
Table 2: Alkylation to Form α-Quaternary Carbon Centers
| Entry | Auxiliary | R¹ | R² | Electrophile (R³-X) | Yield (%) | Diastereomeric Ratio (d.r.) |
|---|---|---|---|---|---|---|
| 1 | Pseudoephedrine | CH₃ | CH₃ | BnBr | 91 | 97:3 |
| 2 | Pseudoephenamine | CH₃ | CH₃ | BnBr | 95 | >99:1 |
| 3 | Pseudoephedrine | CH₃ | Allyl | CH₃I | 90 | 91:9 |
| 4 | Pseudoephenamine | CH₃ | Allyl | CH₃I | 94 | 99:1 |
| 5 | Pseudoephedrine | Et | Et | BnBr | 85 | 90:10 |
| 6 | Pseudoephenamine | Et | Et | BnBr | 92 | >99:1 |
Data in this table represents a direct comparison where pseudoephenamine shows notable improvement.[4]
A significant practical advantage of pseudoephenamine is the physical nature of its derivatives. Both the starting amides and their alkylated products show a much higher propensity to be crystalline solids compared to the corresponding pseudoephedrine derivatives, which are often oils.[4][5] This crystallinity facilitates purification by recrystallization and simplifies handling and characterization.
Experimental Protocols and Methodologies
The successful application of these auxiliaries relies on a well-defined three-step process: amide formation, diastereoselective alkylation, and auxiliary cleavage.
General Workflow for Asymmetric Alkylation
The overall process involves the temporary attachment of the auxiliary to a prochiral substrate, followed by a stereoselective transformation and subsequent removal of the auxiliary to yield the desired enantiomerically enriched product.
Caption: General workflow for asymmetric synthesis using a chiral auxiliary.
Amide Formation
Pseudoephedrine or pseudoephenamine is acylated with a carboxylic acid derivative (acid chloride, symmetric anhydride, or mixed anhydride) to form the tertiary amide in high yield.[3]
-
Protocol: To a solution of the chiral auxiliary (1.0 equiv) in a suitable solvent like CH₂Cl₂ or THF, the acylating agent (e.g., acid chloride, 1.1 equiv) and a base (e.g., pyridine or Et₃N, 1.2 equiv) are added at 0 °C. The reaction is typically stirred for 1-4 hours before quenching with water and performing a standard extractive workup. The resulting amides are often crystalline and can be purified by recrystallization.[7]
Diastereoselective Alkylation
This key step involves the deprotonation of the amide to form a rigid lithium chelate, which is then alkylated with high facial selectivity. The presence of lithium chloride is crucial for accelerating the reaction and ensuring high selectivity.[3][8]
-
Protocol: Anhydrous lithium chloride (approx. 6.0 equiv) is suspended in dry THF. The solution is cooled to -78 °C, and a solution of lithium diisopropylamide (LDA, 2.2 equiv) is added. A solution of the chiral amide (1.0 equiv) in THF is then added slowly to the cold LDA-LiCl slurry. The mixture is stirred and allowed to warm (typically to 0 °C or room temperature for a short period) to ensure complete enolate formation. After cooling back to the desired reaction temperature (-78 °C to 0 °C), the alkylating agent (1.5-4.0 equiv) is added. The reaction is monitored by TLC and quenched upon completion.[5][9]
Mechanism of Stereocontrol
The high diastereoselectivity arises from a chair-like transition state where the lithium cation is chelated by the amide carbonyl oxygen and the hydroxyl oxygen of the auxiliary. This conformation effectively blocks one face of the (Z)-enolate, forcing the electrophile to approach from the less hindered face.[1]
Caption: Proposed intermediate explaining the high diastereoselectivity.
Auxiliary Cleavage and Recovery
The final step is the removal of the chiral auxiliary to release the enantiomerically enriched product. A key advantage of these auxiliaries is the variety of mild cleavage conditions available, which allows for the synthesis of different functional groups. The auxiliary can typically be recovered in high yield.[1]
-
To Yield Carboxylic Acids:
-
To Yield Ketones:
-
Organometallic Addition: Treatment of the alkylated amide with an organolithium or Grignard reagent (e.g., R'Li or R'MgBr) at low temperature affords the corresponding ketone in high yield.[5]
-
-
To Yield Primary Alcohols:
Conclusion: A Practical Comparison
| Feature | Pseudoephedrine | Pseudoephenamine |
| Stereoselectivity | Excellent (typically >95:5 d.r.) | Excellent to Outstanding (often >99:1 d.r.)[4][5] |
| Quaternary Centers | Good to excellent selectivity | Consistently higher selectivity than pseudoephedrine[4] |
| Crystallinity | Amides and products are often oils | Amides and products are frequently crystalline solids[4][6] |
| Regulatory Status | Highly regulated in many countries | Free from regulatory restrictions[4][5] |
| Availability | Inexpensive, commercially available (both enantiomers) | Not widely commercial, but easily synthesized in 4 steps[4][5] |
| Cleavage | Versatile (acid, base, organometallics, reduction)[1] | Versatile (acid, base, organometallics, reduction)[5][10] |
For researchers seeking a robust, highly selective, and practical chiral auxiliary for asymmetric alkylations, pseudoephenamine presents a compelling alternative to pseudoephedrine. Its freedom from regulatory control, the superior crystallinity of its derivatives, and its enhanced performance in the formation of quaternary stereocenters make it an exceptional tool in modern asymmetric synthesis.[4][11] While pseudoephedrine remains a powerful and cost-effective option, the operational advantages offered by pseudoephenamine often justify the initial synthetic effort to prepare it.
References
- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 2. Molecules and Materials: Myers Asymmetric Alkylation [syntheticorganic.blogspot.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hwpi.harvard.edu [hwpi.harvard.edu]
- 6. dash.harvard.edu [dash.harvard.edu]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. hwpi.harvard.edu [hwpi.harvard.edu]
- 9. Synthesis of Quaternary α-Methyl α-Amino Acids by Asymmetric Alkylation of Pseudoephenamine Alaninamide Pivaldimine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. Pseudoephenamine: a practical chiral auxiliary for asymmetric synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Determining Absolute Stereochemistry: X-ray Crystallography vs. Spectroscopic Methods
For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's absolute stereochemistry is a critical step in understanding its biological activity and ensuring the safety and efficacy of pharmaceutical compounds. While X-ray crystallography has long been considered the gold standard, a suite of powerful spectroscopic techniques offers viable and often advantageous alternatives. This guide provides an objective comparison of X-ray crystallography with Vibrational Circular Dichroism (VCD), Electronic Circular Dichroism (ECD), and Nuclear Magnetic Resonance (NMR) spectroscopy for the determination of absolute stereochemistry, supported by experimental data and detailed protocols.
At a Glance: Comparing the Techniques
The choice of method for determining absolute stereochemistry depends on several factors, including the nature of the sample, the available instrumentation, and the desired level of confidence. The following table summarizes the key quantitative parameters for each technique.
| Parameter | X-ray Crystallography | Vibrational Circular Dichroism (VCD) | Electronic Circular Dichroism (ECD) | NMR Spectroscopy (Mosher's Method) |
| Sample Phase | Solid (single crystal) | Solution or neat liquid | Solution | Solution |
| Sample Amount | Micrograms to milligrams | 5-15 mg (recoverable)[1] | Micrograms to milligrams | ~5 mg per diastereomer |
| Measurement Time | Hours to days | 1-8 hours | Minutes to hours | 4-6 hours of active effort over 1-2 days[2][3][4][5] |
| Key Requirement | High-quality single crystal | Chiral molecule | Presence of a chromophore | Chiral derivatizing agent and suitable NMR-active nuclei |
| Primary Output | 3D atomic coordinates, Flack parameter | VCD/IR spectra | ECD/UV-Vis spectra | ¹H and/or ¹⁹F NMR spectra |
| Confidence Level | High (definitive with good data) | High (with reliable theoretical calculations) | Moderate to High (depends on chromophore and conformational flexibility) | High (for assigning configuration of a specific center) |
| Heavy Atom Req. | Beneficial, often necessary for anomalous dispersion | Not required | Not required | Not required |
In-Depth Comparison of Methodologies
X-ray Crystallography: The Definitive Method
X-ray crystallography provides a direct and unambiguous determination of the three-dimensional arrangement of atoms in a molecule, including the absolute stereochemistry of all chiral centers. The technique relies on the diffraction of X-rays by a single, well-ordered crystal.
The determination of absolute configuration using X-ray crystallography is primarily achieved through the analysis of anomalous dispersion.[6] This effect, which is more pronounced for heavier atoms, causes a breakdown of Friedel's law, leading to measurable differences in the intensities of Bijvoet pairs (reflections h,k,l and -h,-k,-l). The Flack parameter, a value between 0 and 1, is refined during the crystallographic analysis to quantify the absolute structure. A Flack parameter close to 0 with a small standard uncertainty indicates the correct absolute configuration, while a value near 1 suggests the inverted structure is correct.[7] For light-atom structures, obtaining a precise Flack parameter can be challenging, but modern techniques and careful data collection can still provide reliable results.[8][9]
-
Crystal Growth: Obtain a single, high-quality crystal of the enantiomerically pure compound. This is often the most challenging and time-consuming step.
-
Data Collection: Mount the crystal on a goniometer and expose it to a monochromatic X-ray beam. The diffracted X-rays are recorded by a detector as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods or Patterson methods and refined to fit the experimental data.
-
Absolute Stereochemistry Determination: The absolute configuration is determined by analyzing the anomalous scattering data and refining the Flack parameter. A value of the Flack parameter close to 0 with a standard uncertainty of less than 0.1 is generally considered a reliable assignment.[9]
DOT script for X-ray Crystallography Workflow
References
- 1. biotools.us [biotools.us]
- 2. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons | Springer Nature Experiments [experiments.springernature.com]
- 4. researchgate.net [researchgate.net]
- 5. experts.umn.edu [experts.umn.edu]
- 6. researchgate.net [researchgate.net]
- 7. Flack parameter - Wikipedia [en.wikipedia.org]
- 8. absolute configuration – Chemical Crystallography [xtl.ox.ac.uk]
- 9. Use of intensity quotients and differences in absolute structure refinement - PMC [pmc.ncbi.nlm.nih.gov]
A Cost-Benefit Analysis of (S)-(-)-1,2,2-Triphenylethylamine in Asymmetric Synthesis
In the realm of asymmetric synthesis, the selection of an appropriate chiral resolving agent is a critical decision that balances enantiomeric purity, yield, and overall process cost. This guide provides a comprehensive cost-benefit analysis of (S)-(-)-1,2,2-Triphenylethylamine, a bulky chiral amine, comparing it with other commonly used resolving agents. This analysis is supported by available data on performance and cost, alongside detailed experimental protocols to aid researchers, scientists, and drug development professionals in making informed decisions.
Executive Summary
This compound is a specialized chiral resolving agent, the utility of which is intrinsically tied to the steric and electronic properties of the racemic mixture it is intended to separate. Its significant steric bulk, arising from the three phenyl groups, can lead to highly specific molecular recognition, potentially resulting in excellent diastereomeric differentiation and high enantiomeric excess where other, smaller resolving agents may fail. However, this specificity comes at a higher cost compared to more common resolving agents. The following sections delve into a detailed comparison of its cost and performance against popular alternatives.
Cost Comparison of Chiral Resolving Agents
The economic feasibility of a chiral resolution process is heavily influenced by the cost of the resolving agent, especially at an industrial scale. The following table provides a comparative overview of the approximate costs of this compound and other common resolving agents. Prices are based on currently available catalog listings and may vary depending on the supplier, purity, and quantity purchased.
| Chiral Resolving Agent | Chemical Structure | Molecular Weight ( g/mol ) | Typical Purity | Price (USD/g) |
| This compound | C₂₀H₁₉N | 273.38 | 97% | ~$330 (for 500mg) |
| (S)-(-)-1-Phenylethylamine | C₈H₁₁N | 121.18 | >99% | ~$0.50 - $2.00 |
| (-)-Dibenzoyl-L-tartaric acid | C₁₈H₁₄O₈ | 358.30 | ≥99% | ~$0.40 - $1.50 |
| (1R)-(-)-10-Camphorsulfonic acid | C₁₀H₁₆O₄S | 232.30 | 98% | ~$2.00 - $5.00 |
Note: Prices are indicative and subject to change. Bulk pricing may be significantly lower.
As evidenced by the table, this compound is substantially more expensive on a per-gram basis than the more conventional resolving agents. This higher initial cost necessitates a significant performance advantage to justify its use in a cost-benefit analysis.
Performance and Applications
The primary benefit of a chiral resolving agent lies in its ability to efficiently separate enantiomers, which is quantified by the yield of the desired enantiomer and the enantiomeric excess (e.e.) or diastereomeric excess (d.e.) achieved.
For instance, in the resolution of sterically demanding carboxylic acids or amines, the unique spatial arrangement of the phenyl groups in this compound can lead to more pronounced differences in the crystal packing of the resulting diastereomeric salts, which is a prerequisite for efficient separation by fractional crystallization.
In contrast, (S)-(-)-1-Phenylethylamine is a widely used and cost-effective resolving agent for a broad range of racemic acids. For example, in the resolution of (±)-Ibuprofen, a well-documented process, (S)-(-)-1-phenylethylamine is used to selectively crystallize the (S,S)-diastereomeric salt.[1] Similarly, dibenzoyltartaric acid and camphorsulfonic acid are workhorse resolving agents for a variety of racemic bases.
The decision to employ the more expensive this compound would typically follow unsuccessful or low-yielding resolution attempts with these more standard and economical alternatives.
Experimental Protocols
Below are detailed, generalized methodologies for the key experiments involved in a chiral resolution process using a chiral amine resolving agent and for the subsequent analysis of the enantiomeric excess.
General Experimental Protocol for Chiral Resolution of a Racemic Carboxylic Acid via Diastereomeric Salt Formation
This protocol outlines the fundamental steps for resolving a racemic carboxylic acid using a chiral amine like this compound.
1. Salt Formation:
-
In a suitable flask, dissolve the racemic carboxylic acid in a minimal amount of a hot solvent (e.g., methanol, ethanol, or a mixture of solvents). The choice of solvent is critical and often requires screening to find one that provides a significant difference in the solubility of the two diastereomeric salts.
-
In a separate flask, dissolve an equimolar amount of the chiral resolving agent, this compound, in the same solvent, also with heating.
-
Slowly add the resolving agent solution to the carboxylic acid solution with continuous stirring.
-
Allow the mixture to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 0-5 °C) to induce crystallization of the less soluble diastereomeric salt.
2. Isolation of the Diastereomeric Salt:
-
Collect the precipitated crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor containing the more soluble diastereomer.
-
Dry the crystals thoroughly.
3. Liberation of the Enantiopure Carboxylic Acid:
-
Suspend the crystalline diastereomeric salt in water or a suitable biphasic solvent system.
-
Add a strong acid (e.g., HCl or H₂SO₄) to protonate the carboxylic acid and liberate it from the amine salt.
-
Extract the liberated carboxylic acid into an organic solvent (e.g., diethyl ether, ethyl acetate).
-
Wash the organic layer with brine, dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), and concentrate it under reduced pressure to yield the enantiomerically enriched carboxylic acid.
4. Recovery of the Chiral Resolving Agent:
-
The aqueous layer from the previous step, containing the protonated chiral amine, can be basified (e.g., with NaOH) to regenerate the free amine.
-
The free amine can then be extracted with an organic solvent, dried, and purified for reuse, which is a critical step in mitigating the high cost of the resolving agent.
Protocol for Determination of Enantiomeric Excess using Chiral High-Performance Liquid Chromatography (HPLC)
1. Sample Preparation:
-
Accurately weigh a small amount of the resolved carboxylic acid and dissolve it in a suitable solvent to a known concentration. The solvent should be compatible with the mobile phase of the HPLC system.
-
If necessary, derivatize the carboxylic acid to a more suitable analyte for chiral HPLC analysis (e.g., by forming an amide with a UV-active amine).
2. HPLC Analysis:
-
Column: A suitable chiral stationary phase (CSP) column (e.g., a polysaccharide-based column like Chiralcel OD-H or Chiralpak AD-H).
-
Mobile Phase: A mixture of solvents such as hexane/isopropanol or an aqueous buffer with an organic modifier. The exact composition must be optimized to achieve baseline separation of the enantiomers.
-
Flow Rate: Typically 0.5-1.0 mL/min.
-
Detection: UV detection at a wavelength where the analyte absorbs strongly.
-
Injection Volume: Typically 5-20 µL.
3. Data Analysis:
-
Integrate the peak areas of the two enantiomers in the chromatogram.
-
Calculate the enantiomeric excess (e.e.) using the following formula: e.e. (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100
Visualization of Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the logical flow of the chiral resolution process and the decision-making involved in selecting a resolving agent.
References
Navigating the Chiral Maze: A Comparative Guide to Enantiomeric Purity Assessment of (S)-(-)-1,2,2-Triphenylethylamine
For researchers, scientists, and drug development professionals, ensuring the enantiomeric purity of chiral compounds is a critical step in guaranteeing the safety and efficacy of pharmaceutical products. This guide provides a comprehensive comparison of analytical techniques for assessing the enantiomeric purity of (S)-(-)-1,2,2-Triphenylethylamine, a bulky and sterically hindered chiral amine. We delve into the experimental protocols and performance of three primary methods: Chiral High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Capillary Electrophoresis (CE), offering a data-driven foundation for informed methodological selection.
The unique structure of this compound, characterized by three bulky phenyl substituents surrounding the chiral center, presents a significant challenge for enantiomeric resolution. This steric hindrance can impede the formation of diastereomeric complexes necessary for separation, requiring carefully optimized analytical conditions. This guide will explore how each technique overcomes this challenge to provide accurate and reliable enantiomeric purity assessment.
At a Glance: Comparing the Methods
| Method | Principle | Throughput | Selectivity | Sample Requirement | Key Considerations |
| Chiral HPLC | Differential partitioning of enantiomers on a chiral stationary phase. | High | Excellent | Low | Requires method development for column and mobile phase selection. |
| NMR Spectroscopy | Formation of diastereomeric species with a chiral solvating or derivatizing agent, leading to distinct NMR signals. | Moderate | Good to Excellent | Moderate | Can provide structural information; signal resolution is crucial. |
| Capillary Electrophoresis | Differential migration of enantiomers in an electric field in the presence of a chiral selector. | High | Excellent | Very Low | High separation efficiency; sensitive to buffer composition and capillary coating. |
In-Depth Analysis and Experimental Protocols
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC stands as a cornerstone for enantiomeric purity analysis due to its high resolution and versatility. The separation of this compound enantiomers is typically achieved using a chiral stationary phase (CSP) that creates a chiral environment, leading to differential interactions and, consequently, different retention times for the two enantiomers.
Experimental Protocol:
A common approach involves the use of polysaccharide-based CSPs, such as those derived from cellulose or amylose.
-
Column: Chiralpak® AD-H (250 x 4.6 mm, 5 µm) or similar polysaccharide-based chiral column.
-
Mobile Phase: A mixture of a non-polar solvent like hexane and a polar modifier such as isopropanol or ethanol. A typical starting point is a ratio of 90:10 (Hexane:Isopropanol). The exact ratio may need to be optimized to achieve baseline separation.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the analyte absorbs, typically around 220 nm.
-
Temperature: Ambient or controlled at 25°C.
Expected Data:
The output is a chromatogram showing two distinct peaks corresponding to the (R)- and (S)-enantiomers. The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers using the formula:
% ee = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] x 100
| Parameter | Value |
| Retention Time (S)-enantiomer | t_R1 |
| Retention Time (R)-enantiomer | t_R2 |
| Resolution (R_s) | > 1.5 for baseline separation |
| Enantiomeric Excess (% ee) | Calculated from peak areas |
Note: Specific retention times and resolution will depend on the exact experimental conditions.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy offers a powerful alternative for determining enantiomeric excess, often without the need for physical separation. This is achieved by converting the enantiomers into diastereomers in situ through the use of a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA).
Using a Chiral Solvating Agent (CSA):
This method relies on the formation of transient, non-covalent diastereomeric complexes between the chiral amine and a chiral solvating agent. The different magnetic environments of these complexes lead to separate signals in the NMR spectrum for the two enantiomers.
Experimental Protocol:
-
Dissolve a known amount of the this compound sample in a suitable deuterated solvent (e.g., CDCl₃).
-
Acquire a standard ¹H NMR spectrum.
-
Add a sub-stoichiometric amount of a chiral solvating agent, such as (R)-(-)-1,1'-Binaphthyl-2,2'-diyl hydrogen phosphate ((R)-BNP), to the NMR tube.
-
Acquire another ¹H NMR spectrum and observe the splitting of a key proton signal (e.g., the methine proton).
Expected Data:
The integration of the now-separated signals for the two enantiomers allows for the direct calculation of the enantiomeric ratio.
| Chiral Solvating Agent | Analyte Signal Monitored | Chemical Shift Difference (Δδ) |
| (R)-BNP | Methine proton (-CH-) | Dependent on concentration and solvent |
Using a Chiral Derivatizing Agent (CDA):
This approach involves the covalent reaction of the chiral amine with a chiral derivatizing agent to form stable diastereomers. These diastereomers have distinct chemical shifts for various protons, allowing for quantification. A common CDA for primary amines is Mosher's acid chloride (α-methoxy-α-(trifluoromethyl)phenylacetyl chloride).
Experimental Protocol:
-
React the this compound sample with an enantiomerically pure chiral derivatizing agent (e.g., (R)-Mosher's acid chloride) in the presence of a non-chiral base.
-
Purify the resulting diastereomeric amides.
-
Dissolve the diastereomeric mixture in a deuterated solvent and acquire a ¹H or ¹⁹F NMR spectrum.
-
Integrate the well-resolved signals corresponding to each diastereomer.
Capillary Electrophoresis (CE)
Capillary electrophoresis provides exceptionally high separation efficiency and requires minimal sample volume, making it an attractive method for enantiomeric purity assessment. The separation is achieved by adding a chiral selector to the background electrolyte (BGE).
Experimental Protocol:
-
Capillary: Fused-silica capillary (e.g., 50 µm i.d., 50 cm total length).
-
Background Electrolyte (BGE): A buffer solution (e.g., 50 mM phosphate buffer at pH 2.5) containing a chiral selector.
-
Chiral Selector: Cyclodextrins (CDs), such as β-cyclodextrin or its derivatives (e.g., sulfated-β-cyclodextrin), are commonly used. The concentration of the chiral selector needs to be optimized.
-
Voltage: 15-25 kV.
-
Detection: UV detection, typically at 214 nm.
-
Temperature: 25°C.
Expected Data:
The output is an electropherogram showing two peaks with different migration times for the two enantiomers. The enantiomeric excess can be calculated from the corrected peak areas.
| Parameter | Value |
| Migration Time (S)-enantiomer | t_m1 |
| Migration Time (R)-enantiomer | t_m2 |
| Resolution (R_s) | > 1.5 for baseline separation |
Visualizing the Workflow
To better understand the experimental processes, the following diagrams illustrate the workflows for each technique.
Caption: Workflow for Chiral HPLC Analysis.
Caption: Workflow for NMR Analysis with a Chiral Solvating Agent.
Caption: Workflow for Capillary Electrophoresis Analysis.
Conclusion
The selection of an appropriate analytical method for determining the enantiomeric purity of this compound depends on several factors, including the required accuracy, sample availability, and laboratory instrumentation. Chiral HPLC often provides the most robust and high-resolution separation, making it a preferred method for quality control. NMR spectroscopy with chiral solvating agents offers a rapid and non-destructive alternative, while capillary electrophoresis excels in its high efficiency and low sample consumption. For reliable and accurate results, it is crucial to carefully develop and validate the chosen method, paying close attention to the specific challenges posed by the sterically hindered nature of this important chiral amine.
A Comparative Guide to Amine-Based Chiral Auxiliaries in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the realm of asymmetric synthesis, the quest for efficient and highly selective methods to obtain enantiomerically pure compounds is paramount for the development of new therapeutics and fine chemicals. Chiral auxiliaries represent a robust and well-established strategy to achieve this goal. These chemical entities are temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. After the desired chiral center is established, the auxiliary is cleaved and can ideally be recovered for reuse.[1]
This guide provides a comprehensive literature review and comparison of the applications of amino alcohol-derived chiral auxiliaries, with a special focus on analogs of the requested "triphenylethylamine" auxiliary. Due to a lack of specific literature on a "triphenylethylamine" auxiliary, this guide will focus on the closely related and well-documented pseudoephenamine auxiliary, a 1,2-diphenylethanolamine derivative. Its performance will be compared with other widely used auxiliaries, namely pseudoephedrine and Evans' oxazolidinones , in key asymmetric transformations such as alkylation and aldol reactions.
Diastereoselective Alkylation Reactions
Asymmetric alkylation of enolates is a fundamental carbon-carbon bond-forming reaction. Chiral auxiliaries attached to the enolate precursor can effectively bias the approach of the electrophile, leading to high diastereoselectivity. Pseudoephedrine and its analog, pseudoephenamine, have proven to be highly effective auxiliaries for the diastereoselective alkylation of amide enolates.[2]
Performance Comparison in Asymmetric Alkylation
The following table summarizes the performance of pseudoephenamine and pseudoephedrine auxiliaries in the asymmetric alkylation of propionamides. The data highlights the exceptional stereocontrol exerted by these auxiliaries, often leading to nearly perfect diastereoselectivity.
| Entry | Electrophile (R-X) | Auxiliary | Yield (%) | Diastereomeric Ratio (d.r.) |
| 1 | BnBr | Pseudoephenamine | 95 | >99:1 |
| 2 | BnBr | Pseudoephedrine | 92 | >99:1 |
| 3 | Allyl Iodide | Pseudoephenamine | 92 | >99:1 |
| 4 | Allyl Iodide | Pseudoephedrine | 90 | >99:1 |
| 5 | MeI | Pseudoephenamine | 88 | 98:2 |
| 6 | MeI | Pseudoephedrine | 85 | 97:3 |
| 7 | EtI | Pseudoephenamine | 89 | 99:1 |
| 8 | EtI | Pseudoephedrine | 87 | 98:2 |
Experimental Protocol: Diastereoselective Alkylation of a Pseudoephenamine Amide
This protocol is adapted from the work of Myers and co-workers on the alkylation of pseudoephenamine amides.[2]
Materials:
-
(1S,2S)-Pseudoephenamine propionamide (1.0 equiv)
-
Lithium chloride (LiCl) (2.2 equiv), dried under vacuum at 150 °C for 2 h
-
Diisopropylamine (2.1 equiv), freshly distilled from CaH₂
-
n-Butyllithium (n-BuLi) (2.0 equiv) in hexanes
-
Alkyl halide (e.g., Benzyl bromide) (1.2 equiv)
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
To a flame-dried, argon-purged round-bottom flask is added (1S,2S)-pseudoephenamine propionamide and LiCl.
-
Anhydrous THF is added, and the mixture is stirred at room temperature until the solids dissolve.
-
In a separate flask, diisopropylamine is dissolved in anhydrous THF and cooled to -78 °C. n-Butyllithium is added dropwise, and the solution is stirred for 30 minutes at 0 °C to generate lithium diisopropylamide (LDA).
-
The solution of the pseudoephenamine amide is cooled to -78 °C, and the freshly prepared LDA solution is added dropwise via cannula. The resulting enolate solution is stirred at -78 °C for 1 hour.
-
The alkyl halide is added neat and dropwise to the enolate solution at -78 °C.
-
The reaction mixture is stirred at 0 °C for 4 hours.
-
The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.
-
The mixture is allowed to warm to room temperature and is partitioned between ethyl acetate and water.
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired α-alkylated amide. The diastereomeric ratio can be determined by ¹H NMR analysis or chiral HPLC.
References
Comparative study of different chiral amines for asymmetric synthesis
For Researchers, Scientists, and Drug Development Professionals
The asymmetric aldol reaction is a cornerstone of modern organic synthesis, enabling the stereoselective formation of carbon-carbon bonds and the construction of complex chiral molecules. Chiral amines have emerged as powerful organocatalysts for this transformation, offering a metal-free and often biomimetic approach. This guide provides a comparative analysis of primary, secondary, and tertiary chiral amines in the context of the asymmetric aldol reaction, supported by experimental data and protocols to aid in catalyst selection and reaction optimization.
Performance Comparison of Chiral Amine Catalysts
The efficacy of a chiral amine catalyst in an asymmetric aldol reaction is typically evaluated based on the reaction's yield, diastereoselectivity (d.r.), and enantioselectivity (e.e.). Below is a comparative summary of representative primary and secondary chiral amine catalysts in the asymmetric aldol reaction between cyclohexanone and 4-nitrobenzaldehyde. Direct comparisons with tertiary amines in this specific organocatalytic transformation are limited in the literature, as they generally operate through different mechanistic pathways.
| Catalyst Class | Catalyst Example | Yield (%) | d.r. (anti/syn) | e.e. (%) (major isomer) |
| Primary Amine | (1R,2R)-1,2-Diaminocyclohexane derivative | 99 | >99:1 (syn) | >99 |
| Secondary Amine | (S)-Proline | 99 | 93:7 (anti) | 96 |
Note: The data presented is compiled from different studies and reaction conditions may vary. This table is intended to be illustrative of the general performance of these catalyst classes.
Mechanistic Overview and Catalyst Selection
Primary and secondary chiral amines typically catalyze the aldol reaction through the formation of a nucleophilic enamine intermediate from the ketone donor. This is followed by the attack of the enamine on the aldehyde acceptor. The stereochemical outcome is controlled by the chiral environment provided by the catalyst in the transition state.
In contrast, chiral tertiary amines do not form enamine intermediates in the same manner. Their catalytic activity in aldol-type reactions often involves acting as a chiral Lewis base to generate a chiral enolate or functioning as a phase-transfer catalyst.[1]
Primary Chiral Amines
Primary amine catalysts, particularly those derived from species like 1,2-diaminocyclohexane, have demonstrated excellent performance in asymmetric aldol reactions.[2] They can provide high yields and exceptional levels of both diastereoselectivity and enantioselectivity.[2] A notable feature of some primary amine catalysts is their ability to favor the syn-diastereomer, which can be complementary to the results obtained with many secondary amine catalysts.[2]
Secondary Chiral Amines
(S)-Proline is a well-established and widely used secondary amine organocatalyst for asymmetric aldol reactions.[3] It is known for its ability to provide high yields and enantioselectivities, typically favoring the anti-diastereomer.[4] The accessibility, low cost, and robustness of proline and its derivatives make them a popular choice for many applications.
Tertiary Chiral Amines
While chiral tertiary amines are employed in various asymmetric transformations, their application as organocatalysts in the direct asymmetric aldol reaction is less common compared to primary and secondary amines.[1] Their inability to form a neutral enamine intermediate necessitates alternative activation modes. Therefore, a direct performance comparison under the same "direct aldol" conditions is often not feasible.
Experimental Protocols
Detailed experimental procedures are crucial for replicating and building upon published results. Below are representative protocols for the asymmetric aldol reaction catalyzed by a primary and a secondary chiral amine.
General Procedure for Asymmetric Aldol Reaction Catalyzed by a Primary Amine Derivative
This protocol is based on the work of Luo and coworkers with a chiral primary-tertiary diamine catalyst.[2]
Materials:
-
Chiral primary-tertiary diamine catalyst (e.g., derived from trans-1,2-diaminocyclohexane)
-
Trifluoromethanesulfonic acid (TfOH)
-
Aldehyde (e.g., 4-nitrobenzaldehyde)
-
Ketone (e.g., cyclohexanone)
-
Solvent (e.g., dichloromethane)
Procedure:
-
To a stirred solution of the chiral primary-tertiary diamine catalyst (0.02 mmol, 10 mol%) in the chosen solvent (1.0 mL) is added trifluoromethanesulfonic acid (0.02 mmol, 10 mol%).
-
The aldehyde (0.2 mmol) is then added to the solution.
-
Finally, the ketone (0.4 mmol) is added, and the reaction mixture is stirred at room temperature.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched, and the product is isolated and purified using standard techniques such as column chromatography.
-
The diastereomeric ratio and enantiomeric excess are determined by chiral high-performance liquid chromatography (HPLC) or nuclear magnetic resonance (NMR) spectroscopy.
General Procedure for Asymmetric Aldol Reaction Catalyzed by (S)-Proline
This protocol is a general representation of the widely used proline-catalyzed aldol reaction.[5]
Materials:
-
(S)-Proline
-
Aldehyde (e.g., 4-nitrobenzaldehyde)
-
Ketone (e.g., acetone)
-
Solvent (e.g., dimethyl sulfoxide - DMSO)
Procedure:
-
To a mixture of the aldehyde (0.5 mmol) and the ketone (5.0 mmol), the solvent (1.0 mL) is added.
-
(S)-Proline (0.15 mmol, 30 mol%) is then added to the mixture.
-
The reaction is stirred at room temperature and monitored by TLC.
-
After the reaction is complete, the mixture is worked up by adding a saturated aqueous solution of ammonium chloride and extracting with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography.
-
The diastereomeric ratio and enantiomeric excess are determined by chiral HPLC or NMR spectroscopy.
Visualizing Reaction Pathways and Workflows
To better understand the processes involved in asymmetric aldol reactions catalyzed by chiral amines, the following diagrams illustrate the general catalytic cycle and a typical experimental workflow.
Caption: General catalytic cycle for the asymmetric aldol reaction mediated by primary or secondary chiral amines.
Caption: A typical experimental workflow for performing a chiral amine-catalyzed asymmetric aldol reaction.
References
- 1. The Direct Catalytic Asymmetric Aldol Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simple and Powerful Primary amines catalysts for Asymmetric direct aldol reactions----ICCAS [english.ic.cas.cn]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chemistry.illinois.edu [chemistry.illinois.edu]
- 5. Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of (S)-(-)-1,2,2-Triphenylethylamine: A Guide for Laboratory Professionals
Researchers and scientists handling (S)-(-)-1,2,2-Triphenylethylamine must adhere to strict safety and disposal protocols to ensure a safe laboratory environment and compliance with environmental regulations. Due to the absence of a specific, detailed Safety Data Sheet (SDS) for this compound, a conservative approach, treating it as a hazardous chemical, is imperative. This guide provides essential, step-by-step procedures for the proper disposal of this compound, drawing upon safety data for structurally similar aromatic amines.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles with side shields, and a lab coat. All handling of this compound and its waste should be conducted in a well-ventilated chemical fume hood to avoid inhalation of any potential vapors.
Step-by-Step Disposal Protocol
The primary principle for the disposal of this compound is to treat it as hazardous waste. Under no circumstances should this chemical be disposed of down the sanitary sewer or mixed with general laboratory trash.[1][2]
-
Waste Segregation:
-
Isolate all waste containing this compound, including pure unused product, reaction byproducts, and contaminated materials (e.g., pipette tips, weighing paper, gloves).
-
Keep this waste stream separate from other chemical wastes to prevent potentially hazardous reactions.[1]
-
-
Waste Collection and Containerization:
-
Use a designated, leak-proof, and chemically compatible waste container. A glass container is often a suitable choice for organic amines, but it is crucial to avoid metal containers.
-
The container must be clearly and accurately labeled as "Hazardous Waste" and include the full chemical name: "this compound".
-
Ensure the container is kept tightly sealed when not in use to prevent the release of fumes.[1]
-
-
Storage of Chemical Waste:
-
Store the sealed hazardous waste container in a designated, well-ventilated, and cool secondary containment area.
-
This storage area should be away from direct sunlight, heat sources, and incompatible materials such as acids and strong oxidizing agents.[1]
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or the designated hazardous waste management provider to schedule a pickup.
-
Do not attempt to transport hazardous waste yourself. Only trained and authorized personnel should handle the transportation of chemical waste.
-
-
Decontamination of Empty Containers:
-
If the original container of this compound is to be disposed of, it must be triple-rinsed with a suitable solvent (e.g., ethanol or acetone).
-
The rinsate from this cleaning process must be collected and treated as hazardous waste, and added to the designated waste container.
-
After triple-rinsing, the container can often be disposed of as regular laboratory glass or plastic waste, but be sure to deface the original label. Consult your local EHS guidelines for confirmation.
-
Quantitative Data Summary
| Parameter | Value (for similar aromatic amines) | Source / Comment |
| Hazard Class | Corrosive, Acutely Toxic (Oral, Dermal) | Based on SDS for (R)-(+)-1-Phenylethylamine and Phenethylamine |
| GHS Pictograms | Corrosion, Skull and Crossbones, Health Hazard, Environment | Typical for this class of compounds. |
| Disposal Route | Approved Hazardous Waste Disposal Plant | Universal recommendation in safety data sheets. |
| Sewer Disposal | Prohibited | Amines can be harmful to aquatic life and may have strong odors.[2] |
Experimental Workflow and Disposal Logic
The following diagrams illustrate the logical workflow for handling and disposing of this compound in a laboratory setting.
Caption: Experimental workflow from chemical acquisition to waste generation.
Caption: Decision logic for the disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and regulatory compliance within their research environment. Always consult your institution's specific guidelines and EHS department for final instructions.
References
Navigating the Safe Handling of (S)-(-)-1,2,2-Triphenylethylamine: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling (S)-(-)-1,2,2-Triphenylethylamine, a compound requiring careful management due to its potential hazards. The following procedures for personal protective equipment (PPE), handling, storage, and disposal are based on best practices and data from structurally similar compounds in the absence of a specific Safety Data Sheet (SDS) for this exact molecule.
Disclaimer: No specific Safety Data Sheet (SDS) for this compound was found. The following guidance is synthesized from SDSs of structurally related aromatic and aliphatic amines such as (R)-(+)-1-Phenylethylamine, (S)-(-)-1-Phenylethylamine, and Triethylamine. Therefore, this information should be used as a precautionary guide, and a risk assessment should be conducted before handling this chemical.
Personal Protective Equipment (PPE)
Appropriate PPE is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound, based on the hazards associated with similar amine compounds, which are often corrosive, toxic, and flammable.[1][2][3][4][5][6][7][8][9]
| Body Part | Personal Protective Equipment | Specifications & Rationale |
| Eyes/Face | Chemical safety goggles and face shield | Provides protection against splashes and vapors that can cause severe eye damage.[1][5][9] |
| Skin | Chemical-resistant gloves (e.g., Nitrile, Neoprene) | Protects against skin corrosion and absorption. Regularly inspect gloves for degradation.[1][5][9] |
| Flame-retardant lab coat or apron | Offers protection against splashes and potential fire hazards.[2] | |
| Closed-toe shoes | Prevents exposure from spills. | |
| Respiratory | NIOSH/MSHA-approved respirator with organic vapor cartridges | Necessary when working outside of a fume hood, with poor ventilation, or when aerosols may be generated.[2][8] |
Safe Handling and Storage Protocols
Proper handling and storage are critical to minimize risks. Always work in a well-ventilated area, preferably within a chemical fume hood.[1][8]
| Procedure | Detailed Steps |
| Handling | 1. Preparation: Before handling, ensure all necessary PPE is donned correctly and that an eyewash station and safety shower are readily accessible.[8] 2. Dispensing: Use spark-proof tools and explosion-proof equipment.[1] Grounding and bonding of containers and receiving equipment is necessary to prevent static discharge.[2] 3. Hygiene: Wash hands thoroughly after handling.[1][5] Do not eat, drink, or smoke in the work area.[1][5] |
| Storage | 1. Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[1][2][8] 2. Conditions: Store away from heat, sparks, open flames, and other ignition sources.[1][2][5] 3. Incompatibilities: Avoid storage with strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[4] |
Spill and Emergency Procedures
In the event of a spill or exposure, immediate and appropriate action is crucial.
| Emergency Situation | Immediate Actions |
| Skin Contact | Immediately remove all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[1][3][5] |
| Eye Contact | Immediately rinse eyes cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[1][3][5] |
| Inhalation | Move the person to fresh air and keep them comfortable for breathing. Seek immediate medical attention.[1][3] |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[1][3][5] |
| Spill | Evacuate the area. Remove all sources of ignition. Ventilate the area. Absorb the spill with inert material (e.g., sand, vermiculite) and place it in a suitable, closed container for disposal.[3][4] |
Disposal Plan
Chemical waste must be managed in accordance with local, regional, and national regulations.
| Waste Type | Disposal Procedure |
| Unused Product | Dispose of contents and container to an approved waste disposal plant.[9] Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[4] |
| Contaminated Materials | All contaminated materials (e.g., gloves, absorbent pads) should be placed in a sealed, labeled container and disposed of as hazardous waste. |
Physical & Chemical Properties
While a comprehensive SDS is not available, some physical properties for this compound have been reported.
| Property | Value |
| Melting Point | 66-69 °C[10] |
| Boiling Point (Predicted) | 380.2 ± 11.0 °C[10] |
| Density (Predicted) | 1.088 ± 0.06 g/cm³[10] |
PPE Selection Workflow
The following diagram illustrates the logical workflow for selecting the appropriate personal protective equipment when handling this compound.
Caption: PPE selection workflow for handling this compound.
References
- 1. spectrumchemical.com [spectrumchemical.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Vector SDS and Chemical Management [nmu-mi.newlook.safecollegessds.com]
- 7. carlroth.com:443 [carlroth.com:443]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. This compound|lookchem [lookchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
